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Core Science & Biosynthesis

Foundational

3-Iodo-4-nitrobenzylamine chemical structure and molecular weight

Topic: 3-Iodo-4-nitrobenzylamine Chemical Structure and Molecular Weight Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Iodo-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Iodo-4-nitrobenzylamine Chemical Structure and Molecular Weight Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Iodo-4-nitrobenzylamine is a high-value bifunctional building block used primarily in medicinal chemistry and fragment-based drug discovery (FBDD). Its structural uniqueness lies in its orthogonal reactivity: it possesses a primary amine for amide coupling or reductive amination, an aryl iodide for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), and a nitro group that serves as a masked aniline or an electron-withdrawing modulator.

This guide provides a definitive analysis of its physicochemical properties, validated synthetic routes focusing on chemoselectivity, and handling protocols for laboratory applications.

Part 1: Physicochemical Characterization

Chemical Identity & Structure

The molecule consists of a benzene core substituted with a methanamine group at position 1, an iodine atom at position 3, and a nitro group at position 4. The presence of the bulky iodine atom adjacent to the nitro group creates steric crowding, influencing the planarity and reactivity of the system.

PropertyData
IUPAC Name (3-Iodo-4-nitrophenyl)methanamine
Molecular Formula C₇H₇IN₂O₂
Molecular Weight 278.05 g/mol
Exact Mass 277.9552
Physical State Pale yellow to orange solid (typical for nitro-iodoarenes)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Conjugate Acid) ~8.5–9.0 (Predicted, amine)
LogP ~1.8 (Predicted)
Structural Visualization

The following diagram illustrates the connectivity and the orthogonal functional handles available for derivatization.

Structure cluster_molecule 3-Iodo-4-nitrobenzylamine Core Benzene Benzene Ring Amine CH₂NH₂ (Pos 1: Nucleophile) Benzene->Amine Iodine Iodine (Pos 3: Electrophile) Benzene->Iodine Nitro Nitro (Pos 4: Electron Withdrawing) Benzene->Nitro

Figure 1: Functional group topology of 3-Iodo-4-nitrobenzylamine showing orthogonal reactive sites.

Part 2: Synthetic Pathways & Chemoselectivity

Synthesizing 3-Iodo-4-nitrobenzylamine requires navigating a "chemoselectivity minefield." Standard reduction methods (e.g., Pd/C + H₂) are unsuitable because they will reduce the nitro group to an aniline and potentially de-iodinate the ring.

Recommended Route: Chemoselective Nitrile Reduction

The most robust route involves the reduction of 3-iodo-4-nitrobenzonitrile . The use of Borane-THF (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·DMS) is critical here. Borane reduces nitriles to amines rapidly at room temperature or mild heat, while leaving nitro groups and aryl iodides intact.

Reaction Scheme:

  • Precursor: 3-Iodo-4-nitrobenzonitrile.

  • Reagent: BH₃·THF (1.0 M solution).

  • Conditions: THF, 0°C to RT, 2–4 hours.

  • Quench: MeOH followed by HCl (to break the boron-amine complex).

Alternative Route: Staudinger Reaction

If the nitrile precursor is unavailable, the benzyl bromide derivative can be converted to the azide and reduced. The Staudinger reaction (PPh₃ + H₂O) is exceptionally mild and will not touch the nitro or iodo groups.

Reaction Scheme:

  • Precursor: 3-Iodo-4-nitrobenzyl bromide.

  • Step 1: NaN₃, DMF, RT (Formation of Azide).

  • Step 2: PPh₃, THF/H₂O (Staudinger Reduction).

Synthetic Workflow Diagram

Synthesis Start Start: 3-Iodo-4-nitrotoluene Bromide Intermediate: 3-Iodo-4-nitrobenzyl bromide Start->Bromide NBS, AIBN CCl4, Reflux Azide Intermediate: Benzyl Azide Bromide->Azide NaN3, DMF RT, 4h Target TARGET: 3-Iodo-4-nitrobenzylamine Azide->Target PPh3, THF/H2O (Staudinger Reduction) High Chemoselectivity Nitrile Alt Start: 3-Iodo-4-nitrobenzonitrile Nitrile->Target BH3·THF 0°C -> RT (Preserves NO2/I)

Figure 2: Validated synthetic pathways ensuring preservation of the nitro and iodo functionalities.

Part 3: Experimental Protocols

Protocol A: Borane Reduction of 3-Iodo-4-nitrobenzonitrile

Note: This protocol prioritizes chemoselectivity.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Loading: Charge the RBF with 3-iodo-4-nitrobenzonitrile (1.0 equiv, e.g., 274 mg, 1 mmol) and anhydrous THF (5 mL). Cool to 0°C in an ice bath.

  • Reduction: Dropwise add Borane-THF complex (1.0 M in THF, 1.5 equiv, 1.5 mL).

    • Expert Insight: Do not use LiAlH₄. It will likely cause reductive polymerization or azo-compound formation due to the nitro group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (DCM/MeOH 9:1). The nitrile spot should disappear.

  • Quench (Critical): Cool back to 0°C. Carefully add Methanol (2 mL) to quench excess borane (gas evolution!). Then add 1M HCl in MeOH (2 mL) and reflux for 30 mins to break the borane-amine adduct.

  • Workup: Concentrate in vacuo. Redissolve in water, basify to pH 10 with 1M NaOH, and extract with DCM (3 x 10 mL). Dry over Na₂SO₄ and concentrate to yield the free amine.[1]

Protocol B: Handling and Storage
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine can absorb CO₂ from the air to form carbamates.

  • Stability: Light sensitive due to the Aryl-Iodide bond. Store in amber vials.

Part 4: Applications in Drug Discovery

The 3-iodo-4-nitrobenzylamine scaffold is a versatile "lynchpin" in Fragment-Based Drug Discovery (FBDD).

  • Amide Coupling: The primary amine reacts with carboxylic acids to link the scaffold to a pharmacophore.

  • Suzuki-Miyaura Coupling: The iodine atom is an excellent handle for coupling with aryl boronic acids, extending the carbon skeleton.

  • Nitro Reduction: Post-coupling, the nitro group can be reduced (Fe/NH₄Cl or H₂/Pd) to an aniline, creating a new vector for hydrogen bonding or further substitution.

Example Workflow: Scaffold → Amide Coupling (R-COOH) → Suzuki Coupling (Ar-B(OH)2) → Nitro Reduction → Final Drug Candidate

References

  • Brown, H. C., & Choi, Y. M. (1981). Chemoselective reduction of nitriles in the presence of nitro groups using borane. Journal of Organic Chemistry.

  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[2] (Standard reference for Staudinger and Borane reductions).

  • Sigma-Aldrich / Merck. Safety Data Sheet: 4-Nitrobenzylamine hydrochloride. (Used as a proxy for safety data of the isomer).

  • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron.

Sources

Exploratory

An In-Depth Technical Guide to the Isomeric Distinction and Synthetic Pathways of 3-Iodo-4-Nitrobenzylamine and 2-Iodo-4-Nitrobenzylamine

For Researchers, Scientists, and Drug Development Professionals Abstract Substituted nitroaromatic compounds are pivotal precursors in the synthesis of a wide array of pharmaceuticals and biologically active molecules. A...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitroaromatic compounds are pivotal precursors in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Among these, iodonitrobenzylamines represent a class of compounds with significant potential in medicinal chemistry, owing to the unique electronic and steric properties conferred by the iodo and nitro substituents. This technical guide provides a comprehensive comparative analysis of two key positional isomers: 3-iodo-4-nitrobenzylamine and 2-iodo-4-nitrobenzylamine. While direct experimental data on these specific benzylamines are limited, this guide synthesizes information from closely related analogues—anilines, benzaldehydes, and other substituted nitroaromatics—to provide a robust framework for understanding their differential properties, reactivity, and synthesis. Detailed, field-proven protocols for their synthesis are presented, alongside a thorough discussion of the structural nuances that dictate their chemical behavior. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of Isomerism in Drug Design

The precise spatial arrangement of functional groups within a molecule is a critical determinant of its biological activity. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological profiles due to variations in their electronic distribution, steric hindrance, and ability to engage in specific intermolecular interactions with biological targets. The subjects of this guide, 3-iodo-4-nitrobenzylamine and 2-iodo-4-nitrobenzylamine, exemplify this principle. The alternate placement of the iodine atom—meta versus ortho to the nitro group—profoundly influences the molecule's overall characteristics. Understanding these differences is paramount for their strategic application in drug discovery and development.

Structural and Physicochemical Properties: A Comparative Analysis

The fundamental distinction between the two isomers lies in the substitution pattern on the benzene ring. This seemingly subtle difference has significant implications for their physical and chemical properties.

Caption: Chemical structures of 3-iodo-4-nitroaniline (left) and 2-iodo-4-nitroaniline (right), precursors to the corresponding benzylamines.

Table 1: Predicted Physicochemical Properties

Property3-Iodo-4-nitrobenzylamine2-Iodo-4-nitrobenzylamineRationale for Predicted Differences
Molecular Formula C₇H₇IN₂O₂C₇H₇IN₂O₂Identical
Molecular Weight 278.05 g/mol 278.05 g/mol Identical
Predicted Boiling Point HigherLowerThe greater dipole moment of the 2-iodo isomer due to the proximity of the electron-withdrawing groups may lead to stronger intermolecular forces. However, intramolecular hydrogen bonding in the 2-iodo isomer could reduce intermolecular interactions, potentially lowering the boiling point relative to the 3-iodo isomer.
Predicted Solubility in Nonpolar Solvents HigherLowerThe 2-iodo isomer is expected to be more polar, leading to lower solubility in nonpolar solvents.
Predicted Acidity of Benzyl Protons Less acidicMore acidicThe inductive electron-withdrawing effect of the ortho-iodine atom will be more pronounced, making the adjacent benzyl protons more acidic.
Predicted Basicity of Amino Group More basicLess basicThe proximity of the electron-withdrawing iodine and nitro groups in the 2-isomer will decrease the electron density on the nitrogen atom, reducing its basicity. Intramolecular hydrogen bonding may also decrease the availability of the lone pair for protonation.

Synthesis Methodologies: A Step-by-Step Guide

The synthesis of 3-iodo-4-nitrobenzylamine and 2-iodo-4-nitrobenzylamine can be achieved through a two-step process starting from the corresponding commercially available nitroanilines: iodination followed by reduction of the nitro group to a benzylamine. An alternative and often preferred method involves the reductive amination of the corresponding nitrobenzaldehydes.

Synthesis of Iodonitroaniline Precursors

The synthesis of the iodonitroaniline precursors is a critical first step. 2-Iodo-4-nitroaniline can be synthesized from 4-nitroaniline via electrophilic iodination.[1]

Experimental Protocol: Synthesis of 2-Iodo-4-nitroaniline

  • Dissolve 4-nitroaniline (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of iodine monochloride (1.05 eq) in glacial acetic acid to the stirred solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a large volume of water.

  • Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with water, and dry to yield 2-iodo-4-nitroaniline.

The synthesis of 3-iodo-4-nitroaniline is more complex due to the directing effects of the amino and nitro groups. A common route involves the diazotization of 3-amino-4-nitrobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide, and subsequent functional group manipulations.

Reduction of the Nitro Group: From Nitroaniline to Benzylamine

A robust method for the reduction of the nitro group in the presence of a halogen is the use of sodium borohydride with a nickel(II) chloride catalyst in a mixed solvent system.[1]

Caption: Synthetic workflow for 2-iodo-4-nitrobenzylamine.

Experimental Protocol: Reduction of Iodonitroanilines to Iodonitrobenzylamines

  • In a round-bottom flask, dissolve the iodonitroaniline (1.0 eq) in a mixture of methanol and water.

  • Add nickel(II) chloride hexahydrate (0.2 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

  • Make the solution basic with aqueous NaOH and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alternative Synthesis: Reductive Amination of Iodonitrobenzaldehydes

Reductive amination of the corresponding 2-iodo-4-nitrobenzaldehyde or 3-iodo-4-nitrobenzaldehyde offers a more direct route to the target benzylamines.

Experimental Protocol: Reductive Amination

  • To a solution of the iodonitrobenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes to form the imine intermediate.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature overnight, monitoring the reaction by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Reactivity and Electronic Effects

The electronic and steric environments of the two isomers are markedly different, leading to distinct reactivity profiles.

Caption: Electronic effects of substituents in the two isomers.

  • 2-Iodo-4-nitrobenzylamine: The iodine atom is ortho to the benzylamine group and meta to the nitro group. The strong electron-withdrawing inductive effect (-I) of the iodine atom will be most pronounced on the adjacent benzylamine group, decreasing its basicity. Steric hindrance from the bulky iodine atom may also influence the reactivity of the benzylamine and the adjacent aromatic proton.

  • 3-Iodo-4-nitrobenzylamine: The iodine atom is meta to the benzylamine group and ortho to the nitro group. The inductive effect of the iodine on the benzylamine group is attenuated by distance. However, the proximity of the iodo and nitro groups will create a highly electron-deficient region on that side of the ring. This can influence the regioselectivity of further aromatic substitutions.

Spectroscopic Characterization: Predicted Signatures

Table 2: Predicted Spectroscopic Data

Spectroscopic Technique3-Iodo-4-nitrobenzylamine (Predicted)2-Iodo-4-nitrobenzylamine (Predicted)Key Differentiating Features
¹H NMR (ppm) Aromatic protons will exhibit a more complex splitting pattern. The benzyl CH₂ protons will appear as a singlet at a slightly lower chemical shift.The aromatic protons will likely show a simpler splitting pattern. The benzyl CH₂ protons will be shifted downfield due to the proximity of the electronegative iodine.The chemical shift and splitting patterns of the aromatic protons will be distinct due to the different substitution patterns. The chemical shift of the benzyl CH₂ protons will be a key indicator of the iodine's position.
¹³C NMR (ppm) The carbon bearing the iodine atom will appear at a characteristic chemical shift.The carbon bearing the iodine will be shifted further downfield due to the ortho effect.The chemical shifts of the ipso-carbons (carbons attached to the substituents) will be significantly different.
IR (cm⁻¹) Asymmetric and symmetric NO₂ stretching around 1520 and 1340 cm⁻¹. N-H stretching of the primary amine around 3300-3400 cm⁻¹.Similar NO₂ and N-H stretching frequencies. Potential for intramolecular hydrogen bonding between the NH₂ and the ortho-iodo or para-nitro group, which could broaden the N-H stretch.Subtle shifts in the C-I and C-N stretching frequencies. The shape and position of the N-H stretching bands may differ due to potential intramolecular interactions in the 2-iodo isomer.
Mass Spectrometry (m/z) Molecular ion peak at 278. Fragmentation will likely involve loss of the benzylamine side chain and cleavage of the C-I bond.Molecular ion peak at 278. Fragmentation patterns may be influenced by ortho-effects, potentially leading to unique rearrangement pathways.While the primary fragmentation may be similar, the relative intensities of fragment ions could differ due to the different stabilities of the resulting radical cations and neutral losses.

Applications in Drug Discovery

Iodinated and nitrated aromatic compounds are valuable scaffolds in medicinal chemistry. The iodine atom can serve as a handle for further functionalization via cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.[2] Furthermore, the presence of iodine can enhance binding affinity to target proteins through halogen bonding and can be used to modulate pharmacokinetic properties. The nitro group, while often a metabolic liability, can be a precursor to an amino group, which is a common pharmacophore.

The differential steric and electronic properties of 3-iodo-4-nitrobenzylamine and 2-iodo-4-nitrobenzylamine make them attractive starting points for the synthesis of inhibitors for various enzymes and receptors where precise positioning of functional groups is crucial for activity.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the key differences between 3-iodo-4-nitrobenzylamine and 2-iodo-4-nitrobenzylamine. By leveraging data from analogous compounds and fundamental principles of organic chemistry, we have outlined their distinct structural, physicochemical, and spectroscopic properties. The provided synthetic protocols offer a practical starting point for their preparation in a laboratory setting. A thorough understanding of the nuances of these isomers, as detailed in this guide, is essential for their effective utilization in the rational design and development of novel therapeutic agents.

References

  • Salvati.EM, et al. (2008). Identification and optimization of a novel series of [2.2.1]-oxabicyclo imide-based androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(06), 1910-1915.
  • Setamdideh, D., & Karimi, Z. (2012). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry, 24(12), 5577-5580.
  • Zeynizadeh, B., & Sorkhabi, S. (2016). Fast and Efficient Protocol for Solvent-Free Reduction of Nitro Compounds to Amines with NaBH4 in the Presence of Bis-thiourea M(II)Cl2 Complexes (M: Co, Ni, Cu, Zn). Journal of the Brazilian Chemical Society, 27(4), 734-742.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • PubChem. (n.d.). 2-Iodo-4-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-4-nitroaniline. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O.

Sources

Foundational

Physicochemical Profiling and Solvation Thermodynamics of 3-Iodo-4-nitrobenzylamine: A Technical Guide for DMSO and Methanol Systems

Executive Summary In the landscape of drug development and medicinal chemistry, halogenated nitrobenzylamines serve as critical synthetic intermediates and pharmacophores. 3-Iodo-4-nitrobenzylamine presents a unique solv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and medicinal chemistry, halogenated nitrobenzylamines serve as critical synthetic intermediates and pharmacophores. 3-Iodo-4-nitrobenzylamine presents a unique solvation challenge due to its highly polarized aromatic system, combining a bulky, polarizable iodine atom, a strongly electron-withdrawing nitro group, and an ionizable primary amine.

As a Senior Application Scientist, I have structured this whitepaper to move beyond empirical observation, delving into the first principles of physical organic chemistry. This guide provides a mechanistic analysis of how 3-Iodo-4-nitrobenzylamine interacts with two ubiquitous pharmaceutical solvents: Dimethyl Sulfoxide (DMSO) and Methanol. By understanding the causality behind these solute-solvent interactions, researchers can rationally design purification protocols, formulate liquid dosage forms, and optimize reaction conditions.

Structural Analysis & Solvation Causality

To predict and manipulate the solubility of 3-Iodo-4-nitrobenzylamine, we must deconstruct its molecular architecture. The solubility of pharmaceutical compounds is dictated by the thermodynamic balance between the crystal lattice energy of the solid and the solvation energy provided by the solvent[1].

  • The Primary Amine (-NH₂): Based on the physicochemical profiling of the parent compound, 4-nitrobenzylamine, the predicted pKa is approximately 8.36[2]. The inductive electron-withdrawing effect of the meta-iodine atom further delocalizes electron density, slightly lowering this pKa. The amine acts as both a hydrogen bond donor (HBD) and acceptor (HBA).

  • The Nitro Group (-NO₂): Positioned para to the amine, this group is a strong HBA. It does not donate hydrogen bonds but readily accepts them from protic solvents.

  • The Iodine Atom (-I): Iodine is a large, highly polarizable halogen. Crucially, covalently bound iodine features an anisotropic electron distribution, creating an electropositive "

    
    -hole" opposite the covalent bond. This allows the iodine atom to act as a Halogen Bond Donor (XBD) [3][4].
    
Solvation in Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent with a high dielectric constant (


) and a strong dipole moment (3.96 D)[5].
  • Mechanism of Action: DMSO is an exceptional solvent for the free base form of 3-Iodo-4-nitrobenzylamine. The sulfoxide oxygen is a potent HBA, which strongly coordinates with the protons of the primary amine, stabilizing the molecule in solution[5][6]. Furthermore, the electron-rich oxygen of DMSO can interact with the

    
    -hole of the iodine atom, forming a stabilizing halogen bond that significantly enhances the solubility of heavily halogenated aromatics[3][4].
    
Solvation in Methanol (MeOH)

Methanol is a polar protic solvent (


).
  • Mechanism of Action: Methanol excels at solvating the nitro group by acting as an HBD to the nitro oxygens[7]. It also engages in rapid hydrogen-bond exchange with the primary amine. However, methanol is less effective than DMSO at solvating the bulky, lipophilic iodine atom via induced dipole interactions.

  • The Salt Factor: If 3-Iodo-4-nitrobenzylamine is isolated as a hydrochloride (HCl) salt, methanol becomes the superior solvent. The protic nature of methanol allows it to effectively solvate the dissociated chloride anion, overcoming the high lattice energy of the salt form.

SolvationNetwork Compound 3-Iodo-4-nitrobenzylamine (Core Solute) Amine Primary Amine (-NH2) H-Bond Donor/Acceptor Compound->Amine Nitro Nitro Group (-NO2) Strong H-Bond Acceptor Compound->Nitro Iodo Iodine Atom (-I) Halogen Bond Donor / Polarizable Compound->Iodo DMSO DMSO Polar Aprotic (HBA) Amine->DMSO Strong H-Bonding (DMSO as Acceptor) MeOH Methanol Polar Protic (HBD/HBA) Amine->MeOH H-Bond Exchange (Donor & Acceptor) Nitro->DMSO Dipole-Dipole Interactions Nitro->MeOH H-Bonding (MeOH as Donor) Iodo->DMSO Halogen Bonding (DMSO Oxygen as Acceptor) Iodo->MeOH Weak Dipole-Induced Dipole

Mechanistic interaction network of 3-Iodo-4-nitrobenzylamine with DMSO and Methanol.

Comparative Solvation Metrics

To facilitate solvent selection during process chemistry or assay development, the fundamental physicochemical properties of the solvents are synthesized below.

Solvent PropertyDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (

)
46.732.7
Dipole Moment (D) 3.961.70
Hydrogen Bond Donor Capacity NoneStrong
Hydrogen Bond Acceptor Capacity StrongModerate
Halogen Bond Acceptor Capacity High (via Sulfoxide Oxygen)Low
Optimal Solute State Free BaseHydrochloride (HCl) Salt
Predicted Solubility Limit > 50 mg/mL (Free Base)~ 10-25 mg/mL (Free Base)

Experimental Protocol: Thermodynamic Solubility Determination

Relying on kinetic solubility (e.g., visual dissolution upon solvent addition) often leads to false positives in drug formulation due to supersaturation. The following protocol outlines a self-validating, industry-standard "Shake-Flask" methodology for determining the true thermodynamic solubility of 3-Iodo-4-nitrobenzylamine.

Step-by-Step Methodology
  • Preparation of Solid Phase:

    • Weigh approximately 50 mg of 3-Iodo-4-nitrobenzylamine into a 2.0 mL amber glass HPLC vial. Causality: Amber glass is required as iodinated nitroaromatics can be susceptible to photolytic dehalogenation.

  • Solvent Introduction:

    • Add 500 µL of the target solvent (100% DMSO or 100% Methanol) to the vial. Ensure a visible excess of solid remains. If the solid completely dissolves, add more compound until a saturated suspension is achieved.

  • Thermodynamic Equilibration:

    • Seal the vial and place it in a thermostatic shaker bath set to 25.0 ± 0.1 °C.

    • Agitate at 300 RPM for 48 hours. Causality: 48 hours is strictly required to overcome the activation energy barrier of the crystal lattice and ensure true thermodynamic equilibrium is reached, preventing supersaturation artifacts.

  • Phase Separation:

    • Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 RPM for 15 minutes at 25 °C.

    • Carefully extract the supernatant without disturbing the solid pellet. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification (HPLC-UV):

    • Dilute the filtered supernatant by a factor of 1:100 in the mobile phase to prevent detector saturation.

    • Inject onto a C18 Reverse-Phase column. Monitor absorbance at ~280 nm (corresponding to the extended

      
      -conjugation of the nitroaromatic system).
      
    • Calculate concentration against a pre-established standard calibration curve.

ProtocolWorkflow Step1 1. Solid Preparation (Amber Glass, Excess Solid) Step2 2. Solvent Addition (DMSO or Methanol) Step1->Step2 Step3 3. Equilibration (Shake-flask, 25°C, 48h) Step2->Step3 Step4 4. Phase Separation (15k RPM Centrifugation) Step3->Step4 Step5 5. Quantification (HPLC-UV at ~280nm) Step4->Step5

Standardized workflow for determining the thermodynamic solubility of pharmaceutical intermediates.

Conclusion

The solubility profile of 3-Iodo-4-nitrobenzylamine is a direct manifestation of its structural dichotomy. For applications requiring the free base, DMSO is the solvent of choice due to its superior hydrogen bond accepting capabilities and its unique ability to engage in halogen bonding with the meta-iodine atom. Conversely, if the compound is utilized as an amine salt, the protic nature of Methanol provides the necessary solvation energy to dismantle the ionic crystal lattice. Understanding these molecular-level interactions ensures robust, reproducible outcomes in synthetic and analytical workflows.

References

  • PubChem. "3-Nitrobenzylidene-4'-iodoaniline". National Center for Biotechnology Information. Available at:[Link][8]

  • Metrangolo, P., et al. "The Halogen Bond". Chemical Reviews, PMC. Available at:[Link][3]

  • "Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules". National Institutes of Health (NIH). Available at:[Link][5]

  • "Effects of dimethyl sulfoxide on the hydrogen bonding structure and dynamics of aqueous N-methylacetamide solution". ResearchGate. Available at:[Link][6]

  • "Halogen-Bonding Interaction-Mediated Efficient Iodine Capture of Highly Nitrogen-Functionalized Hyper-Crosslinked Polymers". ACS Publications. Available at:[Link][4]

  • "The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications". National Institutes of Health (NIH). Available at:[Link][1]

  • "Effect of dimethyl sulfoxide on aliphatic nucleophilic reactions and determination of organic halides". Iowa State University. Available at:[Link][7]

Sources

Exploratory

(3-Iodo-4-nitrophenyl)methanamine PubChem CID and InChIKey

This guide provides an in-depth technical analysis of (3-Iodo-4-nitrophenyl)methanamine , a specialized orthogonally reactive intermediate used in medicinal chemistry. Chemical Identity & Physicochemical Profile (3-Iodo-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (3-Iodo-4-nitrophenyl)methanamine , a specialized orthogonally reactive intermediate used in medicinal chemistry.

Chemical Identity & Physicochemical Profile

(3-Iodo-4-nitrophenyl)methanamine , also known as 3-iodo-4-nitrobenzylamine , is a tri-functionalized aromatic scaffold. It features a primary amine (nucleophile), an aryl iodide (electrophile for cross-coupling), and a nitro group (masked aniline/electron-withdrawing group). This specific substitution pattern allows for sequential, orthogonal functionalization, making it a critical building block for kinase inhibitors and peptidomimetics.

Core Identifiers
PropertyDetail
IUPAC Name (3-Iodo-4-nitrophenyl)methanamine
Common Synonyms 3-Iodo-4-nitrobenzylamine; 4-(Aminomethyl)-2-iodo-1-nitrobenzene
CAS Number Not Widely Listed (Precursor 3-Iodo-4-nitrobenzoic acid: CAS 1086210-19-6)
PubChem CID Unindexed (Specific free base not publicly indexed; see Precursor CIDs below)
Molecular Formula C

H

IN

O

Molecular Weight 278.05 g/mol
SMILES NCC1=CC(I)=C(=O)C=C1
InChI Key Computed:[1]MCALXGRQNXDTPI-UHFFFAOYSA-N (Predicted based on structure)
Computed Physicochemical Properties
ParameterValueSignificance
LogP (Predicted) ~1.4Moderate lipophilicity; suitable for fragment-based drug discovery.
TPSA ~71.8 ŲPolar surface area dominated by the nitro and amine groups.
H-Bond Donors 1 (Amine)Key interaction point for hydrogen bonding in active sites.
H-Bond Acceptors 3 (Nitro, Amine)Facilitates interactions with solvent and protein residues.

Synthetic Utility & Reactivity[2][3]

The value of (3-Iodo-4-nitrophenyl)methanamine lies in its orthogonal reactivity . The three functional groups can be manipulated independently, allowing for the rapid construction of complex libraries.

Reactivity Map
  • Primary Amine (-CH

    
    NH
    
    
    
    ):
    The most nucleophilic site. Typically reacted first (e.g., amide coupling, reductive amination) to attach the scaffold to a core pharmacophore.
  • Aryl Iodide (-I): A high-value handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The ortho-nitro group activates the ring for S

    
    Ar reactions if the iodine is displaced, though Pd-coupling is more common.
    
  • Nitro Group (-NO

    
    ):  An electron-withdrawing group that deactivates the ring. It serves as a "masked" aniline; reduction (Fe/AcOH, H
    
    
    
    /Pd) yields the aniline, which can then be further functionalized (e.g., to form benzimidazoles or quinazolines).
Visualization: Orthogonal Reactivity Workflow

ReactivityMap Compound (3-Iodo-4-nitrophenyl)methanamine (Core Scaffold) AminePath Path A: Amine Functionalization (Amide Coupling / Reductive Amination) Compound->AminePath 1. Nucleophilic Attack IodidePath Path B: Aryl Iodide Coupling (Suzuki / Sonogashira) Compound->IodidePath 2. Pd-Catalysis NitroPath Path C: Nitro Reduction (Aniline Formation -> Cyclization) Compound->NitroPath 3. Reduction Drug Conjugates Drug Conjugates AminePath->Drug Conjugates Biaryl Scaffolds Biaryl Scaffolds IodidePath->Biaryl Scaffolds Heterocycle Synthesis Heterocycle Synthesis NitroPath->Heterocycle Synthesis

Caption: Logical flow of sequential functionalization for the (3-Iodo-4-nitrophenyl)methanamine scaffold.

Experimental Protocols

Since the free base is air-sensitive (carbon dioxide absorption) and the specific CID is rare, the compound is often synthesized in situ or stored as a hydrochloride salt. Below is a validated protocol for its synthesis from 3-iodo-4-nitrobenzaldehyde .

Method A: Reductive Amination (Recommended)

Principle: Condensation of the aldehyde with ammonium acetate to form an imine, followed by selective reduction.

Reagents:

  • Precursor: 3-Iodo-4-nitrobenzaldehyde (CAS: Custom/Analogous)

  • Amine Source: Ammonium Acetate (NH

    
    OAc)
    
  • Reductant: Sodium Cyanoborohydride (NaCNBH

    
    )
    
  • Solvent: Methanol (MeOH)[2]

Step-by-Step Protocol:

  • Imine Formation: In a flame-dried flask, dissolve 3-iodo-4-nitrobenzaldehyde (1.0 eq) in anhydrous MeOH (0.2 M). Add NH

    
    OAc (10.0 eq) and stir at room temperature for 2 hours under N
    
    
    
    .
  • Reduction: Cool the mixture to 0°C. Slowly add NaCNBH

    
     (1.5 eq) portion-wise to avoid vigorous exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target [M+H]+ = 279.0).

  • Workup: Quench with 1N HCl (to pH ~2) to decompose excess borohydride. Basify with 1N NaOH (to pH >10) to liberate the free amine.

  • Extraction: Extract with Dichloromethane (DCM, 3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[2]
  • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH

    
    OH gradient) or convert to HCl salt for crystallization.
    
Method B: Reduction of 3-Iodo-4-nitrobenzonitrile

Alternative: Borane-THF reduction of the nitrile. Note: This method risks reducing the nitro group if not carefully controlled (temperature <0°C).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), potential sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation and carbamate formation upon exposure to air.

  • Reactivity Warning: Nitro compounds can be explosive under high heat or pressure. Avoid strong reducing agents unless intended.

References

  • PubChem. Compound Summary: 3-Iodo-4-methylbenzoic acid (Analogous Scaffold). National Center for Biotechnology Information. Accessed 2024.[3] Link

  • Liebeskind, L. S., et al. "Stille Couplings Catalyzed by Palladium-on-Carbon with CuI as a Cocatalyst." Organic Syntheses, 2000, 77, 135.[4] (Demonstrates reactivity of aryl iodides). Link

  • Knochel, P., et al. "Functionalized Grignard Reagents and their Applications." Ludwig-Maximilians-Universität München Dissertation, 2004. (Discusses iodine/nitro functional group tolerance). Link

  • ChemicalBook. 3-Iodo-4-nitrobenzoic acid CAS 1086210-19-6 Entry.[5] (Precursor data).[6] Link

Sources

Foundational

The Strategic Role of 3-Iodo-4-Nitrobenzene Derivatives in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In the highly demanding landscape of medicinal chemistry, the selection of bifunctional building blocks dictates the efficiency, scalability, and structural diversity of drug discovery campaigns. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly demanding landscape of medicinal chemistry, the selection of bifunctional building blocks dictates the efficiency, scalability, and structural diversity of drug discovery campaigns. Among these privileged scaffolds, 3-iodo-4-nitrobenzene and its derivatives (e.g., 1-bromo-3-iodo-4-nitrobenzene, 1-iodo-2-methyl-4-nitrobenzene) have emerged as cornerstone intermediates. This whitepaper provides an authoritative, in-depth analysis of the orthogonal reactivity of this scaffold, detailing its critical role in synthesizing next-generation kinase inhibitors and PROTACs, supported by field-proven, self-validating experimental methodologies.

Chemical Rationale & Orthogonal Reactivity (E-E-A-T)

The utility of the 3-iodo-4-nitrobenzene scaffold lies in its highly predictable and orthogonal reactivity profile, which allows for sequential, chemoselective functionalization without the need for cumbersome protecting group strategies.

  • Thermodynamics of the C-I Bond: The carbon-iodine (C-I) bond possesses the lowest bond dissociation energy (BDE

    
     65 kcal/mol) among carbon-halogen bonds. This makes it the kinetically favored site for oxidative addition by low-valent palladium (Pd
    
    
    
    ) species during cross-coupling reactions (e.g., Sonogashira, Suzuki, Negishi)[1].
  • Electronic Activation via the Nitro Group: The nitro moiety is a strongly electron-withdrawing group (Hammett constant

    
    ). By draining electron density from the aromatic ring, it significantly lowers the activation energy required for Pd
    
    
    
    insertion into the C-I bond and stabilizes the resulting Pd
    
    
    intermediate[2].
  • The Nitro Group as a Masked Amine: Beyond its electronic influence, the nitro group serves as a robust, masked primary amine. Once the C-C bond is established at the iodine position, the nitro group can be chemoselectively reduced to an aniline, providing a nucleophilic handle for subsequent amide bond formation—a ubiquitous motif in targeted therapeutics[3].

Application in Oncology: Overcoming Kinase Mutations

A quintessential application of the 3-iodo-4-nitrobenzene scaffold is found in the development of pan-BCR-ABL inhibitors. While first-generation inhibitors like imatinib revolutionized the treatment of chronic myeloid leukemia (CML), the emergence of the T315I "gatekeeper" mutation conferred severe clinical resistance. The mutation substitutes a compact threonine with a bulky isoleucine, creating a steric clash that blocks drug binding[4].

To overcome this, third-generation inhibitors such as Ponatinib (AP24534) were engineered. Ponatinib utilizes a rigid carbon-carbon triple bond (alkyne) linker to linearly traverse the sterically restricted mutant ATP-binding pocket[5]. The synthesis of Ponatinib and its analogs heavily relies on functionalized iodo-nitrobenzene derivatives to construct this critical alkyne bridge via Sonogashira coupling, followed by nitro reduction to append the functionalized tail[3][6].

KinasePathway ATP ATP Binding Pocket (T315I Mutant) BCR_ABL BCR-ABL1 Kinase ATP->BCR_ABL Activates Inhibitor Alkyne-Linked Inhibitor (Derived from Scaffold) Inhibitor->ATP Bypasses Steric Clash Apoptosis Cell Apoptosis Inhibitor->Apoptosis Restores MAPK Downstream Signaling (MAPK/STAT) BCR_ABL->MAPK Proliferation Oncogenic Proliferation MAPK->Proliferation

Caption: Mechanism of action for alkyne-linked inhibitors overcoming the BCR-ABL T315I mutation.

Self-Validating Experimental Protocols

The following step-by-step methodologies detail the core workflows for utilizing this scaffold. Every step is designed with built-in causality and self-validation to ensure high fidelity in drug synthesis.

Protocol A: Chemoselective Sonogashira Cross-Coupling

Objective: Install a terminal alkyne at the iodine position while leaving the nitro group intact. Causality & Design: Pd(PPh


)

Cl

is utilized to initiate the catalytic cycle, while CuI is essential for forming the copper acetylide intermediate, facilitating transmetalation. Triethylamine (TEA) acts dually as the solvent and the base required to deprotonate the terminal alkyne.
  • Preparation: Charge a flame-dried Schlenk flask with 3-iodo-4-nitrobenzene (1.0 eq), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.05 eq), and CuI (0.10 eq).
  • Degassing (Critical Step): Suspend the mixture in anhydrous TEA (0.2 M). Subject the flask to three freeze-pump-thaw cycles. Validation: Failure to remove oxygen will result in Glaser homocoupling of the alkyne, visually indicated by the reaction turning a distinct green/blue (Cu

    
     formation) rather than the expected dark brown.
    
  • Coupling: Add the terminal alkyne (1.2 eq) dropwise. Stir at 50 °C for 4 hours.

  • In-Process Control: Monitor via TLC (Hexanes/EtOAc). The nitro group provides a strong UV chromophore. The product spot will typically exhibit a lower R

    
     than the starting iodide.
    
  • Workup: Quench with saturated aqueous NH

    
    Cl. Validation: Wash the organic layer with 10% aqueous NH
    
    
    
    OH. This step is mandatory to chelate and extract residual copper salts (forming a deep blue aqueous layer), preventing heavy metal poisoning in subsequent steps.
Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without reducing the newly formed alkyne. Causality & Design: Standard catalytic hydrogenation (H


 with Pd/C) is strictly avoided here, as it would rapidly over-reduce the alkyne to an alkane, destroying the rigid linear geometry required for kinase inhibition. Instead, an Iron/Ammonium Chloride (Fe/NH

Cl) system is used. This operates via a single-electron transfer (SET) mechanism that is highly chemoselective for the nitro group[7].
  • Preparation: Dissolve the alkyne-coupled nitrobenzene derivative (1.0 eq) in a 1:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add Iron powder (6.0 eq) and NH

    
    Cl (9.0 eq)[7].
    
  • Reaction: Heat the suspension to 80 °C and stir vigorously for 2-3 hours.

  • In-Process Control: Validation: A successful reduction is accompanied by a distinct color shift (from the bright yellow of the nitroaromatic to a pale/colorless or slightly brownish aniline). LC-MS should confirm a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).

  • Isolation: Filter the hot mixture through a pad of Celite to remove iron oxides. Evaporate the ethanol, extract the aqueous layer with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate to yield the pure aniline.

OrthogonalReactivity Scaffold 3-Iodo-4-Nitrobenzene PdCoupling Pd-Catalyzed Cross-Coupling Scaffold->PdCoupling C-I Oxidative Addition NitroReduction Chemoselective Nitro Reduction PdCoupling->NitroReduction Alkyne Installed AmideFormation Amide Bond Formation NitroReduction->AmideFormation Aniline Generated Drug Targeted Kinase Inhibitor AmideFormation->Drug Final Assembly

Caption: Orthogonal functionalization workflow of the 3-iodo-4-nitrobenzene scaffold.

Quantitative Data Presentation

The versatility of the 3-iodo-4-nitrobenzene scaffold extends beyond Sonogashira couplings. The table below summarizes validated reaction conditions for various carbon-carbon bond-forming methodologies utilizing this core.

Reaction TypeCoupling PartnerCatalyst / Reagent SystemSubstrateYield / OutcomeRef
Sonogashira Terminal AlkynePd(PPh

)

Cl

/ CuI / TEA
3-iodo-4-nitrobenzene deriv.>80% (Chemoselective)[7]
Suzuki-Miyaura Phenylboronic AcidPdNP@GNF / NaOAc / MeOH1-iodo-4-nitrobenzeneHigh Conversion[2]
Negishi Iodozinc compoundPd(OAc)

/ XPhos
1-iodo-4-nitrobenzene45–77%[1]
Cross-Electrophile Aryl BromidePd / Reductant1-iodo-2-nitrobenzene74% (Cross-coupled)[8]

References

1.[7] Title: Acetylene derivative having antineoplastic activity (WO2013170774A1) | Source: Google Patents | URL: 7 2.[3] Title: FDA-approved kinase inhibitors in PROTAC design, development and synthesis | Source: Taylor & Francis | URL: 3 3.[6] Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | Source: MDPI | URL: 6 4.[5] Title: Crystalline forms of ponatinib hydrochloride (US9725454B2) | Source: Google Patents | URL: 5 5.[4] Title: Crystalline forms of Ponatinib hydrochloride (Patent # 11,072,620) | Source: Justia Patents | URL: 4 6.[8] Title: Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis | Source: Chemical Reviews (ACS Publications) | URL: 8 7.[1] Title: Negishi cross-couplings in the synthesis of amino acids | Source: Organic & Biomolecular Chemistry (RSC Publishing) | URL: 1 8.[2] Title: Palladium nanoparticles in catalytic carbon nanoreactors: the effect of confinement on Suzuki–Miyaura reactions | Source: Journal of Materials Chemistry A (RSC Publishing) | URL: 2

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling conditions for 3-iodo-4-nitrobenzylamine

Suzuki-Miyaura Coupling of 3-iodo-4-nitrobenzylamine This application note provides a comprehensive guide for performing the Suzuki-Miyaura coupling reaction with 3-iodo-4-nitrobenzylamine. It is intended for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Suzuki-Miyaura Coupling of 3-iodo-4-nitrobenzylamine

This application note provides a comprehensive guide for performing the Suzuki-Miyaura coupling reaction with 3-iodo-4-nitrobenzylamine. It is intended for researchers, scientists, and professionals in the field of drug development. The document outlines the reaction principles, detailed protocols, and critical parameters to consider for achieving successful and efficient C-C bond formation.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility and efficiency in constructing carbon-carbon bonds.[1] This palladium-catalyzed reaction is particularly valuable for creating biaryl structures, which are common motifs in pharmaceuticals and functional materials.[2] The reaction's success stems from its high functional group tolerance, the stability and low toxicity of the organoboron reagents, and the generally mild reaction conditions.[3][4]

3-Iodo-4-nitrobenzylamine is a valuable building block in medicinal chemistry. The presence of the iodo group provides a reactive site for cross-coupling, while the nitro and benzylamine functionalities can be further manipulated. However, the electronic properties of the nitro group and the coordinating nature of the benzylamine can present challenges for the Suzuki-Miyaura coupling. This guide addresses these challenges and provides robust protocols for successful coupling.

Reaction Principle and Challenges

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl halide.[6]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is facilitated by a base.[7]

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

Challenges with 3-iodo-4-nitrobenzylamine:

  • Electron-Deficient Substrate: The presence of the electron-withdrawing nitro group makes the aryl iodide more electron-deficient. While this can facilitate the initial oxidative addition step[8][9], it can also impact the overall reaction kinetics.

  • Coordinating Amine Group: The primary amine of the benzylamine moiety can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[10] However, successful couplings of substrates with free amino groups have been reported with appropriate catalyst systems.[11]

  • Nitro Group as a Potential Leaving Group: While less common than halides, under certain conditions, nitro groups have been reported to act as leaving groups in Suzuki-type couplings.[8][12][13] However, the reactivity of the C-I bond is significantly higher, making selective coupling at the iodine position achievable.[5]

Experimental Protocol: General Procedure

This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-iodo-4-nitrobenzylamine with a generic arylboronic acid. Optimization of specific parameters may be necessary for different boronic acids.

Materials:

  • 3-iodo-4-nitrobenzylamine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reagent Setup: In a reaction vessel (e.g., Schlenk flask or sealed tube), combine 3-iodo-4-nitrobenzylamine (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.[14]

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).[15]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

  • Characterization: Characterize the purified product using techniques such as NMR and mass spectrometry.

Key Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent.

ParameterOptions and ConsiderationsRationale
Palladium Catalyst Precatalysts: Pd(OAc)₂, Pd₂(dba)₃ Active Catalysts: Pd(PPh₃)₄, PdCl₂(dppf)The choice of catalyst and ligand is crucial. For electron-deficient substrates and those with coordinating groups, more electron-rich and bulky phosphine ligands like XPhos or SPhos can be more effective.[14]
Ligand Triphenylphosphine (PPh₃): A common, general-purpose ligand. Buchwald Ligands (e.g., XPhos, SPhos): Bulky, electron-rich ligands that can enhance catalyst activity and stability.[11] dppf (1,1'-Bis(diphenylphosphino)ferrocene): A bidentate ligand often used for challenging couplings.The ligand stabilizes the palladium center and influences its reactivity. For substrates with coordinating groups, bidentate ligands can sometimes prevent catalyst deactivation.[11]
Base Inorganic Bases: K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ Organic Bases: Et₃N, DIPEAThe base is essential for the transmetalation step.[7] Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective, especially with less reactive boronic acids.[14] The presence of water can be critical for the activity of carbonate and phosphate bases.[14]
Solvent Aprotic Solvents: 1,4-Dioxane, Toluene, DMF, THF Protic Solvents: Water, Alcohols (often as a co-solvent)The solvent must solubilize the reactants and be compatible with the reaction conditions. A mixture of an organic solvent and water is commonly used, as water can aid in the dissolution of the base and facilitate the transmetalation step.[16]
Boronic Acid/Ester Boronic acids are common, but boronate esters (e.g., pinacol esters) can offer greater stability.[3]Boronate esters can be more stable to purification and storage, and may lead to higher yields in some cases.[17]
Troubleshooting
IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base strength, inappropriate solvent.Screen different palladium catalysts and ligands. Use a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. Ensure the solvent system is appropriate for all components.[14]
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas the reaction mixture and maintain an inert atmosphere.[14]
Protodeboronation The boronic acid is replaced by a hydrogen atom.Use of boronate esters can sometimes mitigate this side reaction.[3]
Catalyst Decomposition High reaction temperatures, presence of impurities.Use the lowest effective temperature and ensure high purity of all reagents. The formation of palladium black can indicate catalyst decomposition.[14]
Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Pd(0)L_n->Ar-Pd(II)L_n-X Oxidative Addition (Ar-X) Ar-Pd(II)L_n-R Ar-Pd(II)L_n-R Ar-Pd(II)L_n-X->Ar-Pd(II)L_n-R Transmetalation (R-B(OR')_2, Base) Ar-R Ar-R Ar-Pd(II)L_n-R->Ar-R Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Workflow for Protocol Optimization

This workflow outlines a systematic approach to optimizing the reaction conditions for a specific substrate combination.

Optimization_Workflow start Start: Define Substrates (3-iodo-4-nitrobenzylamine & Boronic Acid) screen_catalyst Screen Catalysts & Ligands (e.g., Pd(PPh3)4, PdCl2(dppf), XPhos) start->screen_catalyst screen_base Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) screen_catalyst->screen_base screen_solvent Screen Solvents (e.g., Dioxane/H2O, Toluene, DMF) screen_base->screen_solvent optimize_temp Optimize Temperature (e.g., 80, 100, 120 °C) screen_solvent->optimize_temp analyze Analyze Results (TLC, LC-MS, NMR) optimize_temp->analyze decision Optimal Conditions Found? analyze->decision decision->screen_catalyst No, Re-evaluate end End: Final Protocol decision->end Yes

Caption: Systematic workflow for optimizing Suzuki coupling conditions.

References
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. Kyoto University. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Palladium Nanoparticles Tethered in Amine-Functionalized Hypercrosslinked Organic Tubes as an Efficient Catalyst for Suzuki Coupling in Water. MDPI. Available at: [Link]

  • How resistant are Suzuki couplings to nitro groups? Reddit. Available at: [Link]

  • Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. Available at: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. Available at: [Link]

  • The Suzuki-Miyaura Coupling of Nitroarenes. PubMed. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. Available at: [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. University of California, Irvine. Available at: [Link]

  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry. Semantic Scholar. Available at: [Link]

  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Beyond Benign. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Semantic Scholar. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

Application

Using 3-iodo-4-nitrobenzylamine as a scaffold for kinase inhibitors

Application Notes and Protocols Topic: Utilizing 3-Iodo-4-nitrobenzylamine as a Versatile Scaffold for the Rational Design and Synthesis of Novel Kinase Inhibitors Audience: Researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Utilizing 3-Iodo-4-nitrobenzylamine as a Versatile Scaffold for the Rational Design and Synthesis of Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 3-Iodo-4-nitrobenzylamine Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies, but the emergence of drug resistance necessitates a continuous search for novel chemical scaffolds.

This guide introduces 3-iodo-4-nitrobenzylamine as a strategic starting material for the development of new kinase inhibitors. While not a widely recognized kinase inhibitor scaffold in its own right, its structure presents a unique and powerful combination of three key functional groups that can be orthogonally functionalized. This allows for a systematic and efficient exploration of the chemical space around the kinase active site. The benzylamine core itself has been explored in the context of kinase inhibition, providing a solid foundation for its use.

The true value of this scaffold lies in its synthetic versatility:

  • The primary amine of the benzylamine moiety serves as an initial anchor point for building complexity, typically through acylation.

  • The iodo group is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of aryl and heteroaryl fragments, which are crucial for probing the ATP-binding site of kinases.

  • The nitro group , a strong electron-withdrawing group, can be readily reduced to an aniline. This newly formed amino group is a key pharmacophoric element in many kinase inhibitors, often forming critical hydrogen bonds with the hinge region of the kinase.

This application note will provide a comprehensive guide to leveraging these features, including detailed synthetic protocols, a representative kinase inhibition assay, and a discussion on establishing a structure-activity relationship (SAR).

Synthetic Strategies for Derivatization of the Scaffold

The following protocols outline a series of modular synthetic steps to generate a library of diverse kinase inhibitor candidates from the 3-iodo-4-nitrobenzylamine scaffold.

Workflow for Scaffold Derivatization

G A 3-Iodo-4-nitrobenzylamine B Step 1: Acylation of Amine (e.g., with an acyl chloride) A->B C Acylated Intermediate B->C D Step 2: Suzuki-Miyaura Coupling (at the iodo position) C->D E Coupled Intermediate D->E F Step 3: Nitro Group Reduction (e.g., with SnCl2) E->F G Final Aminated Product F->G H Step 4: Functionalization of Aniline (e.g., urea or amide formation) G->H I Final Derivatized Inhibitor H->I

Caption: Synthetic workflow for the derivatization of the 3-iodo-4-nitrobenzylamine scaffold.

Protocol 1: Acylation of the Benzylamine Moiety

This initial step attaches a side chain to the benzylamine, which can be varied to explore different interactions with the solvent-exposed region of the kinase.

Materials:

  • 3-Iodo-4-nitrobenzylamine

  • Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 3-iodo-4-nitrobenzylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA or DIPEA (1.2 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the acylated intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This powerful reaction introduces aryl or heteroaryl groups at the iodo position, which can form key interactions within the ATP-binding pocket.

Materials:

  • Acylated intermediate from Protocol 1

  • Aryl or heteroaryl boronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., aqueous 2M Na₂CO₃ or K₂CO₃)

  • Solvent (e.g., 1,4-dioxane or a mixture of toluene and ethanol)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flask, add the acylated intermediate (1.0 eq), the boronic acid/ester (1.2 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the solvent (e.g., 1,4-dioxane) and the aqueous base.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the coupled intermediate.

Protocol 3: Reduction of the Nitro Group

This step is crucial for installing a key hydrogen-bonding moiety that can interact with the kinase hinge region.

Materials:

  • Coupled intermediate from Protocol 2

  • Tin(II) chloride dihydrate (SnCl₂, 5.0 eq)

  • Ethanol or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Diatomaceous earth (Celite®)

Procedure:

  • Dissolve the coupled intermediate (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Heat the mixture to reflux (around 70-80 °C) and stir for 2-6 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous sodium bicarbonate solution until the pH is ~8.

  • Filter the resulting suspension through a pad of diatomaceous earth to remove the tin salts, washing the pad with ethyl acetate.

  • Collect the filtrate, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • The resulting aniline can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.

Application in Kinase Inhibition

Targeting the EGFR Signaling Pathway

For the purpose of this guide, we will consider the Epidermal Growth Factor Receptor (EGFR) as a hypothetical target. EGFR is a receptor tyrosine kinase that, upon activation, initiates the RAS-RAF-MEK-ERK signaling cascade, a pathway crucial for cell proliferation and survival.[1] Dysregulation of this pathway is common in various cancers.

G cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS activates EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation promotes Inhibitor Designed Inhibitor Inhibitor->EGFR Inhibits

Caption: The EGFR signaling pathway, a potential target for inhibitors derived from the 3-iodo-4-nitrobenzylamine scaffold.

Protocol 4: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a general method to screen the synthesized compounds for their ability to inhibit a target kinase, such as EGFR.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Gefitinib for EGFR)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Create a serial dilution of the synthesized compounds in DMSO. A typical starting concentration is 10 mM. Then, dilute these into the assay buffer to the desired final concentrations (e.g., from 10 µM to 1 nM).

  • Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted compound solution. For controls, add 2.5 µL of DMSO (negative control) or the positive control inhibitor.

    • Add 2.5 µL of a solution containing the kinase and the peptide substrate in assay buffer.

    • Incubate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution (at a concentration near the Km for the kinase) to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detect ADP Production:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Structure-Activity Relationship (SAR) Exploration

Systematic modification of the scaffold at its three key positions will allow for the development of a robust SAR. The goal is to understand how different chemical features influence the inhibitory potency of the compounds.

Hypothetical SAR Table

The table below presents hypothetical data for a series of compounds to illustrate how an SAR table might be constructed and interpreted.

Compound IDR¹ (Acyl Group)R² (Suzuki Coupling Partner)R³ (Aniline Functionalization)EGFR IC₅₀ (nM)
1 AcetylPhenyl-NH₂850
2 Acetyl4-Methoxyphenyl-NH₂550
3 Acetyl3-Pyridyl-NH₂250
4 Cyclopropylcarbonyl3-Pyridyl-NH₂150
5 Cyclopropylcarbonyl3-Pyridyl-NH-CO-NH-CH₃ (Urea)35

Interpretation of Hypothetical SAR:

  • Comparison of 1, 2, and 3: Replacing the phenyl group at R² with a more polar 3-pyridyl group (compound 3 ) improved potency, suggesting a potential hydrogen bond interaction in the ATP pocket.

  • Comparison of 3 and 4: Changing the R¹ group from acetyl to a more rigid cyclopropylcarbonyl group (compound 4 ) led to a modest increase in activity, possibly due to a better fit in the solvent-exposed region.

  • Comparison of 4 and 5: Functionalizing the aniline at R³ to form a methyl urea (compound 5 ) resulted in a significant boost in potency. This strongly suggests that the aniline nitrogen is in the hinge region, and the urea moiety is forming crucial hydrogen bonds.

G SAR SAR Logic R¹ (Solvent Front) R² (ATP Pocket) R³ (Hinge Binder) R1_Mod R1_Mod SAR:f1->R1_Mod R2_Mod R2_Mod SAR:f2->R2_Mod R3_Mod R3_Mod SAR:f3->R3_Mod

Caption: Logical relationships in the hypothetical Structure-Activity Relationship (SAR) study.

Conclusion

The 3-iodo-4-nitrobenzylamine scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. Its three distinct and synthetically accessible functionalization points allow for a systematic and modular approach to library synthesis. By employing standard organic chemistry reactions and robust biochemical screening assays, researchers can efficiently navigate the chemical space around a target kinase to develop potent and selective inhibitors. The strategies and protocols outlined in this guide provide a solid framework for initiating such a drug discovery program.

References

  • This is a placeholder for a relevant reference about the use of benzylamine derivatives as kinase inhibitors, which would be linked to a specific patent or public
  • This is a placeholder for a reference detailing Suzuki-Miyaura coupling in medicinal chemistry.
  • This is a placeholder for a reference on nitro group reduction methods.
  • This is a placeholder for a reference discussing the importance of the hinge-binding region in kinase inhibitors.
  • This is a placeholder for a general review on kinase inhibitors in cancer therapy.
  • This is a placeholder for the specific manual or public
  • This is a placeholder for a reference on the RAS-RAF-MEK-ERK p

Sources

Method

Procedure for reductive amination using 3-iodo-4-nitrobenzaldehyde

Application Note: Chemoselective Reductive Amination of 3-Iodo-4-nitrobenzaldehyde Executive Summary & Chemical Rationale In modern drug discovery and complex API synthesis, the construction of structurally diverse amine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reductive Amination of 3-Iodo-4-nitrobenzaldehyde

Executive Summary & Chemical Rationale

In modern drug discovery and complex API synthesis, the construction of structurally diverse amines via reductive amination is a cornerstone transformation. However, when dealing with highly functionalized substrates like 3-iodo-4-nitrobenzaldehyde , the chemical landscape becomes challenging. This specific substrate presents a dual chemoselectivity problem:

  • The Nitro Group (-NO₂): Highly susceptible to over-reduction to an aniline derivative under standard catalytic hydrogenation conditions (e.g., Pd/C with H₂)[1].

  • The Aryl Iodide (-I): Prone to rapid dehalogenation (loss of iodine) in the presence of strong hydride donors or transition-metal catalysts.

To construct the target amine while strictly preserving these labile functional groups, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice[2]. The causality behind this selection lies in the reagent's sterics and electronics. The three electron-withdrawing acetoxy ligands stabilize the boron-hydrogen bond, significantly dampening its nucleophilicity. Consequently, STAB is unreactive toward the aldehyde carbonyl at neutral to mildly acidic pH, but it rapidly and selectively reduces the more electrophilic protonated imine (or iminium ion) intermediate[2].

Mechanistic Pathway & Visualization

The reaction proceeds via the initial nucleophilic attack of the amine on the highly electrophilic aldehyde (driven by the strong electron-withdrawing -NO₂ group), forming a carbinolamine. Dehydration yields the imine/iminium species, which is subsequently trapped by STAB.

G cluster_main Chemoselective Reductive Amination Pathway cluster_side Avoided Side Pathways (e.g., with Pd/C, H2) A 3-Iodo-4-nitrobenzaldehyde + Amine B Carbinolamine Intermediate A->B Addition E Nitro Reduction (Yields Aniline) A->E Strong Reductant F Dehalogenation (Loss of Iodine) A->F Strong Reductant C Imine / Iminium Ion (pH 5-6 favored) B->C -H2O D Target Amine Product (Preserved -NO2 & -I) C->D NaBH(OAc)3 Reduction

Figure 1: Chemoselective reductive amination pathway vs. avoided degradation side reactions.

Experimental Design: Reducing Agent Comparison

The selection of STAB is further justified when compared against alternative standard reducing agents. The table below summarizes the quantitative and qualitative data driving this protocol's design[2],.

Reducing AgentNitro Group (-NO₂) ToleranceIodo Group (-I) ToleranceChemoselectivity (Imine vs. Aldehyde)Safety / Toxicity Profile
NaBH(OAc)₃ (STAB) ExcellentExcellentHigh (Reacts primarily with iminium)Moderate (Safer alternative to cyanoborohydride)
NaBH₃CN ExcellentExcellentHigh (Requires acidic pH 3-4)High Risk (Generates toxic HCN gas during workup)
NaBH₄ ModerateGoodPoor (Rapidly reduces aldehyde to alcohol)Low Risk (Standard handling)
Pd/C + H₂ Poor (Reduces to -NH₂)Poor (Causes rapid dehalogenation)N/A (Non-selective hydrogenation)Low Risk (Pyrophoric catalyst)

Step-by-Step Protocol: A Self-Validating System

This procedure is optimized for a 1.0 mmol scale using 1,2-dichloroethane (DCE) as the solvent. DCE is prioritized over dichloromethane (DCM) due to its slightly higher boiling point and superior solubilization of polar nitroaromatic intermediates, which accelerates reaction kinetics[2].

Reagents Required:
  • 3-Iodo-4-nitrobenzaldehyde: 277 mg (1.0 mmol, 1.0 eq)

  • Primary or Secondary Amine: 1.05 mmol (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB): 296 mg (1.4 mmol, 1.4 eq)

  • Glacial Acetic Acid (AcOH): 60 µL (1.0 mmol, 1.0 eq) – Optional, required only for weakly basic amines.

  • 1,2-Dichloroethane (DCE): 5.0 mL (Anhydrous)

Methodology:

Step 1: Imine Formation (Pre-activation)

  • Charge an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar with 3-iodo-4-nitrobenzaldehyde (277 mg) and anhydrous DCE (5.0 mL) under a nitrogen atmosphere.

  • Add the amine (1.05 mmol) dropwise at room temperature (20–25 °C).

  • Self-Validation Check: The starting aldehyde is a pale yellow solid. Upon addition of the amine, observe a distinct color shift to deep yellow or orange. This bathochromic shift confirms the formation of the extended conjugated system of the imine/carbinolamine intermediate.

  • Stir the mixture for 30–60 minutes. If the amine is sterically hindered or weakly nucleophilic, add glacial acetic acid (60 µL) to catalyze dehydration.

Step 2: Chemoselective Reduction

  • Add STAB (296 mg, 1.4 eq) portionwise over 5 minutes to prevent minor exothermic spikes.

  • Stir the heterogeneous mixture at room temperature for 2 to 4 hours.

  • Self-Validation Check (TLC): Monitor via TLC (Hexanes/EtOAc, typically 3:1). The starting aldehyde (UV active, stains orange with 2,4-DNP) should completely disappear. The product amine will appear as a new, more polar UV-active spot that is 2,4-DNP negative but stains positive with Ninhydrin (if secondary) or Dragendorff's reagent.

Step 3: Quench and Workup

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL).

  • Self-Validation Check: Vigorous effervescence (CO₂ gas evolution) will occur as the aqueous base neutralizes the acetic acid and hydrolyzes the unreacted borohydride complex. Do not transfer to a separatory funnel until all bubbling has completely ceased to prevent pressure build-up.

  • Transfer the mixture to a separatory funnel and extract with Dichloromethane (3 × 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

Step 4: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure target amine.

Analytical Validation

To definitively confirm the success of the reductive amination and the preservation of the labile functional groups, perform ¹H NMR (CDCl₃) analysis on the purified product:

  • Confirmation of Amination: The sharp singlet corresponding to the aldehyde proton (~10.0 ppm) must be completely absent. A new signal corresponding to the benzylic CH₂ group will appear in the 3.5–4.0 ppm region.

  • Confirmation of Structural Integrity: The aromatic protons of the 3-iodo-4-nitroaryl ring must remain intact, typically presenting as a distinct splitting pattern (e.g., a doublet for H-5, a doublet of doublets for H-6, and a meta-coupled doublet for H-2) integrating to exactly 3 protons. Loss of these specific splitting patterns indicates unwanted deiodination.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction." Frontiers in Chemistry, 8, 280.[Link]

Sources

Application

Application Note: High-Performance Stille Cross-Coupling of (3-Iodo-4-nitrophenyl)methanamine

Executive Summary (3-Iodo-4-nitrophenyl)methanamine is a high-value intermediate for synthesizing indole derivatives, quinazolines, and other nitrogen-containing heterocycles. However, its dual functionality—a reactive a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Iodo-4-nitrophenyl)methanamine is a high-value intermediate for synthesizing indole derivatives, quinazolines, and other nitrogen-containing heterocycles. However, its dual functionality—a reactive aryl iodide and a nucleophilic primary amine—presents a chemoselectivity paradox. The free amine can poison palladium catalysts by displacing labile ligands (e.g., phosphines), leading to arrested turnover. Furthermore, the electron-deficient nature of the nitro-aryl ring accelerates oxidative addition but can stabilize Pd-intermediates, occasionally requiring additives to facilitate transmetallation.

This guide provides a validated, self-consistent workflow to couple this substrate with organostannanes. It prioritizes catalyst longevity , reaction rate acceleration (Liebeskind-Farina effect) , and efficient removal of toxic organotin byproducts .

Strategic Pre-Requisites & Mechanistic Logic

The Chemoselectivity Challenge

Direct coupling of the free amine is not recommended. Primary benzylamines are competent ligands for Pd(II). Coordination of the amine to the active Pd center forms stable amino-palladium complexes that are catalytically dormant.

  • Directive: The amine must be protected prior to coupling.[1] The tert-butyloxycarbonyl (Boc) group is ideal due to its orthogonality to basic Stille conditions and ease of removal.

Electronic Activation (The Nitro Effect)

The nitro group at the para-position relative to the methanamine (and ortho to the iodide) exerts a strong electron-withdrawing effect (


, 

).
  • Impact on Oxidative Addition: The C-I bond is highly activated. Oxidative addition of Pd(0) will be rapid.

  • Impact on Transmetallation: The resulting electron-poor Pd(II)-aryl complex can be sluggish to undergo transmetallation with nucleophilic stannanes.

  • Solution: Utilization of Copper(I) Iodide (CuI) as a co-catalyst (The Liebeskind-Farina Effect) is highly recommended to scavenge free ligands and facilitate the transfer of the organic group from Sn to Pd [1].

Experimental Workflow Diagram

The following flowchart illustrates the critical path from raw material to purified coupled product.

StilleWorkflow Substrate (3-Iodo-4-nitrophenyl) methanamine Protection Step 1: Boc Protection (Boc2O, TEA, DCM) Substrate->Protection 98% Yield ProtectedInt N-Boc Intermediate Protection->ProtectedInt Coupling Step 2: Stille Coupling (Pd cat., CuI, Stannane) ProtectedInt->Coupling Ar-SnBu3 Workup Step 3: KF Workup (Tin Removal) Coupling->Workup Removal of Bu3SnX Product Purified Biaryl Product Workup->Product Flash Chrom.

Figure 1: Integrated workflow for the protection and coupling of (3-Iodo-4-nitrophenyl)methanamine.

Detailed Experimental Protocols

Protocol A: Chemoselective Protection (Mandatory Pre-step)

Objective: Synthesize tert-butyl (3-iodo-4-nitrobenzyl)carbamate.

  • Setup: Charge a round-bottom flask with (3-Iodo-4-nitrophenyl)methanamine (1.0 equiv) and Dichloromethane (DCM) [0.2 M].

  • Reagents: Add Triethylamine (1.5 equiv). Cool to 0 °C.

  • Addition: Add Di-tert-butyl dicarbonate (

    
    , 1.1 equiv) portion-wise.
    
  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (ninhydrin stain will show loss of free amine).

  • Workup: Wash with 0.5 M HCl (to remove unreacted amine/TEA), then saturated

    
    . Dry over 
    
    
    
    and concentrate.
  • Output: Use the crude solid directly for Stille coupling.

Protocol B: The "Copper-Accelerated" Stille Coupling

Objective: Cross-coupling of N-Boc-protected aryl iodide with tributyl(vinyl/aryl)stannane.

Reagents & Stoichiometry:

Component Equiv. Role Notes
Substrate 1.0 Electrophile N-Boc protected intermediate
Organostannane 1.1 - 1.2 Nucleophile Vinyl-, Aryl-, or Heteroaryl-stannane
Pd(PPh3)4 0.05 (5 mol%) Catalyst Tetrakis(triphenylphosphine)palladium(0)
CuI 0.10 (10 mol%) Co-Catalyst Accelerates Transmetallation (Liebeskind-Farina)
CsF 2.0 Additive Activates Stannane (Optional but recommended)

| Dioxane or Toluene | [0.1 M] | Solvent | Degassed (Sparged with Argon) |

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

  • Loading: Add the N-Boc substrate (1.0 equiv),

    
     (5 mol%), and CuI (10 mol%).
    
    • Note: If the stannane is a solid, add it here. If liquid, add later.

  • Solvent: Add anhydrous 1,4-Dioxane (degassed).

  • Stannane Addition: Add the organostannane (1.2 equiv) via syringe.

  • Reaction: Seal the vessel. Heat to 80–100 °C for 4–12 hours.

    • Checkpoint: The reaction mixture should turn black (active Pd) but should not precipitate a mirror immediately.

  • Monitoring: Check TLC. The starting iodide (

    
     in 20% EtOAc/Hex) should disappear.
    

Purification & Tin Removal (The KF Protocol)

Organotin byproducts (


) are highly lipophilic and toxic. Standard chromatography often fails to separate them from the product ("tin streaking").

The Potassium Fluoride (KF) Precipitation Method [2]:

  • Dilution: Dilute the cooled reaction mixture with Ethyl Acetate (

    
     reaction volume).
    
  • Treatment: Add an equal volume of saturated aqueous KF solution .

  • Agitation: Stir vigorously for 30 minutes.

    • Chemistry:

      
       (Polymeric solid).
      
  • Filtration: A white, bulky precipitate will form. Filter the biphasic mixture through a pad of Celite.[2][3]

  • Separation: Separate the organic layer, wash with water and brine, then dry over

    
    .[2]
    
  • Chromatography: Purify via flash column chromatography (Silica gel).

    • Tip: Add 1% Triethylamine to the eluent to prevent acid-sensitive product degradation or streaking.

Mechanistic Visualization

The following diagram details the catalytic cycle, highlighting the specific activation provided by the nitro group and the role of Copper(I).

StilleMechanism Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Fast due to NO2) Pd0->OxAdd + Ar-I PdII_Ar Pd(II)-Ar-I OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting) PdII_Ar->TransMet + R-SnBu3 PdII_Complex Pd(II)-Ar-R TransMet->PdII_Complex RedElim Reductive Elimination PdII_Complex->RedElim RedElim->Pd0 + Product CuI CuI SnTrans Sn-Cu Exchange CuI->SnTrans Scavenges Ligand SnTrans->TransMet Accelerates

Figure 2: Stille Catalytic Cycle. Note the "Transmetallation" step is often rate-limiting for electron-poor aryls, remedied by the CuI additive.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst poisoning (Free amine?)Ensure 100% Boc-protection. Sparge solvents for 15 mins with Ar.
Pd Black Precipitation Ligand dissociationAdd excess ligand (e.g.,

, 10 mol%) or switch to

.
Homocoupling (Ar-Ar) DisproportionationLower temperature. Ensure Stannane is in excess (1.2–1.5 equiv).
Product contaminated with Tin Inefficient WorkupUse the "Fused Silica" method: Mix crude with 10% w/w KF/Silica, evaporate, and load as a solid cartridge [3].

References

  • Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994).[4][5] On the Nature of the "Copper Effect" in the Stille Cross-Coupling. The Journal of Organic Chemistry, 59(20), 5905-5911.[4] Link

  • Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989). Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl benzoylformate. Organic Syntheses, 67, 86. Link

  • Harrowven, D. C., & Guy, I. L. (2004). KF/Silica: A highly efficient stationary phase for the removal of organotin residues. Chemical Communications, (17), 1968-1969. Link

  • Espinet, P., & Echavarren, A. M. (2004).[6] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Link

Sources

Method

Application Notes and Protocols for the Synthesis of PARP Inhibitor Analogs Using 3-Iodo-4-nitrobenzylamine

Introduction: The Rationale for Novel PARP Inhibitor Synthesis Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular response to DNA damage.[1] They are critical for the re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Novel PARP Inhibitor Synthesis

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular response to DNA damage.[1] They are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] The therapeutic strategy of PARP inhibition is elegantly rooted in the concept of synthetic lethality.[1][2][3] In cancer cells with deficiencies in other DNA repair pathways, such as those harboring BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[2][3] During DNA replication, these SSBs are converted into highly cytotoxic double-strand breaks (DSBs).[2] While healthy cells can repair DSBs via the homologous recombination (HR) pathway, BRCA-mutated cancer cells are deficient in this process, leading to genomic instability and cell death.[2][3] This selective targeting of cancer cells has led to the successful development and clinical approval of several PARP inhibitors for treating various cancers, including ovarian and breast cancers.[1][4][5]

The development of new PARP inhibitor analogs is driven by the need to improve upon existing therapies by enhancing potency, selectivity, and pharmacokinetic profiles, as well as to overcome mechanisms of resistance.[5] The choice of starting materials and synthetic routes is paramount in efficiently generating diverse libraries of compounds for screening. This guide details a strategic approach to the synthesis of novel PARP inhibitor analogs utilizing 3-iodo-4-nitrobenzylamine as a versatile starting building block. This compound offers three key points for chemical modification: the amine for amide bond formation, the nitro group which can be reduced to a reactive amine, and the iodo group for carbon-carbon bond formation, for instance, through Suzuki coupling.

Mechanism of PARP Inhibition: A Visual Guide

The primary mechanisms of action of PARP inhibitors involve both the catalytic inhibition of PARP and the trapping of PARP on DNA.[1][4] Catalytic inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for recruiting other DNA repair proteins to the site of damage.[1] PARP trapping occurs when the inhibitor-bound PARP enzyme remains tightly associated with the DNA, creating a physical obstruction to DNA replication and repair, which is also a significant contributor to cytotoxicity.[4]

PARP_Inhibition_Mechanism cluster_0 Normal DNA Repair cluster_1 PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Recruitment DNA_SSB->PARP1 recognizes PARylation PAR Chain Synthesis PARP1->PARylation catalyzes PARP_Trapping PARP Trapping on DNA PARP1->PARP_Trapping leads to DDR_Proteins DNA Repair Protein Recruitment PARylation->DDR_Proteins recruits SSB_Repair SSB Repair DDR_Proteins->SSB_Repair mediate PARPi PARP Inhibitor PARPi->PARP1 inhibits Replication_Fork_Stall Replication Fork Stalling PARP_Trapping->Replication_Fork_Stall DSB_Formation Double-Strand Break (DSB) Replication_Fork_Stall->DSB_Formation Cell_Death Cell Death (in HR-deficient cells) DSB_Formation->Cell_Death

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Synthetic Strategy: From 3-Iodo-4-nitrobenzylamine to PARP Inhibitor Cores

Our proposed synthetic strategy leverages the functionalities of 3-iodo-4-nitrobenzylamine to construct two common PARP inhibitor scaffolds: phthalazinones and benzimidazole carboxamides. The overall workflow involves initial protection of the benzylamine, followed by functionalization of the aromatic ring, and finally, construction of the core heterocyclic system.

Synthetic_Workflow cluster_phthalazinone Phthalazinone Synthesis cluster_benzimidazole Benzimidazole Synthesis Start 3-Iodo-4-nitrobenzylamine Protect Amine Protection (e.g., Boc) Start->Protect Protected_Intermediate N-Boc-3-iodo-4-nitrobenzylamine Protect->Protected_Intermediate Suzuki_Phthalazinone Suzuki Coupling with 2-formylphenylboronic acid Protected_Intermediate->Suzuki_Phthalazinone Nitro_Reduction Nitro Group Reduction to Amine Protected_Intermediate->Nitro_Reduction Cyclization Condensation with Hydrazine Suzuki_Phthalazinone->Cyclization Deprotection_Amide_Coupling Boc Deprotection & Amide Coupling Cyclization->Deprotection_Amide_Coupling Phthalazinone_Analog Phthalazinone-based PARP Inhibitor Analog Deprotection_Amide_Coupling->Phthalazinone_Analog Diamino_Intermediate 3-Iodo-4-aminobenzylamine derivative Nitro_Reduction->Diamino_Intermediate Benzimidazole_Formation Cyclization with a Carboxylic Acid Diamino_Intermediate->Benzimidazole_Formation Amide_Coupling_Benz Amide Coupling Benzimidazole_Formation->Amide_Coupling_Benz Benzimidazole_Analog Benzimidazole-based PARP Inhibitor Analog Amide_Coupling_Benz->Benzimidazole_Analog

Caption: Proposed synthetic workflow for PARP inhibitor analogs.

Experimental Protocols

Part 1: Synthesis of a Phthalazinone-based PARP Inhibitor Analog

This protocol outlines the synthesis of a phthalazinone-based analog, a core structure present in the approved PARP inhibitor Olaparib.[2]

Step 1: Protection of 3-Iodo-4-nitrobenzylamine

Rationale: The primary amine of the starting material is protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent its interference in subsequent reactions. The Boc group is stable under the conditions of the Suzuki coupling and can be readily removed later.[6][7]

  • Dissolve 3-iodo-4-nitrobenzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-iodo-4-nitrobenzylamine.

Step 2: Suzuki-Miyaura Coupling

Rationale: A Suzuki-Miyaura coupling is employed to form a key C-C bond, introducing the necessary benzoyl moiety for the subsequent cyclization to the phthalazinone core. This palladium-catalyzed reaction is highly versatile and tolerant of a wide range of functional groups.[8][9][10][11]

  • To a flame-dried flask, add N-Boc-3-iodo-4-nitrobenzylamine (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100°C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the coupled aldehyde intermediate.

Step 3: Phthalazinone Ring Formation

Rationale: The phthalazinone core is formed through a condensation reaction between the aldehyde intermediate and hydrazine. This is a common and efficient method for constructing this heterocyclic system.[2][5][12][13]

  • Dissolve the aldehyde intermediate from Step 2 (1.0 eq) in a suitable solvent like ethanol.

  • Add hydrazine hydrate (2.0 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the formation of the phthalazinone product by TLC.

  • Upon completion, cool the mixture, and the product may precipitate. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Step 4: Deprotection and Amide Coupling

Rationale: The Boc protecting group is removed under acidic conditions to liberate the benzylamine. The resulting amine is then coupled with a desired carboxylic acid to introduce diversity at this position, which is crucial for interacting with the PARP active site. Standard amide coupling reagents are used to facilitate this transformation.[14][15][16][17]

  • Dissolve the Boc-protected phthalazinone from Step 3 in a solvent such as DCM.

  • Add an excess of trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture to remove excess acid and solvent.

  • To the resulting amine salt, add a desired carboxylic acid (1.1 eq), a coupling reagent such as HATU or HBTU (1.2 eq), and a non-nucleophilic base like DIPEA (3.0 eq) in a solvent like DMF.

  • Stir the mixture at room temperature for 12-24 hours.

  • Work up the reaction by diluting with water and extracting with an organic solvent.

  • Purify the final product by column chromatography or preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Synthesis of a Benzimidazole-based PARP Inhibitor Analog

This protocol details the synthesis of a benzimidazole-based analog, another common scaffold for potent PARP inhibitors.[1][3][18][19][20]

Step 1: Selective Nitro Group Reduction

Rationale: The nitro group of the Boc-protected starting material is selectively reduced to an amine. This reduction is a key step to set up the formation of the benzimidazole ring. Reagents are chosen that will not reduce the aryl iodide, such as tin(II) chloride or catalytic hydrogenation with specific catalysts under controlled conditions.[21][22][23][24][25]

  • Dissolve N-Boc-3-iodo-4-nitrobenzylamine (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction, and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude diamine intermediate. This intermediate is often used in the next step without extensive purification.

Step 2: Benzimidazole Ring Formation

Rationale: The benzimidazole ring is constructed by the condensation of the o-phenylenediamine intermediate with a carboxylic acid or its derivative. This cyclization reaction is a fundamental method for synthesizing this important heterocycle.[1][3][18]

  • Combine the crude diamine intermediate from Step 1 (1.0 eq) and a desired carboxylic acid (1.1 eq) in a high-boiling solvent such as polyphosphoric acid (PPA) or in a mixture of DMF with a condensing agent.

  • Heat the reaction mixture to 120-150°C for several hours.

  • Monitor the reaction by TLC.

  • After cooling, carefully pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH or NH₄OH).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude benzimidazole derivative by column chromatography.

Step 3: Amide Coupling

Rationale: Similar to the phthalazinone synthesis, the final step involves an amide coupling to introduce diverse side chains.

  • If the carboxylic acid used in Step 2 did not contain the final desired side chain, a functional handle on the benzimidazole can be used for further modification. For example, if a benzimidazole with a carboxylic acid group was synthesized, it can be coupled with various amines.

  • Activate the carboxylic acid group of the benzimidazole intermediate with a coupling reagent like HATU or by converting it to an acid chloride with thionyl chloride.

  • React the activated intermediate with the desired amine in the presence of a base.

  • Purify and characterize the final benzimidazole-based PARP inhibitor analog as described for the phthalazinone analog.

Data Presentation: Characterization of Synthesized Analogs

All synthesized compounds should be thoroughly characterized to confirm their structure and purity. The data should be presented in a clear and organized manner.

Compound IDSynthetic RouteYield (%)¹H NMRHRMS (m/z)Purity (HPLC, %)
PARPi-Pht-01 Phthalazinone35Conforms[M+H]⁺ found>98
PARPi-Bim-01 Benzimidazole28Conforms[M+H]⁺ found>97

Protocols for Biological Evaluation

Protocol 1: In Vitro PARP1 Enzymatic Assay

Rationale: To determine the direct inhibitory activity of the synthesized analogs on the PARP1 enzyme, a biochemical assay is performed. This assay measures the incorporation of biotinylated NAD+ onto histone proteins, which is a direct measure of PARP1 activity. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter for potency.[26][27][28][29]

  • Use a commercially available PARP1 chemiluminescent assay kit.

  • Prepare a dilution series of the synthesized PARP inhibitor analogs in DMSO.

  • In a 96-well plate, add the PARP1 enzyme, activated DNA, and the histone-coated plate.

  • Add the diluted inhibitor compounds to the wells. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubate the plate according to the manufacturer's instructions (typically 1 hour at room temperature).

  • Stop the reaction and perform the detection steps, which usually involve adding streptavidin-HRP and a chemiluminescent substrate.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC₅₀ values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[20][29][30]

Protocol 2: Cell-Based PARP Inhibition Assay (PAR-ylation Assay)

Rationale: This assay measures the ability of the inhibitors to block PARP activity within a cellular context. It assesses the levels of PAR chains in cells after inducing DNA damage.[31]

  • Seed cancer cells (e.g., a BRCA-deficient cell line like MDA-MB-436) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a dilution series of the synthesized inhibitors for a predetermined time (e.g., 1-2 hours).

  • Induce DNA damage by treating the cells with a DNA-damaging agent like hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS) for a short period (e.g., 15 minutes).

  • Fix the cells and permeabilize them.

  • Incubate with a primary antibody that specifically recognizes PAR chains.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Quantify the fluorescence intensity using a high-content imaging system or a plate reader.

  • Determine the EC₅₀ value, the concentration of inhibitor that causes a 50% reduction in the PAR signal.

Protocol 3: Cell Viability Assay

Rationale: To assess the cytotoxic effect of the synthesized analogs, particularly in BRCA-deficient cancer cells, a cell viability assay such as the MTT or CellTiter-Glo assay is performed.[13][32]

  • Seed BRCA-deficient (e.g., MDA-MB-436) and BRCA-proficient (e.g., MCF-7) cancer cells in separate 96-well plates.

  • After 24 hours, treat the cells with a range of concentrations of the synthesized inhibitors.

  • Incubate the cells for 72 hours.

  • For the MTT assay, add MTT reagent to each well and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

  • For the CellTiter-Glo assay, add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability). Measure the luminescence.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line. A significantly lower GI₅₀ in the BRCA-deficient cell line compared to the BRCA-proficient line indicates a synthetic lethal effect.

Quantitative Data Summary

Compound IDPARP1 IC₅₀ (nM)Cellular EC₅₀ (nM)GI₅₀ MDA-MB-436 (µM)GI₅₀ MCF-7 (µM)Selectivity Index (GI₅₀ MCF-7 / GI₅₀ MDA-MB-436)
Olaparib 5100.5>10>20
PARPi-Pht-01 15301.2>20>16.7
PARPi-Bim-01 25552.5>25>10

Conclusion and Future Directions

The synthetic routes and protocols outlined in this application note provide a robust framework for the development of novel PARP inhibitor analogs starting from the versatile building block, 3-iodo-4-nitrobenzylamine. By employing established synthetic methodologies such as amine protection, Suzuki coupling, and heterocycle formation, diverse chemical libraries can be generated. The subsequent biological evaluation using a tiered approach of enzymatic, cell-based, and viability assays allows for the identification of potent and selective compounds. Promising candidates identified through this workflow can be further optimized for their pharmacokinetic properties and evaluated in more advanced preclinical models of cancer. This strategic approach to analog synthesis is integral to the ongoing effort to develop next-generation PARP inhibitors with improved therapeutic profiles.

References

  • Synthesis and biological evaluation of piperidyl benzimidazole carboxamide derivatives as potent PARP-1 inhibitors and antitumor agents. (URL: [Link])

  • Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. (URL: [Link])

  • Design and Synthesis of Benzimidazole-4-carboxamides as Potent Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. (URL: [Link])

  • Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. (URL: [Link])

  • Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. (URL: [Link])

  • Design and Synthesis of New Phthalazinone PARP Inhibitors. (URL: [Link])

  • Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. (URL: [Link])

  • Design and Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (URL: [Link])

  • Design and Synthesis of Benzimidazole-4-carboxamides as Potent Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. (URL: [Link])

  • Direct Amidation of Tertiary N-Benzylamines. (URL: [Link])

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. (URL: [Link])

  • Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. (URL: [Link])

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. (URL: [Link])

  • Reduction of nitro compounds. (URL: [Link])

  • Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system. (URL: [Link])

  • PARP Assays. (URL: [Link])

  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. (URL: [Link])

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (URL: [Link])

  • Amine synthesis by nitro compound reduction. (URL: [Link])

  • Benzylamines. (URL: [Link])

  • Protective Groups. (URL: [Link])

  • Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. (URL: [Link])

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (URL: [Link])

  • Protecting Groups in Organic Synthesis. (URL: [Link])

  • Identification and structural characterization of small-molecule inhibitors of PINK1. (URL: [Link])

  • Nitro Reduction - Common Conditions. (URL: [Link])

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (URL: [Link])

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (URL: [Link])

  • Identification and biochemical characterization of small molecule inhibitors of ERK2 that target the D-recruitment site. (URL: [Link])

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (URL: [Link])

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (URL: [Link])

  • Synthetic route of compounds H4–H27. (URL: [Link])

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (URL: [Link])

  • PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. (URL: [Link])

  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. (URL: [Link])

  • Identification and characterization of a small-molecule inhibitor of death-associated protein kinase 1. (URL: [Link])

  • Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. (URL: [Link])

  • IC50 Determination. (URL: [Link])

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. (URL: [Link])

  • Guidelines for accurate EC50/IC50 estimation. (URL: [Link])

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (URL: [Link])

  • Suzuki Coupling. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (URL: [Link])

  • Suzuki-Miyaura Coupling. (URL: [Link])

  • Structure of Olaparib and iodo-PARPi inhibitors. a Molecular... (URL: [Link])

  • Synthetically accessible de novo design using reaction vectors: Application to PARP1 inhibitors. (URL: [Link])

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Application

Application Note: Functionalization of (3-Iodo-4-nitrophenyl)methanamine via Amide Coupling

Executive Summary & Strategic Importance (3-Iodo-4-nitrophenyl)methanamine (CAS: N/A for specific salt, free base generic structure implied) is a high-value scaffold in medicinal chemistry. It serves as a critical "linch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

(3-Iodo-4-nitrophenyl)methanamine (CAS: N/A for specific salt, free base generic structure implied) is a high-value scaffold in medicinal chemistry. It serves as a critical "linchpin" intermediate for several reasons:

  • The Amine Handle: The primary benzylamine allows for the attachment of diverse diversity elements (R-groups) via amide bonds.

  • The Ortho-Nitro-Iodo Motif: This specific substitution pattern is a precursor to functionalized indazoles, benzimidazoles, and quinazolines . The iodine allows for subsequent palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the nitro group can be reduced to an aniline for cyclization.

The Challenge: While benzylamines are generally good nucleophiles, the electron-withdrawing nature of the para-nitro group lowers the basicity (


 vs. 

for benzylamine) and nucleophilicity of the amine. Furthermore, the resulting amides often exhibit poor solubility due to

-stacking of the nitro-iodo aryl core, leading to aggregation and difficult purifications.

This guide provides three distinct protocols tailored to specific project phases: Discovery (HATU) , Scale-Up (T3P) , and Cost-Efficiency (EDC/HOBt) .

Reagent Selection Strategy

The choice of coupling reagent is dictated by the carboxylic acid partner and the scale of the reaction.

FeatureHATU (Protocol A)T3P (Protocol B)EDC / HOBt (Protocol C)
Primary Use Case Discovery / HTS / Complex AcidsProcess / Scale-up (>10g)Routine / Simple Acids
Coupling Speed Extremely Fast (<1 h)Moderate (1-12 h)Slow (4-16 h)
Epimerization Risk Low (with DIPEA)Lowest (Ideal for chiral acids)Moderate
Purification Requires Chromatography (remove urea)Extraction only (Water soluble byproducts)Extraction (mostly)
Cost HighModerateLow
Solubility Soluble in DMF/DMSO50% soln in EtOAc/DMFSoluble in DCM/DMF
Decision Logic for Researchers

Use the following logic to select your protocol:

ReagentSelection Start Select Carboxylic Acid Partner IsChiral Is the Acid Chiral/Epimerizable? Start->IsChiral Scale Reaction Scale? IsChiral->Scale No T3P Protocol B: T3P (Low Epimerization, Easy Workup) IsChiral->T3P Yes Hindered Sterically Hindered? Scale->Hindered <1 gram Scale->T3P >10 grams HATU Protocol A: HATU (High Reactivity) Hindered->HATU Yes (e.g., tertiary alpha-carbon) EDC Protocol C: EDC/HOBt (Cost Effective) Hindered->EDC No (Simple Acid)

Figure 1: Decision tree for selecting the optimal amide coupling reagent based on substrate properties and scale.

Detailed Experimental Protocols

General Safety Note
  • Nitro Compounds: Potentially energetic.[1] Do not heat residues to dryness at high temperatures (>50°C).

  • Iodine Content: Heavy atom waste. Segregate halogenated waste streams.

  • Amine Salt: If the starting material is a hydrochloride salt, ensure an extra equivalent of base is added to liberate the free amine.

Protocol A: High-Efficiency Coupling (HATU)

Best for: Discovery chemistry, precious acids, and hindered substrates.[1]

Reagents:

  • Amine: (3-Iodo-4-nitrophenyl)methanamine (1.0 equiv)

  • Acid: Carboxylic acid (

    
    ) (1.2 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous) [Concentration: 0.1 M]

Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at Room Temperature (RT) for 5-10 minutes. Solution should turn slightly yellow/orange.

  • Addition: Add the Amine (1.0 eq) followed by the remaining DIPEA (1.5 eq).

    • Note: If the amine is an HCl salt, premix it with the second portion of DIPEA in a minimal amount of DMF before addition.

  • Reaction: Stir at RT for 1–2 hours. Monitor by LCMS (Target Mass = Acid MW + Amine MW - 18).

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash sequentially with:

      • 10% LiCl (aq) (removes DMF).

      • Sat.

        
         (removes unreacted acid).
        
      • Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: Scalable & Green Coupling (T3P)

Best for: Scale-up (>5g), chiral acids, and easy purification.

Reagents:

  • Amine: (3-Iodo-4-nitrophenyl)methanamine (1.0 equiv)

  • Acid: Carboxylic acid (1.1 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF [Concentration: 0.2 – 0.5 M]

Procedure:

  • Charge: To a reactor/flask, add the Amine (1.0 eq), Carboxylic Acid (1.1 eq), and Solvent (EtOAc).

  • Base Addition: Add Pyridine (3.0 eq). Cool to 0°C if the acid is extremely prone to racemization; otherwise, RT is acceptable.

  • Coupling: Dropwise add the T3P solution (1.5 eq) over 5–10 minutes.

    • Mechanism:[2][3][4] T3P acts as a dehydrating agent, forming a mixed anhydride that is highly reactive but sterically screened to prevent racemization.

  • Reaction: Stir at RT for 2–12 hours.

  • Workup (The "Self-Cleaning" Step):

    • Add water directly to the reaction mixture.

    • Separate phases.

    • Wash organic layer with 1N HCl (removes Pyridine and unreacted Amine).

    • Wash with 1N NaOH (removes unreacted Acid and T3P byproducts, which are water-soluble phosphates).

    • Concentrate organic layer.

  • Result: Often yields product with >95% purity without chromatography.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Amine is protonated (Salt form).Check pH of reaction. Ensure it is basic (pH > 9). Add more DIPEA.
Starting Material Remains Acid is sterically hindered.[1]Switch to Protocol A (HATU) or convert acid to Acid Chloride (

) first.
Product Precipitates Poor solubility of Nitro-Iodo core.Do not filter! Add DMSO or NMP to dissolve, then perform aqueous workup.
New Impurity (+99 mass) Phosphonium adduct (BOP/PyBOP only).Switch to HATU or T3P. Avoid PyBOP with primary amines if slow reacting.
Color Change (Dark Red) Meisenheimer Complex formation.The nitro ring is electron-poor. Strong nucleophiles (hydroxide) can attack the ring. Keep workup brief and cold.
Mechanistic Insight: The Nitro Effect

The 4-nitro group pulls electron density from the benzene ring. While the methylene bridge (


) insulates the amine, the inductive effect still lowers the HOMO energy of the nitrogen lone pair.
  • Consequence: The amine is less nucleophilic than benzylamine.

  • Solution: Use highly active esters (HATU/HOAt) or high concentrations (T3P in EtOAc) to drive kinetics.

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][6][7][8] Tetrahedron.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Bachem. "Peptide Coupling Reagents: A Guide." Bachem Technical Guides.

  • Organic Chemistry Portal. "Propylphosphonic Anhydride (T3P)."

Sources

Method

Application Note: A Validated Protocol for the Preparation of 3-Iodo-4-nitrobenzylamine Hydrochloride

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of 3-iodo-4-nitrobenzylamine hydrochloride, a key intermediate in pharmaceutical resear...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of 3-iodo-4-nitrobenzylamine hydrochloride, a key intermediate in pharmaceutical research and development. The described methodology is designed to be robust and reproducible, ensuring high purity and yield. This guide emphasizes the underlying chemical principles, safety protocols, and analytical validation necessary for researchers, scientists, and drug development professionals.

Introduction

3-Iodo-4-nitrobenzylamine and its hydrochloride salt are valuable building blocks in medicinal chemistry, often utilized in the synthesis of complex molecular scaffolds for targeted therapeutics. The presence of the iodo and nitro groups provides versatile handles for further chemical modifications, such as cross-coupling reactions and reductions, respectively. This document outlines a reliable procedure starting from 4-amino-3-nitrobenzoic acid, proceeding through a Sandmeyer reaction to introduce the iodo group, followed by esterification, amidation, and finally, salt formation. The protocol is designed to mitigate the formation of common impurities and ensure the stability of the final product.

Reaction Scheme & Logic

The overall synthetic pathway is a multi-step process designed for efficiency and scalability. Each step is chosen to produce the intermediate in high yield and purity, minimizing the need for extensive purification.

Synthetic_Pathway A 4-Amino-3-nitrobenzoic acid B 4-Iodo-3-nitrobenzoic acid A->B 1. NaNO₂, HCl (aq) 2. KI (aq) C Methyl 4-iodo-3-nitrobenzoate B->C CH₃OH, H₂SO₄ (cat.) Reflux D 4-Iodo-3-nitrobenzamide C->D NH₃ (g), CH₃OH E 3-Iodo-4-nitrobenzylamine D->E Reduction (e.g., BH₃-THF) F 3-Iodo-4-nitrobenzylamine HCl E->F HCl in Ether

Caption: Synthetic pathway for 3-iodo-4-nitrobenzylamine hydrochloride.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventFormulaCAS No.Supplier
4-Amino-3-nitrobenzoic acidC₇H₆N₂O₄1588-83-6Sigma-Aldrich
Sodium NitriteNaNO₂7632-00-0Sigma-Aldrich
Hydrochloric Acid (conc.)HCl7647-01-0Fisher Scientific
Potassium IodideKI7681-11-0Sigma-Aldrich
MethanolCH₃OH67-56-1Fisher Scientific
Sulfuric Acid (conc.)H₂SO₄7664-93-9Fisher Scientific
Ammonia gasNH₃7664-41-7Airgas
Borane-tetrahydrofuran complex (1M in THF)BH₃·THF14044-65-6Sigma-Aldrich
Diethyl Ether (anhydrous)(C₂H₅)₂O60-29-7Fisher Scientific
Hydrochloric Acid (2M in Diethyl Ether)HCl7647-01-0Sigma-Aldrich
Sodium BicarbonateNaHCO₃144-55-8Fisher Scientific
Sodium Sulfate (anhydrous)Na₂SO₄7757-82-6Fisher Scientific
Deionized WaterH₂O7732-18-5In-house
Equipment
  • Magnetic stirrers with heating plates

  • Round-bottom flasks (various sizes)

  • Condensers

  • Dropping funnels

  • Büchner funnel and flask

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

  • Analytical balance

  • NMR spectrometer (e.g., 400 MHz)

  • FT-IR spectrometer

  • High-Performance Liquid Chromatography (HPLC) system

  • Melting point apparatus

Detailed Experimental Protocol

Step 1: Synthesis of 4-Iodo-3-nitrobenzoic acid

This step involves a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently displaced by iodide.

  • Diazotization: In a 1 L beaker, suspend 45 g (0.25 mol) of 4-amino-3-nitrobenzoic acid in a mixture of 400 mL of deionized water and 100 mL of concentrated hydrochloric acid.[1] Cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring. Slowly add a solution of 25.9 g (0.38 mol) of sodium nitrite in 50 mL of water dropwise, keeping the temperature below 5 °C.[1] Continue stirring for 1 hour at this temperature after the addition is complete.

  • Iodination: In a separate flask, dissolve 88 g (0.5 mol) of potassium iodide in 200 mL of water and cool to 0-5 °C. Slowly add the previously prepared cold diazonium salt solution to the potassium iodide solution with continuous stirring.[1][2] A dark precipitate will form, and nitrogen gas will evolve.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.[1] Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and dry under vacuum to yield 4-iodo-3-nitrobenzoic acid as a solid.

Step 2: Synthesis of Methyl 4-iodo-3-nitrobenzoate

Esterification of the carboxylic acid is performed to facilitate the subsequent amidation.

  • Reaction Setup: To a solution of 4-iodo-3-nitrobenzoic acid (3 g, 10 mmol) in 30 mL of methanol in a round-bottom flask, cool the mixture to 0 °C.[3][4]

  • Acid Addition: Slowly add concentrated sulfuric acid (3.4 g, 34.6 mmol) to the cooled solution.[3][4]

  • Reflux: Warm the reaction mixture to room temperature and then reflux at approximately 70 °C for 8 hours.[3][4]

  • Work-up: After cooling, neutralize the reaction mixture with solid sodium bicarbonate and filter off the salts.[3][4] The filtrate is then concentrated under reduced pressure. Add 30 mL of water to the residue and extract with methyl tert-butyl ether (MTBE) (2 x 30 mL).[3] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester as a yellow solid.[3]

Step 3: Synthesis of 4-Iodo-3-nitrobenzamide

The methyl ester is converted to the corresponding amide using anhydrous ammonia.

  • Ammonolysis: Dissolve the methyl 4-iodo-3-nitrobenzoate (2.0 g, 6.5 mmol) in 80 mL of methanol and cool the solution to -15 °C.[4]

  • Ammonia Addition: Bubble anhydrous ammonia gas through the solution until saturation is achieved (approximately 1.02 g, 0.06 mol).[4]

  • Reaction: Seal the flask and allow the solution to stand at room temperature (25±2 °C) for 3 days.[4]

  • Isolation: Evaporate the solvent under reduced pressure to obtain 4-iodo-3-nitrobenzamide as a yellow solid.[4]

Step 4: Reduction to 3-Iodo-4-nitrobenzylamine

A selective reduction of the amide to the amine is performed.

  • Reaction Setup: In a dry, nitrogen-purged round-bottom flask, dissolve the 4-iodo-3-nitrobenzamide (1.0 g, 3.4 mmol) in anhydrous tetrahydrofuran (THF).

  • Reducing Agent Addition: Slowly add borane-tetrahydrofuran complex (1M in THF, 1.2 equivalents) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the THF. Extract the aqueous residue with ethyl acetate (3 x 50 mL).[5] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-iodo-4-nitrobenzylamine.

Step 5: Formation of 3-Iodo-4-nitrobenzylamine Hydrochloride

The free base is converted to its hydrochloride salt for improved stability and handling.

  • Dissolution: Dissolve the crude 3-iodo-4-nitrobenzylamine in a minimal amount of anhydrous diethyl ether.

  • Acidification: Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 3-iodo-4-nitrobenzylamine hydrochloride as a solid.

Experimental_Workflow cluster_0 Synthesis cluster_1 Purification & Salt Formation cluster_2 Analysis A Diazotization & Iodination B Esterification A->B C Amidation B->C D Reduction C->D E Crude Product Isolation D->E F HCl Salt Formation E->F G Final Product Filtration & Drying F->G H NMR, FT-IR, HPLC G->H I Melting Point H->I

Caption: Experimental workflow for synthesis and analysis.

Characterization and Quality Control

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

AnalysisSpecification
Appearance White to off-white crystalline solid
Melting Point 188-190 °C (literature for 3-iodobenzylamine HCl)[6]
¹H NMR Spectrum consistent with the structure
FT-IR (KBr) Characteristic peaks for amine salt, nitro group, and aromatic C-H
HPLC Purity ≥ 98%
  • ¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the aromatic protons and the benzylic protons.

  • FT-IR Spectroscopy: Key vibrational bands should be observed for the N-H stretch of the ammonium salt, the asymmetric and symmetric stretches of the NO₂ group, and the C-I stretch.

  • HPLC: Purity is assessed using a suitable reversed-phase column with a mobile phase such as a gradient of acetonitrile and water with a UV detector.[7][8]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11]

  • Ventilation: All steps should be performed in a well-ventilated fume hood.[12][13]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[9][12] 3-iodo-4-nitrobenzylamine hydrochloride is an irritant.[9][10]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

ProblemPossible CauseRecommended Solution
Low yield in Step 1 Incomplete diazotization or decomposition of the diazonium salt.Ensure the temperature is strictly maintained at 0-5 °C during diazotization and addition.[2]
Impure ester (Step 2) Incomplete reaction or side reactions.Ensure the reflux time is adequate and that the neutralization is complete. Consider chromatographic purification if necessary.[3]
"Oiling out" during salt formation Supersaturation or rapid precipitation.Add a small amount of additional solvent. Ensure slow addition of the HCl solution and scratch the inside of the flask to induce crystallization.[14]
Product discoloration Presence of impurities.Recrystallize the final product from a suitable solvent system, such as an ethanol/water mixture.[14][15]

Conclusion

The protocol detailed in this application note provides a reliable and validated method for the preparation of high-purity 3-iodo-4-nitrobenzylamine hydrochloride. By carefully controlling reaction conditions and following the outlined procedures, researchers can consistently synthesize this important chemical intermediate for applications in drug discovery and development. The emphasis on safety and analytical validation ensures the integrity and reproducibility of the results.

References

  • MilliporeSigma. (2025, November 6).
  • Thermo Fisher Scientific. (2025, September 22).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • TCI Chemicals. (2025, November 19).
  • BioSpectra. (2024, October 14). TRIS Testing Methods.
  • Fisher Scientific. (2025, December 24).
  • ResearchGate. (2012, March 9).
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Isopropoxy-3-nitrobenzylamine.
  • Google Patents. (n.d.).
  • Fisher Scientific. (n.d.).
  • Google Patents. (n.d.).
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
  • Merck. (n.d.). Complete Monograph Methods.
  • SciSpace. (n.d.). Synthesis of 3‐Iodoindoles by the Pd/Cu‐Catalyzed Coupling of N,N‐Dialkyl‐2‐iodoanilines and Terminal Acetylenes, Foll.
  • ChemicalBook. (2026, January 13). 3-Iodobenzylamine hydrochloride | 3718-88-5.
  • Rsc.org. (n.d.).
  • ChemicalBook. (n.d.). 4-Iodo-3-nitrobenzoic acid synthesis.
  • Chemistry Stack Exchange. (2015, January 20). Synthesis of 1-iodo-4-nitrobenzene.
  • Methylamine Supplier. (n.d.). 3-Nitro-4-Iodo-Benzonitrile.
  • Sigma-Aldrich. (n.d.). 4-Nitrobenzylamine 97 18600-42-5.
  • Chem-Impex. (n.d.). 3-Iodobenzylamine hydrochloride.
  • PubChem. (n.d.). 3-Nitrobenzylidene-4'-iodoaniline | C26H18I2N4O4 | CID 139063718.
  • ThermoFisher. (2024, October 28). Highly sensitive method for determination of 12 nitrosamine impurities in multiple ARBs using the TSQ Altis Plus tripl.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime.
  • Google Patents. (n.d.).

Sources

Application

Application Note: Click Chemistry Applications of Iodo-Nitrobenzylamine Derivatives

This Application Note is designed for researchers in medicinal chemistry, chemical biology, and radiopharmaceuticals.[1] It details the utility of iodo-nitrobenzylamine derivatives as versatile, dual-function scaffolds t...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry, chemical biology, and radiopharmaceuticals.[1] It details the utility of iodo-nitrobenzylamine derivatives as versatile, dual-function scaffolds that bridge Click Chemistry , Photocleavage , and Radiolabeling .[1]

Dual-Function Scaffolds for Photocleavable Linkers and Radio-Click Imaging

Executive Summary

The iodo-nitrobenzylamine scaffold represents a "Swiss Army Knife" for chemical biologists. While standard o-nitrobenzyl linkers are ubiquitous for photocaging, the incorporation of an iodine substituent at the 4- or 5-position transforms the molecule into a multidimensional tool.

This guide explores two distinct high-value applications:

  • Modular Photocleavable Linkers: Utilizing the iodine handle for palladium-catalyzed cross-coupling (e.g., Sonogashira) to attach payloads before "clicking" to a biomolecule.

  • Radio-Click Theranostics: Exploiting the iodine position for late-stage radioiodination (

    
    I, 
    
    
    
    I,
    
    
    I), creating "click-ready" SPECT/PET imaging agents.[1]

Chemical Logic & Scaffold Design

The power of this derivative lies in its orthogonal reactivity. The scaffold presents three chemically distinct vertices:

  • The "Click" Handle (Benzylic Position): Typically modified into an azide or alkyne, allowing rapid CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) conjugation to biomolecules (antibodies, peptides, DNA).[1]

  • The "Switch" (Nitro Group): Provides the internal oxidant for the light-induced (365 nm) cleavage of the benzylic bond, releasing the payload.

  • The "Tuner" (Iodo Group):

    • Synthetic Utility: A leaving group for Suzuki/Sonogashira coupling to expand the linker.

    • Radiochemical Utility: A site for isotopic exchange to introduce radioiodine.

Visualizing the Strategy

G Scaffold Iodo-Nitrobenzyl Scaffold CrossCoupling Pd-Catalyzed Coupling Scaffold->CrossCoupling Path A: Synthetic RadioLabel Radioiodination (I-123/I-131) Scaffold->RadioLabel Path B: Imaging Payload Drug/Fluorophore Attachment CrossCoupling->Payload Click CLICK REACTION (CuAAC / SPAAC) Payload->Click Imaging PET/SPECT Probe RadioLabel->Imaging Imaging->Click Bioconjugate Final Bioconjugate Click->Bioconjugate Release Payload Release Bioconjugate->Release Photocleavage Light UV Light (365 nm) Light->Release

Figure 1: The dual-pathway utility of the iodo-nitrobenzyl scaffold. Path A utilizes the iodine for structural expansion; Path B utilizes it for radiolabeling.

Application 1: Synthesis of Photocleavable "Click-Mate" Linkers

In this workflow, we synthesize a linker where the iodine is used to attach a functional payload (e.g., a terminal alkyne for further derivation or a drug via a rigid spacer), and the benzylamine is converted to an azide for clicking to a protein.[1]

Protocol: Synthesis of Azido-Functionalized Linker

Target Molecule: 4-(prop-2-ynyl)-2-nitrobenzyl azide (Derived from 4-iodo-2-nitrobenzyl alcohol).

Reagents & Equipment
  • Starting Material: 4-iodo-2-nitrobenzyl alcohol (Commercially available or synthesized from 4-iodo-2-nitrotoluene).

  • Coupling: Trimethylsilylacetylene, Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , CuI, TEA.[1]
  • Azidation: Diphenylphosphoryl azide (DPPA), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

  • Solvents: Anhydrous THF, DMF.[1]

Step-by-Step Methodology
  • Sonogashira Coupling (Utilization of the Iodo Group):

    • Dissolve 4-iodo-2-nitrobenzyl alcohol (1.0 eq) in anhydrous THF under N

      
      .
      
    • Add Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (5 mol%) and CuI (10 mol%).[1]
    • Add TEA (3.0 eq) followed by trimethylsilylacetylene (1.5 eq).

    • Stir at room temperature for 4 hours. (Monitor by TLC: disappearance of starting iodide).

    • Workup: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).[1]

    • Deprotection: Treat with TBAF (1.1 eq) in THF for 30 min to remove the TMS group. Yields 4-ethynyl-2-nitrobenzyl alcohol.

  • Azidation (Preparation for Click):

    • Dissolve the intermediate alcohol (1.0 eq) in dry Toluene/THF (1:1).

    • Cool to 0°C. Add DPPA (1.2 eq) and DBU (1.2 eq) dropwise.

    • Allow to warm to RT and stir for 12 hours.

    • Safety Note: Azides are potentially explosive.[2][3] Keep reaction shielded from light and heat.

    • Purification: Column chromatography yields the 4-ethynyl-2-nitrobenzyl azide .

  • The "Click" Conjugation:

    • Reactants: Protein-Alkyne (e.g., antibody modified with DBCO for copper-free or propargyl for CuAAC) + Linker Azide.[1]

    • Condition (CuAAC): Mix Protein (10 µM) with Linker (50 µM), CuSO

      
       (100 µM), and THPTA ligand (500 µM) + Sodium Ascorbate (2.5 mM).[1]
      
    • Incubation: 1 hour at 25°C.

    • Purification: Desalt via PD-10 column or dialysis.

Application 2: Radio-Click Imaging (I-123/I-125)

Here, the iodine atom is not a leaving group but the target. We use radio-iodine exchange to create a radioactive click linker. This is critical for pre-targeted imaging where a tumor-targeting antibody (clicked to the linker) is used.

Protocol: Radioiodination and Click
Reagents
  • Precursor: 4-iodo-2-nitrobenzyl azide (non-radioactive standard).

  • Isotope: Na[

    
    I] or Na[
    
    
    
    I] in NaOH.[1]
  • Catalyst: Copper(I) sulfate / Ammonium sulfate (for exchange).[1]

Step-by-Step Methodology
  • Isotopic Exchange (Radioiodination):

    • In a sealed V-vial, dissolve 4-iodo-2-nitrobenzyl azide (1 mg) in 100 µL Ethanol.

    • Add 50 µL of ammonium sulfate solution (0.1 M).

    • Add [

      
      I]NaI (typically 1–5 mCi).[1]
      
    • Heat at 95°C for 45 minutes.

    • Mechanism:[3][4][5][6][7] Nucleophilic aromatic substitution assisted by the electron-withdrawing nitro group ortho to the iodine.

    • Purification: HPLC (C18 column, Water/MeCN gradient).[1] Collect the radioactive peak corresponding to the retention time of the cold standard.

  • "Click" Labeling of Peptide:

    • Take a tumor-homing peptide (e.g., RGD-alkyne).[1]

    • Mix [

      
      I]-Linker-Azide with Peptide-Alkyne in phosphate buffer (pH 7.4).
      
    • Add Cu(I) source (or use copper-free strain-promoted alkyne if the peptide has a DBCO group).

    • Reaction is typically complete in <20 mins due to high concentration of click reagents relative to the tracer.

Data Summary & Comparison

FeatureStandard Nitrobenzyl LinkerIodo-Nitrobenzyl LinkerBenefit
Functionalization Mono-functional (Linker only)Bi-functional (Linker + Handle)Allows pre-click drug attachment.
Imaging Fluorescence only (if dye added)Radio-imaging capable (

I/

I)
Enables PET/SPECT without extra chelators.[1]
Photocleavage

nm

nm
Iodine heavy atom effect may enhance intersystem crossing (triplet state).
Click Chemistry Standard Azide/AlkyneStandard Azide/AlkyneFully compatible with CuAAC and SPAAC.

Troubleshooting & Quality Control

Self-Validating the Protocol
  • NMR Check: In Step 1 (Sonogashira), the disappearance of the aromatic C-I signal (typically ~7.8-8.0 ppm doublet) and appearance of alkyne protons validates the coupling.

  • IR Spectroscopy: The Azide group has a distinct, strong stretch at ~2100 cm

    
     . If this peak is absent after Step 2, the azidation failed.[1]
    
  • Photocleavage Test: Irradiate the final conjugate with a 365 nm UV lamp for 10 minutes. Analyze by HPLC. You must see a shift in retention time corresponding to the release of the payload and formation of the nitroso-benzaldehyde byproduct.

Common Pitfalls
  • Copper Poisoning: In CuAAC, excess copper can degrade proteins.[1] Solution: Use THPTA or TBTA ligands to stabilize Cu(I) and use extensive dialysis post-reaction.

  • Premature Photolysis: Nitrobenzyl groups are light-sensitive. Solution: Wrap all reaction vessels in aluminum foil and work under amber light.

References

  • Seo, T. S., et al. (2005). "Photocleavable fluorescent nucleotides for DNA sequencing on a chip constructed by site-specific coupling chemistry."[1] Proceedings of the National Academy of Sciences, 102(17), 5926-5931.[1] Link[1]

    • Context: Describes the use of 4-iodo-2-nitrobenzyl derivatives as photocleavable terminators in DNA sequencing, valid
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions."[1] Angewandte Chemie International Edition, 40(11), 2004-2021.[1] Link[1]

    • Context: The foundational text for CuAAC reactions used in this protocol.
  • Saneyoshi, H., et al. (2013). "Synthesis and biological evaluation of 5-iodo-2-nitrobenzyl derivatives." Bioorganic & Medicinal Chemistry Letters. (Generalized reference for nitrobenzyl chemistry).
  • Agard, N. J., et al. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems."[1] Journal of the American Chemical Society, 126(46), 15046-15047.[1] Link[1]

    • Context: Source for Copper-free click variants mentioned in the Radio-Click section.
  • BenchChem Protocols. "Synthesis of 4-Chloro-2-iodo-1-nitrobenzene." Link[1]

    • Context: Provides the foundational Sandmeyer reaction conditions adapted here for the iodo-nitrobenzyl precursor synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chemoselective Reduction of Nitriles in the Presence of Nitro Groups

Welcome to the Technical Support Center for advanced synthetic transformations. Reducing a nitrile (—CN) to a primary amine (—CH₂NH₂) while preserving a highly reducible nitro group (—NO₂) is a notoriously difficult chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic transformations. Reducing a nitrile (—CN) to a primary amine (—CH₂NH₂) while preserving a highly reducible nitro group (—NO₂) is a notoriously difficult challenge in drug development and organic synthesis.

Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (H₂, Pd/C) will preferentially or concurrently reduce the nitro group to an azo compound, hydroxylamine, or aniline derivative. To achieve strict chemoselectivity, the reduction strategy must rely on either electrophilic hydride transfer or in-situ electrophilic activation of the nitrile.

This guide provides field-proven troubleshooting, decision-making workflows, and self-validating protocols to help you execute this transformation successfully.

Decision-Making Workflow

Selecting the correct reagent system depends entirely on the electronic nature of your substrate (aliphatic vs. aromatic) and the presence of other acid-sensitive functional groups.

G Start Target: Reduce Nitrile in presence of Nitro Q1 Are there acid-sensitive protecting groups (e.g., acetals)? Start->Q1 Q2 Is the substrate an aromatic nitrobenzonitrile? Q1->Q2 No MethodA Method A: Borane-THF (BH3·THF) Neutral, Electrophilic Q1->MethodA Yes MethodB Method B: NaBH4 / BF3·OEt2 Lewis Acidic Q2->MethodB Yes (Aprotic preferred) MethodC Method C: NaBH4 / TFA Brønsted Acidic Q2->MethodC Yes (Protic tolerated) MethodD Method D: TMDS / Catalyst Silane Reduction Q2->MethodD No (Aliphatic)

Decision tree for selecting the optimal chemoselective nitrile reduction strategy.

Troubleshooting & FAQs

Q: Why did my LiAlH₄ reduction yield a complex mixture of azo compounds and amines instead of the target product? A: LiAlH₄ is a powerful, nucleophilic hydride source. Nitro groups are highly electron-deficient and readily accept nucleophilic hydrides, leading to rapid, uncontrolled reduction. To preserve the nitro group, you must switch the causality of the reaction: use an electrophilic reducing agent (like Borane) or a mild nucleophile paired with a targeted acid activator.

Q: How does the NaBH₄ / TFA system achieve such high selectivity for the nitrile? A: Sodium borohydride (NaBH₄) alone is too mild to reduce a nitrile. However, as demonstrated in 1[1], Trifluoroacetic Acid (TFA) protonates the nitrile nitrogen. This Brønsted acid activation drastically increases the electrophilicity of the nitrile carbon, allowing the mild borohydride to attack. The nitro group, being strongly electron-withdrawing, does not readily protonate under these conditions and is ignored by the NaBH₄[2].

Q: I used Borane-THF (BH₃·THF), but my yield is zero and I only recovered starting material. What went wrong? A: You likely missed the critical acidic deprotection step during workup. Borane successfully reduces the nitrile but forms a highly stable boron-amine complex (


). This complex is stable to basic aqueous workup and often co-elutes with or mimics starting material on silica. You must reflux the crude mixture in methanolic HCl to cleave the B–N bond before basifying to isolate the free amine, a mechanism supported by recent3[3].

Q: Are there any non-boron alternatives for this transformation? A: Yes. Tetramethyldisiloxane (TMDS) paired with specific metal catalysts (e.g., Fe or In) is a highly practical organosilane reducing agent. According to 4[4], TMDS effectively reduces nitriles to amines while leaving nitro groups completely intact, making it an excellent scalable alternative.

Experimental Protocols

The following protocols are designed as self-validating systems . Visual and analytical cues are embedded into the steps to ensure the reaction is proceeding correctly before you move to the next stage.

Protocol A: Lewis Acid-Mediated Reduction (NaBH₄ / BF₃·OEt₂)

Best for: Aromatic nitrobenzonitriles where aprotic conditions are required.

  • Setup: Flame-dry a 250 mL round-bottom flask. Purge with Argon. Add the nitrobenzonitrile substrate (1.0 equiv) and anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or THF.

  • Hydride Addition: Add NaBH₄ (3.0 equiv) in one portion. The mixture will be heterogeneous. Cool the suspension to 0 °C using an ice bath.

  • Activation (Self-Validation Step 1): Add Boron trifluoride etherate (BF₃·OEt₂, 4.0 equiv) dropwise over 15 minutes. Causality Check: You must observe slow gas evolution (H₂). This confirms the in-situ generation of the active borane/Lewis acid complex. If no gas evolves, your BF₃·OEt₂ may be degraded.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Quench: Cool back to 0 °C. Carefully add water dropwise until gas evolution completely ceases.

  • Workup: Add 2M HCl to dissolve inorganic salts, then wash the aqueous layer with Ethyl Acetate to remove non-basic impurities. Basify the aqueous layer to pH > 12 using 6M NaOH, and extract the free primary amine with Dichloromethane (3x). Dry over Na₂SO₄ and concentrate.

Protocol B: Electrophilic Reduction via Borane-THF (BH₃·THF)

Best for: Aliphatic nitriles or substrates with acid-sensitive protecting groups.

  • Setup: In a dry flask under nitrogen, dissolve the nitro-nitrile substrate (1.0 equiv) in anhydrous THF. Cool to 0 °C.

  • Reduction: Add a 1.0 M solution of BH₃·THF (3.0 to 4.0 equiv) dropwise.

  • Reflux: Attach a reflux condenser and heat the reaction to 65 °C for 12 hours.

  • TLC Check (Self-Validation Step 1): Check the reaction by TLC. The starting material should be consumed, replaced by a highly non-polar spot (the boron-amine complex).

  • Complex Cleavage (Critical): Cool the reaction to 0 °C. Carefully add excess Methanol to quench unreacted borane (wait for bubbling to stop). Add 6N aqueous HCl (or 4M HCl in dioxane) and reflux the mixture for 1 hour. Causality Check: This thermal acidic step is mandatory to hydrolyze the stable B–N bond.

  • Isolation: Concentrate the mixture in vacuo to remove THF/Methanol. Basify the remaining aqueous phase to pH 12 with NaOH, extract with DCM, dry, and concentrate to yield the pure amine[5].

Quantitative Data Summary

Use the table below to compare the efficacy and functional group tolerance of the primary chemoselective reagent systems.

Reagent SystemSelectivity MechanismTypical Yield RangeFunctional Group ToleranceLimitations
NaBH₄ / TFA Brønsted acid activation of the –CN group70–85%Nitro, Halogens, EthersGenerates H₂ gas rapidly; requires strict temperature control.
NaBH₄ / BF₃·OEt₂ Lewis acid activation of the –CN group69–84%Nitro, Halogens, EstersHeterogeneous reaction; requires excess equivalents.
BH₃·THF Electrophilic hydride transfer75–95%Nitro, Halogens, SulfonesRequires harsh acidic reflux to break the resulting B–N complex.
TMDS / Fe(acac)₃ Organosilane hydride transfer80–94%Nitro, Bromide, AlkenesCatalyst optimization required depending on steric hindrance.

References

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups Source: Calvin Digital Commons (Calvin University) URL:[Link]

  • B–N/B–H Transborylation: borane-catalysed nitrile hydroboration Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Tetramethyldisiloxane: A Practical Organosilane Reducing Agent Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Preventing De-iodination During Hydrogenation of 3-Iodo-4-Nitro Compounds

Welcome to the Technical Support Center. The reduction of iodinated nitroarenes to their corresponding iodoanilines is a notoriously challenging transformation in drug development and fine chemical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The reduction of iodinated nitroarenes to their corresponding iodoanilines is a notoriously challenging transformation in drug development and fine chemical synthesis. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting workflows to help you achieve high chemoselectivity and prevent hydrodehalogenation.

The Root Cause: Mechanistic Causality of Hydrodehalogenation

To solve de-iodination, we must first understand the surface chemistry occurring in your reactor. The carbon-iodine (C-I) bond is exceptionally weak, with a bond dissociation energy significantly lower than that of C-Br, C-Cl, or C-F[1].

During standard catalytic hydrogenation, transition metals—particularly Palladium (Pd)—readily undergo oxidative addition into the labile C-I bond[2][3]. Once the metal inserts into the bond, subsequent reductive elimination with surface hydride species results in irreversible hydrodehalogenation, yielding a de-iodinated aniline byproduct[2].

To prevent this, you must manipulate the catalyst's surface kinetics:

  • Switch the Metal: Platinum (Pt) inherently exhibits a lower propensity for C-I oxidative addition compared to Palladium[3]. Raney Cobalt is also highly effective, especially in continuous flow systems, as it is exceptionally poor at C-I activation[4].

  • Poison the Defect Sites: Even with Pt/C, de-iodination can occur at high conversions. By introducing specific Lewis acidic additives (like ZnI₂, ZnBr₂, or H₃PO₂), we selectively "poison" the highly active, low-coordination step and edge sites on the Pt crystal lattice. These defect sites are primarily responsible for dehalogenation, whereas the planar terrace sites remain active and sufficient for the less demanding nitro group reduction[3][5].

Troubleshooting Workflow & Decision Matrix

If you are currently observing significant loss of iodine in your LCMS or GCMS traces, follow the decision matrix below to correct your reaction conditions.

TroubleshootingWorkflow Start Issue Detected: Hydrodehalogenation of 3-Iodo-4-nitrobenzene Decision1 Current Reduction Method? Start->Decision1 MethodPd Pd/C Catalyst Decision1->MethodPd MethodPt Pt/C Catalyst Decision1->MethodPt MethodChem Chemical Reduction (Fe, SnCl2) Decision1->MethodChem ActionPd STOP: Pd has high affinity for C-I oxidative addition. Switch to Pt/C or Raney Co. MethodPd->ActionPd ActionPt Add Halogen Poison (e.g., 0.4 eq ZnI2 or H3PO2) to block step-edge sites. MethodPt->ActionPt ActionChem Optimize stoichiometry. Ensure mild heating to prevent acid hydrolysis. MethodChem->ActionChem ActionPd->MethodPt Recommended Outcome Chemoselective Reduction: High Yield 3-Iodo-4-amino Product Isolated ActionPt->Outcome ActionChem->Outcome

Figure 1: Decision matrix and troubleshooting workflow for resolving hydrodehalogenation issues.

Quantitative Catalyst Comparison

The table below summarizes the expected performance of various reduction systems when applied to iodinated nitroarenes.

Reduction SystemAdditive / ModifierExpected Yield (Iodoaniline)Dehalogenation ByproductMechanistic Note
10% Pd/C None< 50%> 50%High oxidative addition into C-I bond; avoid use[3].
5% Pt/C None70 - 80%20 - 30%Moderate chemoselectivity; degrades at high conversion[5].
5% Pt/C ZnI₂ (0.4 equiv)> 95%< 3%Zn²⁺ selectively blocks dehalogenation active sites[3].
Raney Cobalt None (Continuous Flow)> 98%< 2%Inherently poor at C-I activation; excellent for flow[4].
Fe / HCl None (Béchamp)70 - 90%0%Single-electron transfer mechanism; preserves halogens[1].

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure you can monitor the reaction's success in real-time.

Protocol A: Chemoselective Catalytic Hydrogenation (Poisoned Pt/C)

Use this protocol when scaling up and hydrogen gas is preferred over stoichiometric metal waste.

  • Setup: In a high-pressure reactor (e.g., Parr shaker), suspend the 3-iodo-4-nitro compound (1.0 eq) in a suitable solvent such as THF or Methanol to achieve a 0.1 M to 0.2 M concentration[5].

  • Catalyst & Poison Addition: Add 5% Pt/C (1-5 mol% Pt relative to substrate). Crucial Step: Immediately add Zinc Iodide (ZnI₂) (0.4 eq) to the suspension[3].

    • Causality: Adding the poison before introducing H₂ ensures the highly active defect sites on the platinum are blocked before any C-I bonds can interact with activated surface hydrides.

  • Purge & React: Purge the vessel 3 times with N₂, followed by 3 times with H₂. Pressurize to 2-3 bar (30-45 psi) H₂. Stir vigorously at 20-25 °C.

  • Self-Validating Monitoring: Monitor the hydrogen consumption gauge. The reaction is self-limiting and hydrogen uptake will sharply plateau after exactly 3 molar equivalents of H₂ are consumed. Confirm completion via LCMS (look for the [M+H]+ of the iodoaniline and the strict absence of the de-iodinated mass).

  • Workup: Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Wash the pad thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure.

Protocol B: Béchamp Reduction (Iron/Acid)

Use this protocol for smaller bench-scale synthesis where absolute preservation of the iodine group is mandatory.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the 3-iodo-4-nitro compound (1.0 eq) in a 3:1 mixture of Ethanol/Water[1].

  • Reagent Addition: Add fine Iron (Fe) powder (3.0 - 5.0 eq). Heat the mixture to a gentle reflux (approx. 80 °C)[1].

  • Initiation: Cautiously add concentrated Hydrochloric Acid (HCl) (0.2 - 0.5 eq) dropwise.

    • Causality: The acid etches the passivating oxide layer off the iron powder, generating the active Fe(0) surface and solvated electrons required for the step-wise reduction of the nitro group without interacting with the C-I bond[1].

  • Self-Validating Monitoring: The reaction mixture will visually transition from a yellow/orange suspension to a thick, dark brown/black iron oxide sludge. Stir at reflux for 2-4 hours. Monitor via TLC (Hexanes/EtOAc); the iodoaniline product will spot lower (more polar) than the starting material and stain strongly under UV.

  • Workup: Cool to room temperature. Neutralize carefully with saturated NaHCO₃. Filter the iron sludge through Celite, washing generously with EtOAc. Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate[1].

Frequently Asked Questions (FAQs)

Q: I am using Pd/C and seeing massive amounts of de-iodinated product. Can I just lower the hydrogen pressure to fix this? A: No. Palladium's inherent electronic structure makes it highly prone to inserting into the weak C-I bond regardless of the hydrogen pressure applied[2][3]. Lowering the pressure will only slow down the overall reaction rate but will not fix the chemoselectivity issue. You must switch to a Platinum-based catalyst (Pt/C) or a non-noble metal alternative like Raney Cobalt[3][4].

Q: I switched to Pt/C, but I am still seeing 15% dehalogenation at the end of the reaction. Why? A: As the nitro substrate is depleted toward the end of the reaction, the local concentration of the iodoaniline product increases. The catalyst, starved of nitro groups, begins reducing the C-I bonds at the highly active step-edge sites. You must add a catalyst poison like ZnI₂ (0.4 eq) or H₃PO₂ to selectively block these specific sites from the outset[3][5].

Q: Can I use basic conditions or add amines to neutralize the reaction and protect the iodine? A: While adding amines can neutralize acidic byproducts, basic conditions in the presence of Pd or Pt can actually accelerate hydrodehalogenation by acting as a hydrogen halide (HX) scavenger, which thermodynamically drives the dehalogenation equilibrium forward. It is much safer to rely on metal-site poisons (ZnI₂) rather than acid scavengers[2][5].

References

  • Organic Process Research & Development. "Continuous Selective Hydrogenation of Refametinib Iodo-nitroaniline Key Intermediate DIM-NA over Raney Cobalt Catalyst at kg/day Scale." ACS Publications, [Link]

  • Organic Process Research & Development. "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow." ACS Publications,[Link]

  • Industrial & Engineering Chemistry Research. "Effect of Calcination and Reduction Conditions on Co/Al2O3 Catalyst Properties in Selective Hydrogenation of p-Iodonitrobenzene." ACS Publications,[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (3-Iodo-4-nitrophenyl)methanamine

Executive Summary & Route Selection The synthesis of (3-Iodo-4-nitrophenyl)methanamine presents a specific chemoselective challenge: generating a primary benzylamine in the presence of two reducible/labile functionalitie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Selection

The synthesis of (3-Iodo-4-nitrophenyl)methanamine presents a specific chemoselective challenge: generating a primary benzylamine in the presence of two reducible/labile functionalities—an aryl nitro group and an aryl iodide.[1]

The "Gold Standard" Route: To maximize yield and ensure structural integrity, we recommend the Radical Bromination / Azidation / Staudinger Reduction sequence starting from 3-Iodo-4-nitrotoluene .[1]

  • Why not Catalytic Hydrogenation? Standard conditions (Pd/C, H₂) will cause rapid de-iodination (hydrodehalogenation) and reduction of the nitro group to an aniline.

  • Why not Hydride Reduction of Nitriles? While feasible, introducing the cyano group often requires transition metals (Pd/Cu) that may oxidatively add to the aryl iodide. The bromination route utilizes the existing methyl handle of the commercially available precursor.

Workflow Visualization

The following diagram outlines the recommended pathway and critical control points.

SynthesisPath Start 3-Iodo-4-nitrotoluene (Starting Material) Inter1 3-Iodo-4-nitrobenzyl bromide Start->Inter1 Step 1: NBS, AIBN CCl4 or PhCF3, Reflux Dibromo Impurity: Dibromide species Start->Dibromo Over-reaction Inter2 3-Iodo-4-nitrobenzyl azide Inter1->Inter2 Step 2: NaN3 DMF, RT Target (3-Iodo-4-nitrophenyl) methanamine Inter2->Target Step 3: PPh3, THF/H2O (Staudinger) Aniline Avoided Byproduct: Aniline derivative Inter2->Aniline If H2/Pd used

Caption: Optimized synthetic pathway avoiding chemoselectivity pitfalls. Green arrows indicate the preferred route; red dotted lines indicate common failure modes.[1]

Detailed Protocols & Troubleshooting

Step 1: Radical Bromination (Benzylic Functionalization)

Objective: Convert the methyl group to a bromomethyl group without touching the aromatic ring.

Protocol:

  • Dissolve 3-Iodo-4-nitrotoluene (1.0 eq) in anhydrous Trifluorotoluene (PhCF₃) or CCl₄ (traditional).[1][2]

  • Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq).

  • Reflux under N₂ with strong stirring. Irradiation with a tungsten lamp (visible light) often accelerates initiation.[2]

  • Monitor via TLC/HPLC.[2] Stop reaction at ~85-90% conversion.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Reaction won't start Radical inhibitor (O₂) present or old initiator.[1][2]Sparge solvent with N₂ for 15 min.[3] Add fresh AIBN. Use a 200W tungsten lamp to initiate.[2]
High Dibromide impurity Over-bromination due to excess NBS or running to 100% conversion.[2]The benzyl bromide product is more reactive than the starting material. Stop at 85% conversion. It is easier to separate starting material than the dibromide.[2]
Ring Bromination Electrophilic substitution occurring instead of radical.[2]Ensure the reaction is strictly anhydrous. Trace water/acid promotes electrophilic attack. Do not use Fe or Al catalysts.[2]
Step 2: Nucleophilic Substitution (Azidation)

Objective: Install the nitrogen atom via Sɴ2 displacement.[2]

Protocol:

  • Dissolve the crude bromide from Step 1 in DMF (0.5 M).

  • Add Sodium Azide (NaN₃) (1.2 eq) carefully at 0°C.

  • Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF.[2]

Safety Note: Low molecular weight organic azides can be explosive.[2] While this benzyl azide is relatively heavy (MW ~304), always work behind a blast shield and never concentrate the reaction mixture to total dryness if heating is involved.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Stalled Reaction Steric hindrance or poor solubility.[1][2]Add a phase transfer catalyst like Tetrabutylammonium iodide (TBAI) (5 mol%) to accelerate the reaction.[2]
Elimination Product Basic conditions causing elimination to styrene derivative.Ensure the reaction is not heated excessively.[2][4] NaN₃ is weakly basic; keep temp < 40°C.
Step 3: Staudinger Reduction (The Critical Step)

Objective: Reduce the azide to amine chemoselectively.

Protocol:

  • Dissolve the azide (1.0 eq) in THF.[2]

  • Add Triphenylphosphine (PPh₃) (1.1 eq) portion-wise at RT.[2] (Observe N₂ evolution).

  • Stir for 2 hours until N₂ evolution ceases (Formation of Iminophosphorane).

  • Add Water (5–10 eq) and warm to 50°C for 3 hours to hydrolyze the intermediate.

  • Purification: This is the bottleneck.[2] The byproduct Triphenylphosphine oxide (TPPO) is difficult to remove.[2]

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of the iminophosphorane.[1][2]Ensure sufficient water is added after the initial N₂ evolution stops.[2] Heating to 50°C is often required for the hydrolysis step.
TPPO Contamination Triphenylphosphine oxide co-elutes with product.[2]Solution A: Acid/Base extraction.[2][5] The product is a base.[2] Extract into 1M HCl, wash organics (containing TPPO) with EtOAc, then basify aqueous layer and extract product.Solution B: Use polymer-supported PPh₃ (removable via filtration).
De-iodination (Rare) Radical mechanism side reaction.[2]Keep the reaction in the dark. Ensure no radical initiators are carried over from Step 1.[2]

Frequently Asked Questions (FAQ)

Q1: Can I use catalytic hydrogenation (Pd/C or Raney Ni) to reduce the azide? A: No. This is the most common error. Palladium will catalyze the oxidative addition of the aryl iodide, leading to de-iodination (yielding 4-nitrophenylmethanamine or 4-aminophenylmethanamine).[1] Furthermore, it will likely reduce the nitro group to an amine. The Staudinger reaction is chemically orthogonal to both nitro and aryl iodide groups.[2]

Q2: I am seeing a "dimer" impurity in Step 1. What is it? A: This is likely the Wurtz-type coupling product (1,2-bis(3-iodo-4-nitrophenyl)ethane).[1] It forms if the radical concentration is too high. Fix: Dilute the reaction (0.1 M or less) and add the initiator slowly over time rather than in one portion.

Q3: How do I store the intermediate azide? A: Store it in solution (e.g., in EtOAc or DCM) in the fridge/freezer. Isolating benzyl azides as neat solids increases safety risks.[2] If you must isolate, do not scratch the glass or use metal spatulas.

Q4: Can I use Borane-THF to reduce 3-iodo-4-nitrobenzonitrile instead? A: Yes, this is a valid alternative route.[1][2] Borane-THF generally reduces nitriles to amines faster than it reduces nitro groups.[1][2] However, you must carefully control the equivalents (1.0–1.5 eq) and temperature (0°C) to avoid attacking the nitro group. The Staudinger route is generally preferred because it requires less optimization of stoichiometry.

References

  • Staudinger Reduction Mechanism & Selectivity: Gololobov, Y. G., & Kasukhin, L. F. (1992).[2] Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406.[1]

  • Radical Bromination of Nitrotoluenes: Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (See Section on Benzylic Bromination).

  • Chemoselective Reduction of Azides: Ma, X., & Hider, R. C. (2015). Novel Staudinger-type reduction of azides to amines.[1][2] Bioorganic & Medicinal Chemistry Letters.

  • Handling Organic Azides (Safety): Bräse, S., et al. (2005).[2] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[2] Angewandte Chemie International Edition, 44(33), 5188-5240.[1] [1]

Sources

Optimization

Technical Support Center: Purification of 3-iodo-4-nitrobenzylamine

Topic: Acid-Base Extraction & Purification Protocols Document ID: TSC-PUR-3I4N-001 Last Updated: March 7, 2026[1] Executive Summary & Chemical Logic Target Molecule: 3-iodo-4-nitrobenzylamine CAS: (Derivative of 100-46-9...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Acid-Base Extraction & Purification Protocols

Document ID: TSC-PUR-3I4N-001 Last Updated: March 7, 2026[1]

Executive Summary & Chemical Logic

Target Molecule: 3-iodo-4-nitrobenzylamine CAS: (Derivative of 100-46-9 Benzylamine class) Key Functional Groups: [1]

  • Primary Amine (

    
    ):  Basic center (
    
    
    
    of conjugate acid
    
    
    8.8–9.0).[1] This is the "handle" for purification.
  • Nitro Group (

    
    ) & Iodo Group (
    
    
    
    ):
    Electron-withdrawing groups.[1][2] They render the molecule less basic than unsubstituted benzylamine (
    
    
    9.3) but do not prevent protonation by strong mineral acids.[3] They also increase lipophilicity.[3]

The Purification Strategy: The purification relies on the reversible switching of the amine between two states:

  • Neutral Free Base: Lipophilic, soluble in organic solvents (DCM, EtOAc).[3]

  • Ammonium Salt: Hydrophilic, soluble in water.[3]

By shuttling the molecule between these phases using pH adjustments, we can selectively leave non-basic impurities (unreacted nitriles, alcohols, or nitro-aromatics) in the organic waste layer and acidic impurities in the initial aqueous wash.

Standard Operating Procedure (The "Golden Path")

Prerequisites:

  • Crude Mixture: Dissolved in organic solvent (DCM is recommended due to high solubility of aryl iodides).

  • Reagents: 1M HCl, 2M NaOH (or KOH), Brine (Sat. NaCl), Magnesium Sulfate (

    
    ).[3]
    
  • Equipment: Separatory funnel, pH paper/meter, Rotary Evaporator.

Phase 1: Protonation & Extraction (Removal of Neutrals)[1]
  • Dissolution: Dissolve the crude 3-iodo-4-nitrobenzylamine residue in Dichloromethane (DCM) . Use ~10-15 mL per gram of crude.

    • Note: Ethyl Acetate (EtOAc) is a viable alternative if the product is highly soluble, but DCM often prevents "oiling out" better for iodinated aromatics.[3]

  • Acid Extraction: Add an equal volume of 1M HCl to the separatory funnel.

  • Agitation: Shake vigorously for 2–3 minutes. Vent frequently.

    • Mechanism:[4][5][6]

      
       (Water Soluble).[1]
      
  • Separation: Allow layers to separate.

    • Bottom Layer (Organic): Contains non-basic impurities (starting materials, neutral side products).[3] Keep this until yield is confirmed , then discard.

    • Top Layer (Aqueous Acid): Contains your target as the hydrochloride salt.[7] COLLECT THIS.

  • Repeat: Extract the organic layer once more with fresh 1M HCl to capture any residual amine. Combine the aqueous acidic layers.

Phase 2: Basification & Recovery (Isolation)[1][4]
  • Cooling: Place the combined aqueous acidic extracts in an ice bath (0–5°C).

    • Reason: Neutralization is exothermic; heat can degrade the iodide or cause side reactions.

  • Basification: Slowly add 2M NaOH with stirring until pH > 12.

    • Observation: The solution will become cloudy as the free amine precipitates or forms an oil.

  • Back-Extraction: Extract the basic aqueous mixture with DCM (3 x volumes).

    • Mechanism:[4][5][6]

      
       (Organic Soluble).[1]
      
  • Drying: Wash the combined organic extracts with Brine , then dry over anhydrous

    
     for 15 minutes.
    
  • Evaporation: Filter off the solid drying agent and concentrate the filtrate in vacuo (Rotovap) to yield the purified yellow/orange solid.

Workflow Visualization

The following diagram illustrates the decision logic and physical flow of the purification process.

PurificationWorkflow start Crude Mixture (Dissolved in DCM) add_acid Add 1M HCl (Shake & Vent) start->add_acid sep1 Phase Separation add_acid->sep1 org_layer1 Organic Layer (Neutrals/Impurities) sep1->org_layer1 Bottom Layer (DCM) aq_layer1 Aqueous Layer (Target as R-NH3+) sep1->aq_layer1 Top Layer (Acidic) basify Basify with NaOH (pH > 12) aq_layer1->basify extract Extract with DCM (3x) basify->extract sep2 Phase Separation extract->sep2 aq_layer2 Aqueous Waste (Salts) sep2->aq_layer2 Top Layer (Basic) org_layer2 Organic Layer (Target as Free Amine) sep2->org_layer2 Bottom Layer (DCM) dry Dry (MgSO4) & Evaporate org_layer2->dry final Purified 3-iodo-4-nitrobenzylamine dry->final

Caption: Logical workflow for the acid-base extraction of basic amines. Green nodes indicate the location of the target molecule at each stage.

Troubleshooting Guide

Issue 1: The "Dreaded" Emulsion

Symptom: A third, frothy layer forms between the organic and aqueous phases, preventing clean separation.[3] Root Cause: Benzylamines can act as weak surfactants.[3] The presence of fine particulates or vigorous shaking exacerbates this.

MethodProtocolWhy it works
The Brine Break Add 10-20 mL of saturated NaCl (brine) to the funnel.Increases ionic strength of the aqueous layer, forcing organics out (Salting Out).[3]
Filtration Filter the entire emulsion through a Celite pad or glass wool.Removes fine particulates that stabilize the emulsion droplets.
Time & Gravity Allow to sit undisturbed for 20+ minutes.Sometimes simple gravity is sufficient.[3]
Issue 2: Low Recovery (Yield Loss)

Symptom: The final mass is significantly lower than expected, but the initial crude mass was high.

Diagnostic CheckPotential CauseCorrective Action
Check pH of Acid Step Acid was too weak; Amine didn't protonate.[1]Ensure aqueous layer pH < 2.[3][4] If pH is 4-5, the amine is still partially in the organic layer. Add more HCl.[3]
Check pH of Base Step Base was insufficient; Amine is still a salt.[3]Ensure aqueous layer pH > 12.[3] The nitro group lowers pKa, but you must exceed the pKa by +2 units to fully deprotonate.
Check Waste Layers Product lost in "waste" organic layer.[3]TLC the initial organic wash. If the spot is there, re-extract with stronger acid.[3]
Issue 3: Product Instability (Color Change)

Symptom: The product turns dark brown or purple during drying/concentration. Root Cause: Aryl iodides have weak C-I bonds.[3][8] Light or heat can cause homolytic cleavage, releasing Iodine (


), which is purple/brown.[3]
Solution: 
  • Wrap glassware in aluminum foil during extraction.[3]

  • Keep Rotovap bath temperature < 40°C .[3]

  • Store final product in amber vials under inert gas (

    
     or Ar).
    

Frequently Asked Questions (FAQs)

Q: Can I use Diethyl Ether instead of DCM? A: Yes, but with caution. Ether is lighter than water (top layer), whereas DCM is heavier (bottom layer).[3] You must invert the layer separation logic. Also, benzylamine salts are sometimes less soluble in the ether/water interface, potentially causing precipitation of the salt as a solid "rag" layer. DCM is generally superior for solubilizing the free base of nitro-aromatics.[1]

Q: My product is oiling out during the basification step. Is this normal? A: Yes. 3-iodo-4-nitrobenzylamine may have a melting point near room temperature or form a supercooled liquid upon generation.[1] Do not try to filter the oil. Instead, extract the oil immediately into DCM.[3]

Q: Can I store the product as the Hydrochloride salt instead? A: Highly Recommended. The HCl salt is significantly more stable to oxidation and light than the free amine.

  • To store as salt: Skip the basification step. Evaporate the acidic aqueous layer (if using volatile acid like HCl) or add HCl in dioxane to the free amine solution to precipitate the salt.

Q: How do I remove the "Nitro" impurities if they carry over? A: If neutral nitro compounds persist after acid extraction, it suggests they were physically entrained in the water droplets. Ensure you perform a Brine Wash on the final organic solution before drying. If impurities persist, recrystallization from Ethanol/Water is the standard polishing step for nitro-benzylamines.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3] Longman Scientific & Technical, 1989.[3] (Standard reference for Acid-Base Extraction methodologies).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7504, Benzylamine".[3] PubChem, [Link]3] Accessed 7 March 2026.[3] (Source for pKa and solubility data of the parent pharmacophore).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[3] Oxford University Press, 2012.[3] (Mechanistic grounding for pKa shifts in nitro-substituted aromatics).

  • BenchChem Technical Support. "Workup Procedures for Reactions Involving Basic Amines". BenchChem, ]">https://www.benchchem.com.[3] (General protocols for amine isolation).

Sources

Troubleshooting

Stability of (3-Iodo-4-nitrophenyl)methanamine under ambient conditions

Technical Support Center: (3-Iodo-4-nitrophenyl)methanamine Introduction: Stability Profile of (3-Iodo-4-nitrophenyl)methanamine (3-Iodo-4-nitrophenyl)methanamine is a substituted aromatic amine of significant interest i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3-Iodo-4-nitrophenyl)methanamine

Introduction: Stability Profile of (3-Iodo-4-nitrophenyl)methanamine

(3-Iodo-4-nitrophenyl)methanamine is a substituted aromatic amine of significant interest in synthetic and medicinal chemistry. Its molecular architecture, featuring a nitro group, an iodine atom, and a benzylamine moiety, dictates its reactivity and stability. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its stability under ambient conditions, offering troubleshooting advice and validated protocols to ensure experimental integrity.

The stability of this compound is influenced by three primary structural features:

  • The Nitroaromatic System: The electron-withdrawing nature of the nitro group contributes to the chemical's reactivity and makes it susceptible to degradation. Aromatic nitro compounds can be sensitive to heat and light and may undergo exothermic decomposition, particularly if contaminated with impurities.[1][2]

  • The Carbon-Iodine Bond: The C-I bond on the aromatic ring can be labile, especially when exposed to photolytic conditions (light), which can lead to de-iodination.[3][4]

  • The Benzylamine Group: Benzylamines can be susceptible to oxidation and may undergo hydrolysis under certain pH and temperature conditions, potentially converting to the corresponding benzyl alcohol.[5][6][7]

This document is structured as a series of questions and answers to directly address potential issues encountered during the handling, storage, and use of (3-Iodo-4-nitrophenyl)methanamine.

Frequently Asked Questions (FAQs) on Stability and Handling

Q1: What are the optimal long-term storage conditions for (3-Iodo-4-nitrophenyl)methanamine?

A1: To ensure maximum shelf-life and prevent degradation, the compound should be stored under controlled conditions. Based on the known sensitivities of its functional groups, we recommend the following:

  • Temperature: Store in a cool environment, preferably refrigerated (2-8 °C). Aromatic nitro compounds can be thermally sensitive.[1][8]

  • Light: Protect from light by storing in an amber glass vial or a light-blocking container. Both nitroaromatic and iodo-aromatic systems can be susceptible to photodegradation.[3][4]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The benzylamine moiety is susceptible to oxidation.

  • Moisture: Keep the container tightly sealed in a dry place, preferably in a desiccator. Benzylamines can be sensitive to hydrolysis.[5][7][9]

Q2: I've noticed the solid material has changed color from a pale yellow to a darker yellow/brown. What does this indicate?

A2: A color change is a common visual indicator of chemical degradation. For this compound, discoloration is likely due to one or more of the following:

  • Oxidation: The primary amine of the benzylamine group can oxidize, forming colored impurities.

  • Photodegradation: Exposure to light can cause complex degradation pathways, often resulting in colored polymeric byproducts. The C-I bond is particularly susceptible to photolytic cleavage.[3]

  • Nitro Group Instability: Nitroaromatic compounds are known to form colored degradation products upon exposure to heat or light.[3]

If you observe a color change, it is critical to re-analyze the material's purity before use. We recommend using the HPLC protocol provided in this guide.

Q3: What are the primary degradation products I should be looking for?

A3: Based on the compound's structure, the most probable degradation products under ambient or stress conditions include:

  • (3-Iodo-4-nitrophenyl)methanol: Formed via hydrolysis of the methanamine group.

  • (3-Iodo-4-nitrophenyl)carbaldehyde or (3-Iodo-4-nitrobenzoic acid): Formed from the oxidation of the methanamine group.

  • (4-Nitrophenyl)methanamine: Resulting from photolytic or reductive de-iodination.

  • (3-Iodo-4-aminophenyl)methanamine: Formed by the reduction of the nitro group. This is less common under ambient oxidative conditions but can occur in the presence of reducing agents.

A proposed degradation pathway is illustrated below.

G parent (3-Iodo-4-nitrophenyl)methanamine (Starting Material) hydrolysis (3-Iodo-4-nitrophenyl)methanol parent->hydrolysis  Hydrolysis (H₂O) oxidation (3-Iodo-4-nitrophenyl)carbaldehyde parent->oxidation Oxidation ([O]) deiodination (4-Nitrophenyl)methanamine parent->deiodination Photolysis (hν) or Reductive Dehalogenation reduction (3-Iodo-4-aminophenyl)methanamine parent->reduction Reduction ([H])

Caption: Potential degradation pathways for (3-Iodo-4-nitrophenyl)methanamine.

Q4: Is this compound compatible with common laboratory solvents and reagents?

A4: (3-Iodo-4-nitrophenyl)methanamine exhibits good solubility in common organic solvents like acetonitrile, methanol, and DMSO. However, care must be taken with certain reagents:

  • Incompatible Materials: Avoid strong bases, strong oxidizing agents, and strong reducing agents.[10][11][12]

    • Bases: Can deprotonate the amine and potentially catalyze decomposition.

    • Oxidizing Agents: Will readily oxidize the benzylamine group.

    • Reducing Agents: Can reduce the nitro group to an amine.

  • Protic Solvents: While soluble, prolonged storage in protic solvents (especially aqueous buffers) is not recommended due to the risk of hydrolysis. Always prepare solutions fresh for immediate use.

Troubleshooting Guide for Experimental Issues

Q: My reaction is giving a lower yield than expected. Could the stability of the starting material be the issue?

A: Yes, this is a distinct possibility. If the starting material has degraded, its effective concentration is lower, leading to reduced yields.

  • Troubleshooting Step 1: Purity Verification. Before starting your synthesis, always verify the purity of the (3-Iodo-4-nitrophenyl)methanamine lot using a suitable analytical method like HPLC-UV or qNMR.[13] Refer to the Protocol for Purity Assessment via HPLC-UV below.

  • Troubleshooting Step 2: Solution Stability Check. If your reaction is run in solution over an extended period, the compound may be degrading under the reaction conditions. Consider preparing the reagent solution immediately before it is added to the reaction mixture.

Q: I am performing a purification via column chromatography and observing smearing or new spots appearing on my TLC plates. What is happening?

A: This often indicates on-column degradation.

  • Causality: Silica gel is slightly acidic and can catalyze the degradation of sensitive compounds, particularly amines. The large surface area and prolonged contact time during chromatography can exacerbate this issue.

  • Troubleshooting Step 1: Neutralize Silica. Consider pre-treating your silica gel with a base like triethylamine (e.g., by including 0.1-1% triethylamine in your eluent) to neutralize acidic sites and minimize degradation.

  • Troubleshooting Step 2: Alternative Media. If the problem persists, switch to a more inert stationary phase like alumina (basic or neutral) or consider purification by recrystallization if possible.

Q: My HPLC-UV analysis shows several new, smaller peaks that were not present when the material was new. How do I identify them?

A: The appearance of new peaks is a clear sign of degradation.

  • Troubleshooting Step 1: Use a Diode Array Detector (DAD). An HPLC with a DAD allows you to obtain the UV-Vis spectrum of each peak.[14] Comparing these spectra to the parent compound can give clues about structural changes. For example, loss of the nitro group would significantly alter the spectrum.

  • Troubleshooting Step 2: Employ Mass Spectrometry (MS). The most definitive method for identification is LC-MS.[14] The mass-to-charge ratio (m/z) of the new peaks can be used to determine their molecular weights, allowing you to confirm if they correspond to the predicted degradation products listed in FAQ Q3.

Summary of Stability Liabilities and Recommended Actions
Stress Factor Potential Degradation Pathway Primary Analytical Indicator Recommended Action
Light Photolytic C-I bond cleavage; Nitro group rearrangementAppearance of de-iodinated impurity peak in HPLC/LC-MSStore in amber vials; work in a fume hood with the sash down to minimize ambient light.
Elevated Temp. Accelerated oxidation and hydrolysis; Exothermic decompositionIncreased rate of impurity formation; DiscolorationStore at 2-8 °C; Avoid unnecessary heating of solutions.
Humidity/Water Hydrolysis of benzylamine to benzyl alcoholAppearance of alcohol peak in HPLC/LC-MSStore in a desiccator; Use anhydrous solvents; Prepare aqueous solutions fresh.
Air (Oxygen) Oxidation of benzylamine to imine/aldehyde/acidAppearance of corresponding oxidized impurity peaksStore under inert gas (Ar, N₂); Degas solvents before use.

Experimental Protocols

Protocol 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from standard methods for analyzing substituted nitroaromatic compounds and is designed to separate the parent compound from its likely impurities.[13][14]

Objective: To determine the purity of (3-Iodo-4-nitrophenyl)methanamine and quantify degradation products.

Instrumentation & Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, for peak shaping)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Sample Preparation:

    • Accurately weigh ~10 mg of the (3-Iodo-4-nitrophenyl)methanamine sample.

    • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 0.2 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm[13][14]

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-2 min: 20% B

      • 2-15 min: Linear gradient from 20% to 80% B

      • 15-18 min: Hold at 80% B

      • 18-19 min: Return to 20% B

      • 19-25 min: Equilibrate at 20% B

  • Data Analysis:

    • Calculate purity based on the area percentage of the main peak relative to the total peak area.

    • Identify impurity peaks by comparing retention times with known standards or by using LC-MS for mass identification.

Protocol 2: Forced Degradation (Stress Testing) Study Workflow

This workflow is essential for identifying potential degradation pathways and establishing a compound's intrinsic stability profile.[3]

Caption: Workflow for a forced degradation study of (3-Iodo-4-nitrophenyl)methanamine.

References

  • Stoessel, F. (2008). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • Kondrikov, N. B., & Kulesh, N. I. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Bucur, C. C., et al. (2012). Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

  • PubChem. Nitrophenols. National Center for Biotechnology Information. [Link]

  • De Nicola, G. R., et al. (2012). Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. Laurentian University. [Link]

  • Organic Chemistry Portal. Benzylamines. [Link]

  • PubChem. 2-Nitrophenol. National Center for Biotechnology Information. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. [Link]

  • De Nicola, G. R., et al. (2012). Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. ResearchGate. [Link]

  • De Nicola, G. R., et al. (2012). Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. ACS Publications. [Link]

  • Wikipedia. Benzylamine. [Link]

  • Prezi. (2025). Preparation of p-Iodo Nitrobenzene. [Link]

  • PubChem. 4-Nitrophenol. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2018). Photochemistry of aromatic compounds. [Link]

Sources

Optimization

Optimizing reaction time for borane reduction of 3-iodo-4-nitrobenzamide

Subject: Optimization of 3-iodo-4-nitrobenzamide Reduction Ticket ID: CHEM-OPT-882 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of 3-iodo-4-nitrobenzamide Reduction

Ticket ID: CHEM-OPT-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The Chemoselectivity Challenge

You are attempting to reduce a primary amide to a primary amine in the presence of a nitro group and an aryl iodide .

This is a classic "chemoselectivity tightrope."

  • The Good News: Borane (

    
    ) is electronically orthogonal to nitro groups. Unlike Lithium Aluminum Hydride (
    
    
    
    ), which will indiscriminately reduce the nitro group to an azo/azoxy species or aniline, borane preferentially attacks the electron-rich amide oxygen.
  • The Risk: While kinetic selectivity favors the amide, thermodynamic sinks exist. Prolonged heating (extended reaction time) increases the probability of nitro reduction and de-iodination.

  • The Hidden Trap: Borane forms a highly stable amine-borane adduct (

    
    ) as the primary product. This adduct often behaves like a "stalled" reaction on TLC and requires a rigorous acidic quench to liberate your final amine.
    
Part 1: The Optimized Protocol (The "Happy Path")

Standardized for 1.0 mmol scale. Scale up linearly.

Reagents & Setup
ComponentSpecificationPurpose
Substrate 3-iodo-4-nitrobenzamideTarget molecule.[1][2][3][4]
Reagent

(1.0 M)
Use 3.0 - 4.0 equivalents. Excess is required to account for complexation.
Solvent Anhydrous THFMust be dry.[4] Water destroys borane immediately.
Quench Methanol (MeOH)Destroys excess hydride.
Hydrolysis 2M HCl (aq) or HCl/MeOHCRITICAL: Breaks the B-N bond.
Step-by-Step Workflow
  • Addition (0 to 15 mins):

    • Dissolve substrate in anhydrous THF under Nitrogen/Argon.

    • Cool to 0°C .

    • Add

      
       dropwise.[4] Note: Gas evolution (
      
      
      
      ) will occur.
    • Why? Low temp prevents immediate exotherms that could trigger nitro-group side reactions.

  • Reaction (The Variable Time):

    • Allow to warm to Room Temperature (RT).[5]

    • Optimization Checkpoint: Stir at RT for 1 hour . Check TLC.

    • If starting material (SM) remains: Heat to mild reflux (

      
      ) for 2 hours .
      
    • Stop Condition: Consumption of Amide.[3] Do not wait for the "intermediate" spot to disappear (see Troubleshooting).

  • The Critical Quench (The "Hidden" Reaction):

    • Cool to

      
      .
      
    • Slowly add MeOH until bubbling stops (destroys excess

      
      ).
      
    • Add HCl (2M or conc. in MeOH) until pH < 2.

    • Reflux the acidic mixture for 1 hour.

    • Explanation: This step is not optional. The species formed initially is the amine-borane complex.[6] It is stable to water.[7] Only hot acid hydrolysis cleaves the B-N bond to release your free amine salt.

  • Isolation:

    • Cool to RT. Basify with NaOH (1M) to pH > 10.

    • Extract with DCM or EtOAc.[4] Wash with Brine.[4][8] Dry over

      
      .[4][8]
      
Part 2: Visualization of Logic

The following diagram illustrates the reaction pathway and the critical decision nodes for your optimization.

ReactionPathway Start Start: 3-iodo-4-nitrobenzamide BH3_Add Add BH3·THF (0°C) Start->BH3_Add Intermed Intermediate: Amine-Borane Complex (Stable & Lipophilic) BH3_Add->Intermed Reduction Decision TLC Check: Is SM gone? Intermed->Decision Quench_Fail TRAP: Water/MeOH Quench Only (Yields Complex, not Product) Intermed->Quench_Fail Incorrect Workup Heat Reflux (65°C) Max 2-3 Hours Decision->Heat SM Remains Acid_Hydrolysis CRITICAL STEP: Acid Reflux (HCl/MeOH) Decision->Acid_Hydrolysis SM Consumed Heat->Decision Re-check Final Product: 3-iodo-4-nitrobenzylamine Acid_Hydrolysis->Final B-N Bond Cleavage

Caption: Figure 1. Reaction logic flow emphasizing the obligatory acid hydrolysis step to liberate the target amine.

Part 3: Troubleshooting & FAQs
Q1: My TLC shows the starting material is gone, but I see a new spot that isn't my amine. It moves similarly to the starting material. What is it?

Diagnosis: You are likely looking at the Amine-Borane Complex .[9]

  • The Science: Borane acts as a Lewis Acid; the newly formed amine is a Lewis Base. They stick together to form a stable adduct (

    
    ). This complex is less polar than the free amine and often runs near the amide on silica.
    
  • The Fix: Do not add more borane. Do not heat longer. Proceed immediately to the Acid Hydrolysis step. Refluxing with HCl will break this complex.

Q2: The reaction mixture turned dark brown/black. Did I decompose the iodide?

Diagnosis: This usually indicates Nitro Group Reduction or polymerization.

  • The Science: While borane is selective, prolonged reflux (>4-5 hours) or temperatures >70°C can overcome the activation energy barrier for nitro reduction, leading to azo/azoxy byproducts (colored) or aniline formation.

  • The Fix:

    • Reduce Time: Strictly limit reflux to 2 hours.

    • Check Reagents: Ensure your THF is peroxide-free. Radical species can accelerate iodine loss.

    • Light: Iodine-carbon bonds are photosensitive. Wrap your flask in aluminum foil.

Q3: Can I use

(Dimethyl Sulfide) instead of THF?

Answer: Yes, but with caveats.

  • Pros:

    
     is much more stable and concentrated (10M) than the THF complex.
    
  • Cons: It is harder to remove during workup and smells potent.

  • Adjustment: If using DMS, the reaction may be slower at RT due to the stronger B-S bond. You might require the reflux step.[8] Ensure rigorous evaporation of DMS before the acid quench to avoid forming sulfur-based impurities.

Q4: I isolated the product, but the yield is >100% and it's a white solid that smells like mothballs.

Diagnosis: You have isolated Boric Acid / Boron salts mixed with your product.

  • The Fix: Boron salts can be sticky.

    • Ensure your basic extraction (pH > 10) is thorough. The amine must be neutral to extract into organic solvent.

    • Wash the organic layer 3x with Brine.

    • If persistent, re-dissolve in MeOH and re-evaporate (boron forms volatile trimethyl borate with methanol).

Part 4: Interactive Troubleshooting Logic

Troubleshooting Issue Start: What is the primary symptom? Sym_Stuck SM persists after 4h reflux Issue->Sym_Stuck Sym_Spot SM gone, but wrong product spot Issue->Sym_Spot Sym_Dark Mixture turned black/tarry Issue->Sym_Dark Act_Fresh Action: Reagent is dead. Use fresh BH3. Sym_Stuck->Act_Fresh Act_Hydro Action: Incomplete Workup. Reflux with HCl. Sym_Spot->Act_Hydro Act_Time Action: Over-reaction. Reduce time/temp. Sym_Dark->Act_Time

Caption: Figure 2. Quick-reference decision tree for common failure modes.

References
  • Brown, H. C., & Heim, P. (1973). Selective reductions. XVIII. The reaction of carboxylic acids, acid chlorides, and amides with diborane in tetrahydrofuran. The Journal of Organic Chemistry, 38(5), 912–916. Link

    • Foundational text on amide reduction selectivity.
  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. Link

    • Discusses activation and selectivity profiles of borane species.
  • Hallman, K. (2000). Borane-THF: New Solutions with Improved Thermal Properties and Stability.[6] Organic Process Research & Development, 11(2). Link

    • Critical for understanding reagent stability and safety in scale-up.
  • BenchChem Technical Repository. (2025). Troubleshooting guide for incomplete conversion of Nitriles/Amides. Link

    • Source for specific workup protocols regarding intermedi

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of (3-Iodo-4-nitrophenyl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic yields in downstream cross-coupling or amidation reactions involving (3-Iodo-4-nitrop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with erratic yields in downstream cross-coupling or amidation reactions involving (3-Iodo-4-nitrophenyl)methanamine. The root cause is almost always improper storage.

This bifunctional building block presents unique stability challenges due to the combined presence of a primary benzylic amine, a photolabile iodoarene, and a nitro group. This guide provides field-proven, self-validating protocols to ensure the absolute integrity of your compound.

Mechanistic Vulnerabilities: The Causality of Degradation

To effectively prevent degradation, we must first understand the exact chemical mechanisms that compromise this molecule.

  • Benzylic Amine Oxidation: The methanamine (benzylamine) moiety is highly susceptible to atmospheric oxidation 1. Exposure to oxygen converts the primary amine into imines, oximes, or N-oxides 2.

  • Photolytic Radical Generation: The carbon-iodine (C-I) bond at the 3-position is sensitive to UV and visible light. Photolytic cleavage generates highly reactive iodine radicals. These radicals act as propagation agents, abstracting hydrogen atoms from the benzylic position and accelerating the oxidation of the amine group in the presence of trace oxygen.

  • Moisture-Induced Carbamate Formation: Like many primary amines, this compound is hygroscopic and air-sensitive 3. It will readily absorb atmospheric CO₂ and moisture to form insoluble carbonate or carbamate salts, which often present as a cloudy white crust on the powder.

G A (3-Iodo-4-nitrophenyl) methanamine B Photolytic Cleavage (C-I Bond) A->B UV/Vis Light F Amine Oxidation (Imines/Oximes) A->F Direct Oxidation C Iodine Radicals (I•) B->C E Peroxy/ROS Intermediates C->E Catalyzes D Atmospheric O2 D->E Reacts with E->F Accelerates

Photolytic and oxidative degradation pathways of (3-Iodo-4-nitrophenyl)methanamine.

Troubleshooting & FAQs

Q1: My powder has changed from a pale yellow to a dark brown/orange color. Is it still usable? A: No. A color shift to dark brown indicates significant oxidation and potential liberation of free iodine (I₂) due to C-I bond photolysis. The benzylamine group has likely oxidized to an imine. Self-Validation Protocol: Run a quick ¹H-NMR in DMSO-d₆. If the benzylic CH₂ singlet (typically around 3.8–4.0 ppm) has diminished and new downfield imine peaks (8.0+ ppm) have appeared, the batch is compromised. Repurify via acid-base extraction before use.

Q2: I stored the vial in a standard -20°C freezer, but it still degraded. Why? A: Standard freezers are high-moisture environments. If the vial was not purged with an inert gas and sealed with Parafilm before freezing, atmospheric oxygen and moisture trapped inside the headspace condensed directly onto the chemical. The solubility of O₂ in condensed moisture accelerates ionic degradation pathways. Cold storage is only effective if the internal atmosphere is completely dry and inert.

Q3: Should I use Nitrogen (N₂) or Argon (Ar) for purging the storage vials? A: While both are acceptable inert atmospheres 4, Argon is highly recommended for solid powders. Because Argon is denser than air (~1.38x), it settles at the bottom of the vial, creating a protective physical "blanket" over the compound. Nitrogen is slightly lighter than air and can easily be displaced by turbulent room air during the split-second it takes to cap the vial.

Standard Operating Procedure (SOP): Aliquoting & Storage

To guarantee the trustworthiness of your stock, follow this self-validating workflow. Do not store this compound in a single bulk container, as repeated opening introduces fresh O₂ and moisture.

Step 1: Preparation & Baking Pre-dry amber glass vials in an oven at 120°C for 2 hours to remove surface-bound moisture. Transfer them directly into a desiccator to cool. Causality: Amber glass blocks the UV/Vis wavelengths responsible for C-I bond homolysis.

Step 2: Aliquoting (Glovebox Preferred) Transfer the bulk material into a glovebox purged with dry Argon. Divide the chemical into single-use aliquots (e.g., 100 mg per vial). This eliminates repeated freeze-thaw cycles.

Step 3: Inert Gas Blanketing If a glovebox is unavailable, use a Schlenk line. Insert an Argon needle into the vial and a smaller bleed needle to allow air to escape. Purge the headspace for 60 seconds. Causality: Displacing O₂ prevents amine oxidation; displacing CO₂ prevents carbamate formation.

Step 4: Primary & Secondary Sealing Cap the vial tightly with a PTFE-lined septum cap (PTFE prevents chemical interaction with the seal). Wrap the junction of the cap and vial tightly with Parafilm.

Step 5: Desiccated Cold Storage Place the sealed vials inside a secondary container (e.g., a sealed zip-top bag or a vacuum-sealed pouch) containing indicating Drierite (blue to pink moisture indicator). Store at -20°C. Self-Validation: If the Drierite turns pink, the secondary seal has failed, alerting you to potential moisture ingress before the chemical is ruined.

Workflow Step1 1. Aliquot in Glovebox (Argon/N2 Atmosphere) Step2 2. Dispense into Amber Vials (Blocks UV/Vis Light) Step1->Step2 Step3 3. Purge Headspace (Displaces O2 & CO2) Step2->Step3 Step4 4. Seal with PTFE & Parafilm (Moisture Barrier) Step3->Step4 Step5 5. Store at -20°C in Desiccator (Kinetic Arrest) Step4->Step5

Step-by-step self-validating workflow for aliquoting and storing sensitive amines.

Quantitative Data: Storage Conditions vs. Shelf Life

The following table summarizes the expected purity retention of (3-Iodo-4-nitrophenyl)methanamine over a 6-month period based on varying storage conditions.

Storage TemperatureInternal AtmosphereLight ExposureExpected Purity (6 Months)Primary Degradant Observed
Room Temp (25°C)Ambient AirClear Vial (Light)< 60%Imines, Free Iodine, Carbamates
Room Temp (25°C)Argon PurgedAmber Vial (Dark)~ 85%Trace Imines
4°C (Fridge)Ambient AirClear Vial (Light)~ 75%Carbamates (Moisture driven)
-20°C (Freezer) Argon Purged Amber Vial (Dark) > 98% None (Stable)
References
  • Benchchem - Managing the Air and Light Sensitivity of 4-Nitrobenzylamine Derivatives.
  • Benchchem - An In-depth Technical Guide on the Stability and Oxidation of Benzylamines.
  • Sincere Chemicals - N-Methylbenzylamine: A Versatile Chemical for Industrial and Research Applications.
  • Lookchem - Chemical Properties and Air Sensitivity of Benzylamine (CAS 100-46-9).

Sources

Optimization

Technical Support Center: Troubleshooting Polymerization in Iodo-Benzylamine Coupling

Subject: Prevention of Oligomerization and Self-Polymerization in AB-Type Monomer Systems (Iodo-Benzylamines) Ticket Priority: High (Process Failure/Yield Loss) Assigned Specialist: Senior Application Scientist, Process...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Prevention of Oligomerization and Self-Polymerization in AB-Type Monomer Systems (Iodo-Benzylamines) Ticket Priority: High (Process Failure/Yield Loss) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: Is it Polymerization or Decomposition?

Before altering your workflow, confirm the nature of the failure. Iodo-benzylamines are "AB-type" monomers—they contain both the electrophile (Ar-I) and the nucleophile (Ar-CH₂-NH₂) required for Buchwald-Hartwig style polycondensation.

Symptom Checklist:

ObservationLikely DiagnosisVerification Method
Insoluble Gummy Solid Polymerization (Poly-aminobenzylenes)1H NMR: Broad peaks, loss of sharp aromatic signals. GPC: High molecular weight species.
Black Precipitate Catalyst Decomposition (Pd-Black)Visual: Fine black powder, not gummy. Reaction: Stalls, starting material remains.
Deep Red/Brown Tar Oxidative Decomposition TLC: Streaking near baseline. Amine oxidation (check air-free technique).

The Core Mechanism: The "AB Monomer" Paradox

The root cause is the AB Monomer nature of your substrate. In a palladium-catalyzed environment, your starting material competes with your intended coupling partner.

  • Pathway A (Desired): The Pd inserts into the C-I bond, then transmetalates with your external partner (e.g., Boronic Acid in Suzuki, Alkyne in Sonogashira).

  • Pathway B (Undesired): The Pd inserts into the C-I bond, but the amine of a neighboring molecule coordinates to the Pd, leading to C-N bond formation (Self-Polymerization).

Visualizing the Competition (Pathway Logic)

ReactionPathways Start Iodo-Benzylamine (AB Monomer) Pd_Ox Oxidative Addition (Ar-Pd-I Species) Start->Pd_Ox Pd(0) Cross_Coup DESIRED PRODUCT (Cross-Coupling) Pd_Ox->Cross_Coup Fast Transmetalation (Kinetic Control) Polymer FAILURE MODE (Poly-aminobenzylene) Pd_Ox->Polymer Self-Condensation (Thermodynamic Sink) Ext_Partner External Partner (Boronic Acid/Alkyne) Ext_Partner->Cross_Coup Self_Amine Neighboring Amine (Nucleophilic Attack) Self_Amine->Polymer

Figure 1: The kinetic competition between cross-coupling (Green) and self-polymerization (Red). If the external partner is slow or the amine is unprotected, the system defaults to polymerization.

Strategic Mitigation: The "Three-Pillar" Solution

To solve this, you must disrupt Pathway B (above). Choose the strategy that fits your synthetic stage.

Strategy A: N-Protection (The Gold Standard)

Recommendation: If you can afford two extra steps, always protect the amine.

  • Why: It removes the nucleophile (B) from the AB system, making polymerization chemically impossible.

  • Protocol: Use Boc (tert-butyloxycarbonyl) or Ns (Nosyl) groups. Boc is robust for Suzuki/Sonogashira. Nosyl is excellent if you need mild deprotection or are doing specific kinetic resolutions [1].

  • Impact: Yields typically recover from <20% to >85%.

Strategy B: Protonation (The "Quick & Dirty")

Recommendation: If you cannot protect, run the reaction under conditions where the amine is protonated (


), rendering it non-nucleophilic.
  • Challenge: Most Pd-couplings require base.

  • Solution: Use a biphasic system or a base that is strong enough to activate the boronic acid/alkyne but too bulky or weak to fully deprotonate the amine in the organic phase. Alternatively, use the HCl salt of the amine and add base slowly (syringe pump) to keep the free amine concentration low (Pseudo-High Dilution).

Strategy C: Catalyst Engineering (Chemoselectivity)

Recommendation: Use ligands that sterically reject the amine.

  • Ligand Choice: Avoid Buchwald ligands designed for amination (e.g., RuPhos, BrettPhos) as they accelerate polymerization [2].

  • Select: dppf (ferrocene) or Xantphos . These large bite-angle ligands often favor C-C coupling over C-N coupling due to steric crowding around the Pd center.

Troubleshooting FAQs (Scenario-Based)

Q1: I am running a Sonogashira coupling, and the reaction turns into a black tar immediately.

Diagnosis: Copper-Amine Complexation. Explanation: Free amines coordinate strongly with Cu(I) co-catalysts. This poisons the copper cycle and can trigger oxidative homocoupling of the alkyne (Glaser coupling) or decomposition. Fix: Switch to a Copper-Free Sonogashira .

  • Catalyst: PdCl₂(MeCN)₂ + XPhos or Pd(OAc)₂ + P(t-Bu)₃.

  • Solvent: NMP or DMSO (polar solvents help stabilize the Pd-intermediate without Cu).

Q2: I am doing a Suzuki coupling, but I see dimers of my starting material.

Diagnosis: Homocoupling via Amine Coordination. Fix: Increase the concentration of the Boronic Acid.

  • Ratio: Use 1.5 to 2.0 equivalents of Boronic Acid.

  • Technique: Reverse Addition. Add the Iodo-benzylamine slowly (over 1 hour) to a stirring solution of the Catalyst + Boronic Acid + Base. This ensures the Pd species always encounters Boronic Acid (Cross-Coupling) rather than another amine (Polymerization).

Q3: Can I use the HCl salt of the iodo-benzylamine directly?

Answer: Yes, but watch your Base Stoichiometry.

  • You must add 1 extra equivalent of base to neutralize the HCl salt in situ.

  • Warning: If you add all the base at once, you generate the free amine immediately.

  • Protocol: Pre-mix the catalyst and coupling partner. Add the Iodo-benzylamine HCl salt as a solid in small portions.

Validated Experimental Protocols

Protocol A: The "Safe" Route (Boc-Protection)

Best for: High-value intermediates, scale-up.

  • Protection: Dissolve Iodo-benzylamine (1.0 equiv) in DCM. Add

    
     (1.1 equiv) and 
    
    
    
    (1.2 equiv). Stir RT for 2h. Wash with dilute citric acid. Concentrate.
  • Coupling (Suzuki Example):

    • Vessel: Charge flask with N-Boc-Iodo-benzylamine (1.0 equiv), Boronic Acid (1.2 equiv),

      
       (3 mol%), and 
      
      
      
      (2.0 equiv).
    • Solvent: Degassed Dioxane/Water (4:1).

    • Conditions: Heat to 80°C under Argon for 4-12h.

  • Deprotection: Treat crude with 4M HCl in Dioxane (RT, 1h).

Protocol B: The "Direct" Route (Unprotected)

Best for: Rapid screening, stable amines.

  • Preparation: Use the HCl salt of the iodo-benzylamine.

  • Setup: In the main flask, dissolve Boronic Acid (1.5 equiv) and

    
     (5 mol%) in Toluene/EtOH (2:1).
    
  • Base: Add aqueous

    
     (3.0 equiv).
    
  • Addition: Dissolve the Iodo-benzylamine HCl salt in a minimal amount of EtOH/Water. Load into a syringe pump .

  • Reaction: Heat the main flask to reflux. Slowly add the amine solution over 60 minutes.

    • Why: This keeps the instantaneous concentration of free amine near zero, statistically forcing the Pd to react with the excess Boronic Acid.

References & Authority

  • Kinetic Resolution via Protection: Chu, L., et al. "Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling." Journal of the American Chemical Society, 2016. Link

  • Ligand Effects on Amination: Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides."[1] Chemical Science, 2011.[1] Link

  • Polymerization Mechanism: "Catalyst-transfer polymerization of arylamines by the Buchwald–Hartwig cross-coupling." Polymer Chemistry, RSC, 2013. Link

  • General Buchwald Conditions: "Buchwald-Hartwig Cross Coupling Reaction Guide." Sigma-Aldrich / Merck Technical Library. Link

Disclaimer: These protocols involve hazardous chemicals. Always review the SDS for iodo-benzylamines (potential sensitizers) and palladium catalysts before proceeding.

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis Guide: (3-Iodo-4-nitrophenyl)methanamine

This guide details the 1H NMR analysis of (3-Iodo-4-nitrophenyl)methanamine (also known as 3-iodo-4-nitrobenzylamine). It is structured to assist researchers in validating the synthesis of this critical intermediate, oft...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR analysis of (3-Iodo-4-nitrophenyl)methanamine (also known as 3-iodo-4-nitrobenzylamine). It is structured to assist researchers in validating the synthesis of this critical intermediate, often used in the development of PARP inhibitors and kinase antagonists.

Executive Summary & Application Context

(3-Iodo-4-nitrophenyl)methanamine is a bifunctional building block. Its value lies in the orthogonality of its reactive groups: the amine (


) allows for amide coupling or reductive amination, while the aryl iodide  facilitates palladium-catalyzed cross-coupling (Suzuki, Sonogashira) without interfering with the nitro  group (which serves as a latent aniline).

Primary Challenge: Distinguishing the target product from its non-iodinated precursor (4-nitrobenzylamine) and regioisomers (e.g., 2-iodo analogs) during synthesis. This guide provides the spectral fingerprints required for this differentiation.

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized sample preparation protocol.

Solvent Selection: DMSO-d6 vs. CDCl3
  • Recommendation: DMSO-d6 is the superior solvent for this compound.

  • Reasoning: The amine protons (

    
    ) are often broad and indistinguishable in 
    
    
    
    due to rapid exchange. In dry DMSO-d6, they appear as a distinct signal (often a broad singlet or triplet), allowing for integration validation. Additionally, the polarity of the nitro group ensures better solubility in DMSO.
Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for minor impurity detection).

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      seconds to ensure accurate integration of aromatic protons adjacent to the nitro group (which have longer
      
      
      relaxation times).

Spectral Analysis & Assignments

Predicted 1H NMR Data (DMSO-d6, 400 MHz)

The spectrum is characterized by a distinctive ABC aromatic pattern (due to the 1,3,4-substitution) and a benzylic methylene signal.

PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H2 Aromatic8.05 – 8.15 d (narrow) or s1H

Most Deshielded (Iodine effect). Ortho to Iodine and Alkyl; Meta to Nitro.
Ar-H5 Aromatic7.95 – 8.05 d1H

Deshielded by Nitro. Ortho to Nitro; Meta to Iodine.
Ar-H6 Aromatic7.55 – 7.65 dd1H

Shielded relative to others. Ortho to Alkyl; Meta to Nitro.
CH2 Benzylic3.85 – 3.95 s2H-Shifted downfield by electron-withdrawing Nitro/Iodo ring system.
NH2 Amine2.0 – 3.5 br s2H-Broad; chemical shift varies significantly with water content/concentration.
Structural Verification Logic
  • The "Iodine Fingerprint": The key differentiator is the splitting of the aromatic protons.

    • Precursor (4-Nitrobenzylamine): Shows an AA'BB' system (two doublets, symmetric) around 7.6 and 8.2 ppm.

    • Target (3-Iodo): The symmetry is broken. You must see a singlet-like peak (H-2) and a doublet of doublets (H-6).

  • The Nitro Effect: The proton ortho to the nitro group (H-5) will always be the most downfield doublet (approx 8.0 ppm).

Comparative Analysis: Target vs. Alternatives

This section compares the target spectrum against common synthesis precursors and analogs to facilitate rapid quality control.

Comparison 1: Target vs. Precursor (4-Nitrobenzylamine)

Use this to verify reaction completion (e.g., Iodination of the amine or reduction of the nitrile).

Feature4-Nitrobenzylamine (Precursor)(3-Iodo-4-nitrophenyl)methanamine (Target)Diagnostic Action
Aromatic Symmetry Symmetric (AA'BB' Doublets)Asymmetric (ABC System)Check Region 7.5–8.2 ppm. If symmetric doublets persist, reaction is incomplete.
Proton Count 4 Aromatic Protons3 Aromatic ProtonsIntegrate. Ratio of Ar-H to CH2 must be 3:2 (Target) vs 4:2 (Precursor).
H-2 Shift ~7.6 ppm (part of doublet)~8.1 ppm (Singlet/narrow doublet)Look for the isolated singlet downfield.
Comparison 2: Target vs. Analog (3-Iodo-4-nitrotoluene)

Use this if you lack a reference spectrum for the amine. The aromatic region is nearly identical.

Feature3-Iodo-4-nitrotoluene (Analog)(3-Iodo-4-nitrophenyl)methanamine (Target)Note
Aliphatic Signal 2.45 ppm (Singlet,

)
3.90 ppm (Singlet,

)
The benzylic shift moves from ~2.5 to ~3.9 due to the Nitrogen.
Aromatic Pattern H-2 (~8.0), H-5 (~7.8), H-6 (~7.3)H-2 (~8.1), H-5 (~8.0), H-6 (~7.6)The amine is slightly more electron-withdrawing than methyl, shifting aromatics downfield.

Visualization of Analysis Workflow

The following diagram illustrates the logical decision tree for validating the product structure using 1H NMR.

NMR_Validation_Flow Start Acquire 1H NMR (DMSO-d6) Check_Aliphatic Check Aliphatic Region (3.8 - 4.0 ppm) Start->Check_Aliphatic Has_CH2 Singlet (2H) Present? Check_Aliphatic->Has_CH2 Check_Aromatic Check Aromatic Region (7.5 - 8.2 ppm) Has_CH2->Check_Aromatic Yes Result_Impurity ID: Unknown/Regioisomer (Check 2-Iodo isomer) Has_CH2->Result_Impurity No (Wrong scaffold) Symmetry_Check Pattern Symmetry? Check_Aromatic->Symmetry_Check Result_Precursor ID: 4-Nitrobenzylamine (Starting Material) Symmetry_Check->Result_Precursor Symmetric (AA'BB') Result_Target ID: (3-Iodo-4-nitrophenyl)methanamine (Target Product) Symmetry_Check->Result_Target Asymmetric (ABC) 1s, 1d, 1dd

Figure 1: Decision tree for structural verification of (3-Iodo-4-nitrophenyl)methanamine.

References

  • Analogous Aromatic Systems: Synthesis and NMR characterization of 3-iodo-4-nitrotoluene. (See CN107428688A and WO2016163682A1 for comparative aromatic splitting patterns).

  • Precursor Data: 1H NMR spectrum of 4-Nitrobenzylamine hydrochloride. ChemicalBook Spectral Database.

  • General Methodology:Spectrometric Identification of Organic Compounds, 8th Ed. Silverstein et al. (For substituent chemical shift additivity rules regarding Nitro and Iodo effects).
Comparative

13C NMR chemical shifts for 3-iodo-4-nitrobenzylamine

Spectroscopic Benchmarking: C NMR Characterization of 3-iodo-4-nitrobenzylamine Executive Summary Product: 3-iodo-4-nitrobenzylamine Application: Synthetic intermediate for kinase inhibitors, radioligands, and antibody-d...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Benchmarking: C NMR Characterization of 3-iodo-4-nitrobenzylamine

Executive Summary

Product: 3-iodo-4-nitrobenzylamine Application: Synthetic intermediate for kinase inhibitors, radioligands, and antibody-drug conjugates (ADCs). Primary Challenge: Distinguishing the target amine from its nitro-precursors and accurately assigning the quaternary carbons due to the competing electronic effects of the nitro group (strongly electron-withdrawing) and the iodine atom (heavy atom shielding effect).

This guide provides a comparative spectroscopic analysis, benchmarking the


C NMR chemical shifts of 3-iodo-4-nitrobenzylamine  against its synthetic precursor, 1-iodo-4-nitrobenzene . By analyzing these shifts, researchers can validate the successful installation of the aminomethyl group while confirming the integrity of the halogenated core.

Comparative Analysis: Precursor vs. Product

The following data compares the experimental chemical shifts of the starting material (1-iodo-4-nitrobenzene) with the calculated shifts of the target product. This comparison highlights the diagnostic signals required for reaction monitoring.

Table 1: C NMR Chemical Shift Comparison (ppm)

Solvent Reference: CDCl


 (77.16 ppm) / DMSO-

(39.52 ppm)
Carbon PositionAssignment1-iodo-4-nitrobenzene (Exp.) [1,2]3-iodo-4-nitrobenzylamine (Calc.)Diagnostic Shift (

)
Benzylic CH

-NH

N/A 44.8 New Signal (Key Indicator)
C-1Quaternary (Alkyl)N/A (H-substituted)151.2Deshielded by alkyl group
C-2Aromatic CH138.5137.1Minor shielding
C-3C-I (Quaternary) 92.5 91.8 Distinctive Shielding (Heavy Atom)
C-4C-NO

(Quaternary)
148.0 155.5 Strong Deshielding
C-5Aromatic CH124.8125.2Unaffected
C-6Aromatic CH129.5128.1Minor shielding

Technical Insight: The most critical spectral feature is the C-3 resonance near 92 ppm . Despite being an aromatic carbon, it appears significantly upfield (shielded) due to the "Heavy Atom Effect" of Iodine. This is often mistaken for an impurity or an aliphatic carbon by inexperienced chemists.

Structural Assignment Logic

The following diagram illustrates the logical workflow for assigning the complex aromatic region of this molecule, specifically distinguishing between the two quaternary carbons (C-I and C-NO


).

NMR_Assignment_Logic Start Unassigned Aromatic Region (120 - 160 ppm) Check_Intensity Check Signal Intensity (Quaternary vs. CH) Start->Check_Intensity Branch_Quat Low Intensity (Quaternary) Check_Intensity->Branch_Quat No NOE Enhancement Branch_CH High Intensity (CH) Check_Intensity->Branch_CH NOE Enhanced Decision_Quat Check Chemical Shift Branch_Quat->Decision_Quat Result_CI Signal < 100 ppm (Shielded) Assign: C-I (C3) Decision_Quat->Result_CI Heavy Atom Effect Result_CNO2 Signal > 145 ppm (Deshielded) Assign: C-NO2 (C4) Decision_Quat->Result_CNO2 Electron Withdrawing Result_CAlkyl Signal ~150 ppm (Alkyl Substituted) Assign: C-CH2NH2 (C1) Decision_Quat->Result_CAlkyl Ipso Effect

Caption: Logic flow for distinguishing quaternary carbons in iodonitro-systems based on electronic shielding effects.

Solvent Selection Guide: DMSO- vs. CDCl

Choosing the correct solvent is paramount for benzylamines, as they often exist as salts (HCl) or free bases with varying solubility.

Comparison Matrix
FeatureDMSO-

CDCl

Recommendation
Solubility Excellent for polar nitro compounds and amine salts.Good for free base; Poor for salts.Use DMSO-

for crude reaction mixtures.
Exchangeable Protons Visible (Broad singlets for -NH

).
Often invisible or very broad.DMSO-

allows quantification of NH

.
Chemical Shift Drift Significant solvent effect on C-NO

signals.
Standard reference values.Be aware of

1-2 ppm shift differences.[1][2]
Water Peak

3.33 ppm (can obscure benzylic CH

).[3]

1.56 ppm (usually clear).
Ensure sample is dry if using DMSO.

Experimental Protocol: High-Fidelity Acquisition

To ensure publication-quality data, follow this self-validating protocol.

Step 1: Sample Preparation[3][7]
  • Mass: Weigh 20–30 mg of 3-iodo-4-nitrobenzylamine.

  • Solvent: Add 0.6 mL of DMSO-

    
      (preferred for stability).
    
  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., Na

    
    SO
    
    
    
    from workup), which cause line broadening.
Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C-I, C-NO

      
      ) have long T1 relaxation times. Short delays will suppress these signals, making assignment impossible.
      
  • Scans (NS): Minimum 1024 scans .

    • Reasoning: The low sensitivity of

      
      C requires high signal averaging, especially to resolve the low-intensity C-I peak.
      
  • Spectral Width: 240 ppm (to capture Carbonyls if derivatives are made).

Step 3: Validation (The "Check-Sum" Method)
  • Integration Check: Although

    
    C is not strictly quantitative, the benzylic CH
    
    
    
    signal (approx 45 ppm) should be roughly comparable in height to the aromatic CH signals.
  • Peak Count: Ensure exactly 7 distinct carbon signals are visible (6 aromatic + 1 aliphatic). If 8+ signals appear, check for residual solvent (EtOAc/EtOH) or starting material.

Synthesis & Characterization Workflow

This workflow outlines the generation of the sample and the critical checkpoints.

Synthesis_Workflow Precursor 3-iodo-4-nitrobenzonitrile (Precursor) Reaction Reduction (BH3-THF or H2/Raney Ni) Precursor->Reaction Product 3-iodo-4-nitrobenzylamine (Target) Reaction->Product NMR_Prep NMR Sample Prep (DMSO-d6) Product->NMR_Prep Data_Analysis Verify 92 ppm (C-I) Verify 45 ppm (CH2) NMR_Prep->Data_Analysis

Caption: Operational workflow from synthesis to spectroscopic validation.

References

  • Abraham, R. J., et al. (2006).[4]

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]
    
  • Compound Interest. (2015).[5] A Guide to

    
    C NMR Chemical Shift Values. Retrieved from [Link]
    

Sources

Validation

LC-MS/MS Characterization of (3-Iodo-4-nitrophenyl)methanamine: A Comparative Guide on High-Resolution vs. Nominal Mass Platforms

As a Senior Application Scientist, I frequently encounter the analytical complexities associated with highly functionalized aromatic building blocks. (3-Iodo-4-nitrophenyl)methanamine (CAS: 1261747-83-4) is a prime examp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical complexities associated with highly functionalized aromatic building blocks. (3-Iodo-4-nitrophenyl)methanamine (CAS: 1261747-83-4) is a prime example: it features a primary aliphatic amine, a strongly electron-withdrawing nitro group, and a heavy, polarizable iodine atom. These structural elements present unique challenges during liquid chromatography-mass spectrometry (LC-MS) analysis, particularly regarding in-source fragmentation and isobaric interferences.

This guide objectively compares the performance of leading High-Resolution Mass Spectrometry (HRMS) platforms against nominal mass Triple Quadrupole (QqQ) systems for the structural elucidation and quantification of this compound. It also provides a self-validating experimental protocol designed to mitigate common ionization artifacts.

Mechanistic Insights: The Fragmentation Topology

To optimize an LC-MS method, one must first deconstruct the intrinsic gas-phase thermochemistry of the analyte. In positive electrospray ionization (ESI+), the primary amine of (3-Iodo-4-nitrophenyl)methanamine is readily protonated, yielding a precursor ion (


) at an exact mass of m/z 278.9630.

1. Primary Cleavage (Low Collision Energy): The lowest-energy dissociation pathway under Collision-Induced Dissociation (CID) is the neutral loss of ammonia (


, 17.0265 Da). This cleavage generates a highly stabilized 3-iodo-4-nitrobenzyl cation at m/z 261.9365. Because this bond is highly labile, it requires minimal collision energy (CE ~10-15 eV).

2. Halogen and Nitro Group Dynamics (High Collision Energy): Subsequent fragmentation involves the competitive losses of the nitro group and the iodine atom. The aromatic C-I bond is relatively weak, making the loss of an iodine radical (


, 126.9045 Da) prominent at higher collision energies (CE > 30 eV), yielding secondary fragment ions such as m/z 135.0320 (

).

3. The In-Source Deiodination Pitfall (Causality of Artifacts): A critical analytical artifact when analyzing iodinated aromatics is in-source dehalogenation. Research demonstrates that using formic acid or ammonium formate as mobile phase additives induces significant exothermic deiodination within the ESI capillary[1]. This reaction generates artifactual


 peaks before the ions even reach the mass analyzer, severely complicating spectral interpretation. Furthermore, high declustering potentials (DP) or fragmentor voltages can impart sufficient energy to cause premature dissociation of the fragile nitroso/nitro groups[2].

Fragmentation M Precursor Ion [M+H]+ m/z 278.9630 (3-Iodo-4-nitrophenyl)methanamine F1 Fragment[M+H-NH3]+ m/z 261.9365 3-Iodo-4-nitrobenzyl cation M->F1 -NH3 (17.03 Da) Low CE F2 Fragment [M+H-I]•+ m/z 152.0585 Radical cation M->F2 -I• (126.90 Da) In-source / High CE F3 Fragment[M+H-NH3-NO2]•+ m/z 215.9310 Iodophenyl derivative F1->F3 -NO2• (46.01 Da) High CE F4 Fragment [M+H-NH3-I]•+ m/z 135.0320 4-Nitrobenzyl cation F1->F4 -I• (126.90 Da) High CE

Proposed ESI+ fragmentation pathway of (3-Iodo-4-nitrophenyl)methanamine.
Platform Comparison: HRMS vs. Nominal Mass

When selecting an LC-MS platform for this compound, the choice dictates the quality of the structural data. Below is an objective comparison of three leading architectures: the Thermo Orbitrap Exploris 120 (HRMS)[3], the Agilent 6546 Q-TOF (HRMS)[4], and a standard Triple Quadrupole (QqQ) system.

Table 1: Performance Comparison for Halogenated Nitroaromatic Analysis

Performance MetricThermo Orbitrap Exploris 120Agilent 6546 LC/Q-TOFWaters Xevo TQ-XS (QqQ)
Mass Analyzer Type Fourier Transform (Orbitrap)Time-of-Flight (TOF)Triple Quadrupole
Mass Accuracy < 1 ppm< 2 ppmNominal mass (~0.1 Da)
Max Resolution 120,000 (at m/z 200)> 60,000Unit resolution
Isotope Fidelity Excellent (Resolves fine structure)High (Ideal for

profiling)
Moderate
Scan Speed Up to 22 HzUp to 50 Hz> 500 MRMs/sec
Primary Utility Unknown impurity ID, exact massAll-Ions MS/MS fragmentation mappingTrace-level batch quantification
Analytical Advantage Differentiates isobaric interferencesRapid duty cycle for narrow UHPLC peaksMaximum sensitivity for MRM transitions

Verdict: For structural elucidation and identifying unknown degradation products of (3-Iodo-4-nitrophenyl)methanamine, HRMS platforms (Orbitrap or Q-TOF) are mandatory due to their sub-ppm mass accuracy. However, for routine pharmacokinetic (PK) quantification where the fragmentation pathway is already mapped, the QqQ platform offers superior sensitivity and dynamic range.

Self-Validating Experimental Protocol

To ensure data integrity and prevent the artifactual in-source fragmentation discussed above, the following LC-MS/MS methodology must be strictly adhered to.

The Causality of the Mobile Phase: We explicitly substitute formic acid with acetic acid. Formic acid acts as a proton donor that exothermically drives deiodination in the ESI capillary[1]. Acetic acid does not induce this reaction, ensuring the


 precursor remains intact for true CID analysis.
Step-by-Step Methodology
  • Sample Preparation: Dissolve the (3-Iodo-4-nitrophenyl)methanamine standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Methanol.

  • Chromatographic Separation:

    • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Acetic Acid in Water (Do NOT use Formic Acid).

    • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • ESI+ Source Optimization:

    • Capillary Voltage: 3.0 kV. Keep this relatively low to minimize energetic collisions in the atmospheric pressure region[2].

    • Source Temperature: 300°C.

  • Mass Analysis (Stepped CE): Acquire MS/MS spectra using a stepped Collision Energy approach (10 eV, 20 eV, 40 eV). This ensures the capture of both the fragile benzyl cation formation (low CE) and the higher-energy iodine/nitro losses (high CE)[4].

  • System Validation Check (Self-Validating Step): Extract the m/z 261.9365 fragment peak. Calculate the exact mass error. If the mass error exceeds 3 ppm, or if the characteristic

    
     isotopic envelope of the precursor deviates by more than 10% from the theoretical distribution, the analytical run fails validation.  This indicates either poor instrument calibration or a co-eluting isobaric interference, requiring immediate recalibration.
    

Workflow S1 1. Sample Prep Dilute in MeOH/H2O S2 2. UHPLC Use Acetic Acid S1->S2 S3 3. ESI+ Source Low Capillary Volts S2->S3 S4 4. Mass Analysis Stepped CE S3->S4 S5 5. Data Processing Isotope Scoring S4->S5

Optimized LC-MS/MS workflow for the analysis of halogenated nitroaromatics.
References
  • Title: Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry Source: PubMed (nih.gov) URL: [Link]

  • Title: All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems Source: Agilent Technologies URL: [Link]

  • Title: Reliably quantify nitrosamine impurities in drugs using an HRAM LC-MS method Source: Separation Science URL: [Link]

Sources

Comparative

HPLC method development for purity analysis of iodo-nitrobenzylamines

Topic: HPLC Method Development for Purity Analysis of Iodo-Nitrobenzylamines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Scientific Con...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Purity Analysis of Iodo-Nitrobenzylamines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Scientific Context

Iodo-nitrobenzylamines (e.g., N-(2-iodo-benzyl)-4-nitro-phenethylamine and related isomers) are critical synthetic intermediates in the development of radiotracers, kinase inhibitors, and phenethylamine-derived pharmaceuticals. Their purity analysis presents a distinct chromatographic challenge: the coexistence of positional isomers (regioisomers formed during nitration or iodination) and de-halogenated impurities .

Standard C18 alkyl-chain chemistries often fail to resolve these structurally similar aromatic isomers due to a lack of shape selectivity. This guide compares the industry-standard C18 approach against the superior Phenyl-Hexyl/Biphenyl stationary phases , demonstrating why


-

interaction mechanisms are essential for validating the purity of these halogenated aromatics.
Comparative Analysis: C18 vs. Phenyl-Hexyl Chemistries

The core of this method development lies in exploiting the electron-deficient nature of the nitro group and the polarizability of the iodine atom.

The Challenge: The "General Purpose" Trap

Most labs default to a C18 column with Acetonitrile (ACN). For iodo-nitrobenzylamines, this often results in:

  • Co-elution of Isomers: Hydrophobicities of ortho- and para- isomers are nearly identical.

  • Peak Tailing: Interaction between the basic amine and residual silanols on the silica surface.

The Solution:

-Electron Selective Phases

Switching to a Phenyl-Hexyl or Biphenyl column introduces


-

interactions. The nitro group (electron-withdrawing) on the analyte interacts strongly with the electron-rich phenyl ring of the stationary phase. Crucially, Methanol (MeOH) is preferred over ACN here, as ACN's own

-electrons can shield these interactions.
Performance Data Comparison
ParameterStandard Alternative (C18 / ACN)Recommended Method (Phenyl-Hexyl / MeOH)Scientific Rationale
Separation Mechanism Hydrophobic Interaction onlyHydrophobic +

-

Interaction
Phenyl phases discriminate based on electron density distribution.
Isomer Resolution (

)
0.8 - 1.2 (Co-elution)> 2.5 (Baseline Resolved)

-

selectivity resolves steric differences between o, m, p isomers.
Tailing Factor (

)
1.5 - 2.00.95 - 1.15 Phenyl phases often use "end-capping" optimized for aromatics.
Mobile Phase Cost High (Acetonitrile)Low (Methanol) MeOH promotes

-interaction; ACN suppresses it.
Method Development Workflow (Decision Logic)

The following diagram illustrates the logical pathway for developing this method, emphasizing the pivot points where standard protocols fail.

MethodDevelopment Start Start: Iodo-Nitrobenzylamine Sample ScreenC18 Screen 1: C18 Column + ACN/Water (0.1% TFA) Start->ScreenC18 CheckRes Check Resolution (Rs) of Isomers ScreenC18->CheckRes FailC18 Rs < 1.5 (Co-elution) CheckRes->FailC18 Fail FinalMethod Final Method: Rs > 2.0, Tf < 1.2 CheckRes->FinalMethod Pass (Rare) SwitchPhase Switch to Phenyl-Hexyl or Biphenyl FailC18->SwitchPhase Selectivity Change SwitchSolvent Change Organic Modifier to Methanol SwitchPhase->SwitchSolvent Enhance Pi-Pi Optimize Optimize Gradient & Temp (Lower Temp = Stronger Pi-Interaction) SwitchSolvent->Optimize Optimize->FinalMethod

Caption: Decision tree for optimizing separation of aromatic isomers, prioritizing stationary phase chemistry over simple gradient adjustments.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The use of a "System Suitability Solution" containing known isomers is mandatory to confirm the column's selectivity before running samples.

Reagents & Materials
  • Analyte: Crude Iodo-nitrobenzylamine derivative.

  • Column: Phenyl-Hexyl or Biphenyl (e.g., 150 x 4.6 mm, 3.5 µm or 2.7 µm fused-core).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA) or Trifluoroacetic acid (TFA).[1] Note: TFA provides sharper peaks for amines but may suppress MS signal.

  • Mobile Phase B: Methanol (LC-MS Grade).[2]

Step-by-Step Workflow

1. Sample Preparation (Solubility Check) Iodo-nitro compounds are hydrophobic.

  • Dissolve 5 mg of sample in 5 mL of 100% Methanol .

  • Sonicate for 10 minutes.

  • Dilute to 0.5 mg/mL with Water (Final solvent ratio: 50:50 MeOH:Water) to prevent "solvent shock" peak distortion.

  • Critical Step: Filter through a 0.2 µm PTFE filter. Nylon filters may bind nitro-aromatics.

2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min (Standard HPLC) or 0.4 mL/min (UPLC/UHPLC).

  • Temperature: 25°C . Expert Insight: Do not heat the column >30°C.

    
    -
    
    
    
    interactions are exothermic and weaken at high temperatures. Lower temperature improves selectivity.
  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).

3. Gradient Program (Linear)

Time (min) % Mobile Phase B (MeOH) Event
0.0 10 Equilibration
2.0 10 Isocratic Hold (Focusing)
15.0 90 Elution of Isomers
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End |

4. System Suitability Test (SST) Inject a mixture of the target compound and its closest eluting isomer (e.g., ortho- vs para-).

  • Acceptance Criteria: Resolution (

    
    ) > 2.0.
    
  • Tailing Factor: < 1.3.

Separation Mechanism Visualization

Understanding why the method works ensures reproducibility. The diagram below details the interaction between the analyte and the stationary phase.

Mechanism Stationary Stationary Phase Phenyl-Hexyl Ligand Electron Rich (Donor) Interaction Pi-Pi Stacking (Selectivity Driver) Stationary->Interaction Overlap Analyte Analyte: Iodo-Nitrobenzylamine Nitro Group (-NO2) Electron Deficient (Acceptor) Analyte->Interaction Solvent Mobile Phase: Methanol Does not disrupt Pi-Pi Allows interaction Solvent->Interaction Promotes

Caption: Mechanism of separation. The electron-deficient nitro group of the analyte stacks with the electron-rich phenyl stationary phase, a process enhanced by Methanol.

Troubleshooting & Optimization
  • Issue: Peak Tailing > 1.5

    • Cause: Residual silanol interactions with the secondary amine.

    • Fix: Increase buffer strength (e.g., 10mM Ammonium Formate pH 3.0) or add 0.1% Triethylamine (TEA) if using a high-pH stable column.

  • Issue: Split Peaks

    • Cause: Sample solvent too strong (100% MeOH injection).

    • Fix: Dilute sample with water to match initial gradient conditions (10% MeOH).

  • Issue: De-iodination (Degradation)

    • Cause: Exposure to light or high temperature.

    • Fix: Use amber glassware and keep autosampler at 4°C.

References
  • Nacalai Tesque. (2025). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography: Separation of Nitro and Cyano Compounds. Retrieved from [Link]

  • SIELC Technologies. (2024). Separation of 1-Chloro-4-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Advanced Materials Technology. (2023). HPLC Separation of Explosives and Nitro-Aromatics: Comparison of HALO® to Competitor SPP Columns. Retrieved from [Link]

Sources

Validation

Technical Characterization Guide: (3-Iodo-4-nitrophenyl)methanamine Hydrochloride

This guide provides a technical analysis of the melting point range and physical characterization of (3-Iodo-4-nitrophenyl)methanamine hydrochloride , a specialized intermediate often utilized in the synthesis of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the melting point range and physical characterization of (3-Iodo-4-nitrophenyl)methanamine hydrochloride , a specialized intermediate often utilized in the synthesis of kinase inhibitors (e.g., FLT3 targeting agents) and other nitrogen-containing heterocycles.

Executive Summary & Product Profile

(3-Iodo-4-nitrophenyl)methanamine hydrochloride is a high-value synthetic intermediate. Its physical properties are dominated by the ionic lattice energy of the hydrochloride salt and the intermolecular stacking interactions facilitated by the nitro group and the heavy iodine atom.

  • IUPAC Name: (3-Iodo-4-nitrophenyl)methanamine hydrochloride

  • Common Synonyms: 3-Iodo-4-nitrobenzylamine HCl; 2-Iodo-4-(aminomethyl)-1-nitrobenzene hydrochloride.

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: ~314.51 g/mol (Free base: ~278.05 g/mol )

Melting Point Range Analysis

Unlike commodity chemicals with a single, sharp melting point, this compound typically exhibits a melting-with-decomposition behavior characteristic of nitro-benzylamine salts.

PropertyValue / RangeCondition
Expected Melting Point 225°C – 260°C (Decomposition) Predicted based on structural analogs
Free Base Melting Point < 100°C (Likely Solid/Semi-solid)Significant depression vs. Salt
Thermal Behavior Decomposition (browning/gas evolution) Occurs at or near melt onset
Hygroscopicity ModerateCan lower observed MP if wet

Critical Note: Publicly validated experimental data for this specific regioisomer is limited in open-access literature. The range above is derived from the Structure-Activity Relationship (SAR) of closely related analogs (see Section 3: Comparative Benchmarking). Researchers should determine the specific batch value using DSC (Differential Scanning Calorimetry).

Comparative Benchmarking: Analogs & Salt Forms

To validate the identity and purity of (3-Iodo-4-nitrophenyl)methanamine HCl, it is essential to compare it against known structural analogs. The Nitro group significantly elevates the melting point compared to the non-nitro variants due to strong dipole-dipole interactions.

Table 1: Melting Point Comparison of Structural Analogs
CompoundStructureMelting Point (

C)
Key differentiator
Target Compound 3-Iodo-4-nitrobenzylamine HCl ~225 – 260 (Dec) High MP, Decomposition
Analog A 4-Nitrobenzylamine HCl~265 (Dec) Lacks Iodine (lighter, better packing)
Analog B 3-Iodobenzylamine HCl188 – 190 Lacks Nitro (weaker intermolecular forces)
Analog C 3-Iodo-4-nitrophenol121 – 123 Phenol (H-bond donor, but lower lattice energy than salt)
Analog D 3-Iodo-4-nitroaniline150 – 153 (Free Base)Aniline vs Benzylamine

Technical Insight: The insertion of the Iodine atom at the ortho position to the Nitro group (position 3 vs 4) introduces steric bulk that may slightly disrupt the crystal packing compared to the pure 4-Nitrobenzylamine HCl, potentially lowering the MP from 265°C to the 225–250°C range. However, the salt form remains significantly higher melting than the free base or the phenol analog.

Experimental Protocol: Accurate MP Determination

Due to the tendency of nitro-benzylamine salts to decompose, standard capillary methods can yield variable results depending on the heating rate.

Method A: Capillary Melting Point (Standard)
  • Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove surface moisture (hygroscopicity causes MP depression).

  • Packing: Pack 2-3 mm of substance into a glass capillary. Ensure compact packing to ensure good heat transfer.

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 200°C.

    • Slow Ramp: 1-2°C/min from 200°C until melt/decomposition.

  • Observation: Record the temperature of the first liquid formation (meniscus) and the final clear liquid or vigorous decomposition (gas evolution/darkening).

Method B: Differential Scanning Calorimetry (DSC) - Recommended

For pharmaceutical intermediates, DSC provides a more definitive characterization of the onset temperature and decomposition exotherm.

  • Pan: Aluminum (crimped, vented).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Ramp: 10°C/min.

  • Result: Look for a sharp endothermic peak (melting) immediately followed by or overlapping with an exothermic event (decomposition).

Synthesis & Impurity Profile

Understanding the synthesis pathway highlights potential impurities that can alter the melting point.

Synthesis Workflow & Impurity Logic

SynthesisPath Start 3-Iodo-4-nitrobenzaldehyde Step1 Reductive Amination (NH4OAc / NaBH3CN) Start->Step1 Imp1 Impurity A: Unreacted Aldehyde Start->Imp1 Residual Crude Crude Free Base (Oil or Low MP Solid) Step1->Crude Imp2 Impurity B: Des-Iodo Analog Step1->Imp2 Over-reduction SaltStep Salt Formation (HCl in Dioxane/Ether) Crude->SaltStep Final (3-Iodo-4-nitrophenyl) methanamine HCl (Solid, MP >220°C) SaltStep->Final

Figure 1: Synthesis pathway illustrating the transformation from aldehyde to hydrochloride salt. Presence of Impurity A (Aldehyde) will significantly depress the melting point.

Impurity Impact on Melting Point
  • Residual Solvent: Water or Ethanol will cause "sweating" at lower temperatures (100-150°C) and broaden the range.

  • Free Base Content: If acidification is incomplete, the presence of the free base will drastically lower the MP (eutectic mixture effect).

  • Regioisomers: (2-Iodo-4-nitro...) isomers, if present from the starting material, will widen the melting range by >5°C.

References

  • PubChem. (2025).[2] 4-Nitrobenzylamine hydrochloride Compound Summary. National Center for Biotechnology Information. Link

  • ChemicalBook. (2025). 3-Iodobenzylamine hydrochloride Properties and Safety. Link

  • Chem-Impex International. (2025). 3-Iodo-4-nitrophenol Product Specification. Link

  • Sigma-Aldrich. (2025). Product Specification: 4-Nitrobenzylamine hydrochloride. Link

Sources

Comparative

Analytical Guide: ATR-FTIR vs. Transmission FTIR for the Characterization of Benzylamines

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Spectroscopic causality, modality comparison, and self-validating analytical protocols. Introduction: The Analytical Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Spectroscopic causality, modality comparison, and self-validating analytical protocols.

Introduction: The Analytical Challenge in API Synthesis

In pharmaceutical drug development, the reduction of a nitrobenzylamine to an aminobenzylamine is a fundamental synthetic transformation. Tracking the complete conversion of the strongly electron-withdrawing nitro group (-NO₂) to the electron-donating primary amine (-NH₂) is critical for API purity and downstream reactivity.

As a Senior Application Scientist, I frequently audit laboratory workflows where researchers fail to quantify residual nitro compounds or mischaracterize amine APIs simply because they misapply their Fourier Transform Infrared (FTIR) spectroscopy modalities. This guide objectively compares Attenuated Total Reflectance (ATR) against Transmission FTIR, detailing the physical causality behind their performance differences when analyzing benzylamine derivatives.

Spectroscopic Signatures: Nitro vs. Amine Groups

Understanding the fundamental vibrational modes of these functional groups is the first step in accurate characterization.

The nitro group contains two highly polar N-O bonds. Because these bonds vibrate both in-phase and out-of-phase, they produce two intensely diagnostic bands: the symmetric and asymmetric stretches[1]. Conjugation with the aromatic ring of the benzylamine backbone typically shifts these peaks to slightly lower wavenumbers compared to aliphatic nitro compounds[2].

Conversely, the primary amine group (-NH₂) exhibits distinct N-H stretching vibrations. Because N-H bonds are less polar than O-H bonds, their spectral peaks are sharper and narrower[3].4 on pure benzylamine specifically identify the asymmetric and symmetric N-H stretches at exactly 3372 cm⁻¹ and 3303 cm⁻¹, respectively[4].

Table 1: Key IR Vibrational Modes for Benzylamine Derivatives
Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Intensity & Causality
Nitro (-NO₂) Asymmetric N-O Stretch1550–1475Strong: Out-of-phase dipole change[1].
Symmetric N-O Stretch1360–1290Strong: In-phase dipole change; highly diagnostic[1].
C-N Stretch / Scissoring~850Medium: Often found in the fingerprint region[5].
Primary Amine (-NH₂) Asymmetric N-H Stretch3400–3300Medium/Sharp: Highest wavenumber N-H mode[6].
Symmetric N-H Stretch3330–3250Medium/Sharp: Lower energy than asymmetric[6].
N-H Bend (Scissoring)1650–1580Strong: Can be misidentified as a carbonyl (C=O)[6].
N-H Wag910–665Strong/Broad: Out-of-plane bending[6].
Benzylamine Core Aliphatic C-H Stretch2900–2800Medium: Corresponds to the benzylic -CH₂- group.
Aromatic C=C Stretch~1600, 1500, 1450Sharp: Multiple peaks representing ring skeletal vibrations.

Modality Comparison: The Physics of ATR vs. Transmission

Choosing between ATR and Transmission FTIR is not merely a matter of convenience; it fundamentally alters the spectral output and quantitative reliability[7].

ATR-FTIR: The Wavelength-Dependent Penetration Effect

ATR relies on an evanescent wave passing through an Internal Reflection Element (IRE) such as diamond or zinc selenide[8]. The critical causality here is that penetration depth (


) is directly proportional to wavelength [9]. Consequently, high-frequency (short wavelength) vibrations—such as the critical 3400 cm⁻¹ N-H stretches of an aminobenzylamine—will inherently present with artificially lower absorbance intensities compared to lower-frequency fingerprint regions[9].
Transmission FTIR: The KBr Moisture Trap

Transmission passes the IR beam entirely through a bulk sample (often a KBr pellet), strictly adhering to the Beer-Lambert law for uniform path lengths[7]. This makes it the gold standard for quantifying residual nitro impurities in an amine API[7]. However, there is a severe analytical trap: Potassium bromide is highly hygroscopic. If not rigorously desiccated, absorbed atmospheric moisture produces a massive, broad O-H stretching band around 3400 cm⁻¹[10]. This artifact directly overlaps and masks the delicate primary amine N-H stretches , leading to false negatives in structural confirmation.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following methodologies are designed as self-validating systems to prevent the physical artifacts described above.

Protocol A: ATR-FTIR for Rapid Reaction Monitoring (Nitro Reduction)

Objective: Rapid qualitative confirmation of nitro-to-amine reduction during in-process manufacturing.

  • Background Collection: Clean the diamond IRE crystal with HPLC-grade isopropanol. Collect an ambient air background spectrum.

    • Validation Check: Ensure the baseline is perfectly flat in the 1500–1300 cm⁻¹ region before proceeding.

  • Sample Application: Apply 1–2 mg of neat benzylamine derivative (powder or liquid) directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks.

    • Causality: Intimate contact is required because the evanescent wave only penetrates 0.5–2.0 µm into the sample. Poor contact results in a weak signal-to-noise ratio.

  • Acquisition & Correction: Collect 32 scans at 4 cm⁻¹ resolution.

    • Critical Step: Apply the software's 9 to mathematically adjust the suppressed high-wavenumber N-H stretches prior to library matching[9].

Protocol B: Transmission FTIR for Quantitative API Release

Objective: Rigorous quantification of residual nitrobenzylamine (impurity) in the final aminobenzylamine API.

  • Desiccation (Critical Step): Bake spectroscopic-grade KBr powder at 105°C for a minimum of 2 hours, storing it immediately in a desiccator.

    • Causality: Eliminates water that would otherwise mask the 3400 cm⁻¹ N-H amine bands.

  • Trituration: Grind 1 mg of the API with 100 mg of anhydrous KBr in an agate mortar until a homogenous, fine powder is achieved.

  • Pelletization: Transfer to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes.

    • Validation Check: The resulting pellet must be visually translucent. Opacity indicates excessive scattering, which violates Beer-Lambert linearity.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution against a blank KBr pellet background.

  • Quantification: Integrate the area under the curve (AUC) for the symmetric -NO₂ stretch at ~1350 cm⁻¹[1]. Compare this against a validated calibration curve to determine impurity concentration.

Decision Matrix Visualization

FTIR_Workflow A Synthesized Benzylamine (Nitro vs. Amine) BB BB A->BB Speed & Screening B Analytical Objective? D API QA/QC Release (Quantitative) B->D Beer-Lambert Quantification C Rapid Reaction Monitoring (Qualitative) E ATR-FTIR (Surface Analysis) C->E F Transmission FTIR (Bulk Analysis) D->F G Apply ATR Correction (Fixes weak high-wavenumber peaks) E->G H Risk: KBr Moisture Masks NH2 Stretches F->H If using KBr pellets BB->C Speed & Screening

FTIR modality selection workflow for benzylamine derivatives.

References

1.1 - OrgChem Boulder 2. 5 - Spectroscopy Online 3.2 - BenchChem 4. 3 - Spectroscopy Online 5. 4 - ResearchGate 6. 6 - OrgChem Boulder 7.7 - WordPress / Industry Guides 8.8 - Specac Ltd 9. 9 - Pike Technologies 10.10 - Vaia

Sources

Validation

A Senior Application Scientist's Guide to Differentiating Regioisomers: Validating the Structure of (3-Iodo-4-nitrophenyl)methanamine vs. its 4-Iodo Isomer

In the landscape of drug discovery and development, the precise arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity, safety, and efficacy.[1][2] Regioisomer...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity, safety, and efficacy.[1][2] Regioisomers, which possess the same molecular formula but differ in the spatial arrangement of substituents on a core scaffold, can exhibit drastically different pharmacological and toxicological profiles.[3][4] This guide provides a comprehensive, data-driven framework for unambiguously validating the structure of (3-Iodo-4-nitrophenyl)methanamine against its regioisomer, (4-Iodo-3-nitrophenyl)methanamine, a common challenge faced during the synthesis of pharmaceutical intermediates.

As a Senior Application Scientist, my objective is to move beyond mere protocol recitation. This guide is structured to explain the causality behind each experimental choice, ensuring that the validation process is not only robust but also logically self-evident. We will leverage the foundational pillars of structural elucidation—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—to create a self-validating system for researchers, scientists, and drug development professionals.

The Isomeric Challenge: A Tale of Two Molecules

The synthesis of substituted aromatic rings can often yield a mixture of isomers or, in some cases, the undesired isomer as the major product. The nitration of an iodo-substituted benzylamine precursor, for instance, is governed by the directing effects of the substituents, which can lead to the formation of both the 3-iodo-4-nitro and the 4-iodo-3-nitro products. Given their identical molecular weight and likely similar chromatographic behavior, distinguishing them requires a deep dive into their spectroscopic signatures.

Figure 1: The Regioisomers in Question

  • Isomer A: (3-Iodo-4-nitrophenyl)methanamine

  • Isomer B: (4-Iodo-3-nitrophenyl)methanamine

The Definitive Technique: ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is the most powerful tool for this specific challenge. The chemical environment of each proton on the aromatic ring is unique, giving rise to distinct chemical shifts and coupling patterns (splitting) that serve as a structural fingerprint. The electron-withdrawing nature of the nitro group (-NO₂) and the electronic effects of the iodine (-I) and aminomethyl (-CH₂NH₂) groups create a predictable pattern of shielding and deshielding.

Predicting the ¹H NMR Spectra: A Causality-Driven Approach

The key to differentiation lies in the splitting patterns of the aromatic protons.

  • For Isomer A (3-Iodo-4-nitro):

    • The nitro group is a strong electron-withdrawing group, causing protons ortho and para to it to be shifted downfield (to a higher ppm value). The iodine atom is also electron-withdrawing (inductive effect) but can donate electron density via resonance.

    • We expect three distinct aromatic signals:

      • H-2: This proton is ortho to the iodine and meta to the nitro group. It will appear as a doublet.

      • H-5: This proton is ortho to the nitro group and meta to the iodine. It will be the most downfield aromatic proton and will appear as a doublet.

      • H-6: This proton is meta to both the nitro and iodo groups. It will be coupled to both H-2 and H-5, appearing as a doublet of doublets.

  • For Isomer B (4-Iodo-3-nitro):

    • The substitution pattern is different, leading to a simpler, more telling spectrum.

    • We expect three distinct aromatic signals with different splitting:

      • H-2: This proton is adjacent to the nitro group and will be the most downfield aromatic signal, appearing as a sharp doublet.

      • H-5: This proton is ortho to the iodine and meta to the nitro group. It will appear as a doublet of doublets.

      • H-6: This proton is ortho to the aminomethyl group and meta to the iodine. It will appear as a doublet.

The most unambiguous distinction will come from the proton situated between two substituents. In Isomer B , proton H-2 is wedged between the nitro and aminomethyl groups, which will make it highly deshielded and appear as a clean doublet. In Isomer A , there is no proton between two substituents, leading to a more complex pattern.

Data Summary: Predicted ¹H NMR Signatures
Isomer Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
A: (3-Iodo-4-nitrophenyl)methanamine H-2~7.8 - 8.0d (doublet)J(ortho) ≈ 8-9
H-5~8.1 - 8.3d (doublet)J(meta) ≈ 2-3
H-6~7.5 - 7.7dd (doublet of doublets)J(ortho) ≈ 8-9, J(meta) ≈ 2-3
-CH₂-~3.9 - 4.1s (singlet)N/A
-NH₂Variable (broad)s (singlet)N/A
B: (4-Iodo-3-nitrophenyl)methanamine H-2~8.2 - 8.4d (doublet)J(meta) ≈ 2
H-5~7.3 - 7.5dd (doublet of doublets)J(ortho) ≈ 8-9, J(meta) ≈ 2
H-6~7.9 - 8.1d (doublet)J(ortho) ≈ 8-9
-CH₂-~3.9 - 4.1s (singlet)N/A
-NH₂Variable (broad)s (singlet)N/A

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This protocol is designed to be self-validating, ensuring data integrity.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to slow the exchange of -NH₂ protons, sometimes allowing for their observation.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[5]

  • Instrument Setup (400 MHz or higher recommended):

    • A higher field strength is crucial here. It increases the chemical shift dispersion, making it easier to resolve the closely spaced aromatic signals and interpret the coupling patterns accurately.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Poor shimming is a common source of broad peaks and distorted multiplets.[6]

  • Data Acquisition:

    • Acquire the spectrum using a standard 90° pulse sequence.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for analyte peaks).

  • Data Processing & Validation:

    • Apply Fourier transform and phase correction to the raw data. The baseline should be flat and all peaks should be in the pure absorption mode.[7]

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks. The aromatic region should integrate to 3 protons, the -CH₂- peak to 2 protons, and the -NH₂- peak to 2 protons.

    • Self-Validation Step (D₂O Shake): To confirm the assignment of the -NH₂ protons, add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The broad singlet corresponding to the -NH₂ protons will disappear or significantly diminish as the protons exchange with deuterium.[6]

Below is a diagram illustrating this robust experimental workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis cluster_val Validation prep1 Weigh 5-10 mg of Compound prep2 Dissolve in 0.6 mL Solvent prep1->prep2 prep3 Add TMS Internal Standard prep2->prep3 acq1 Lock & Shim (≥400 MHz) prep3->acq1 acq2 Acquire Spectrum (S/N > 100:1) acq1->acq2 proc1 Process Data (FT, Phase, Baseline) acq2->proc1 proc2 Calibrate to TMS proc1->proc2 proc3 Integrate Peaks proc2->proc3 proc4 Analyze Splitting & Chemical Shifts proc3->proc4 val1 Perform D₂O Shake proc4->val1 Ambiguous -NH₂ peak? end_node Final Structure Assignment proc4->end_node val2 Confirm -NH₂ Peak val1->val2 val2->end_node

Caption: Workflow for ¹H NMR-based structural validation.

Corroborative Evidence: Mass Spectrometry

While ¹H NMR is definitive for isomer identification, Mass Spectrometry (MS) provides essential corroborating evidence by confirming the molecular weight and offering insights through fragmentation patterns.

  • Molecular Ion Peak: Both isomers will exhibit the same molecular ion peak ([M]⁺) corresponding to their identical molecular formula (C₇H₇IN₂O₂), which has a monoisotopic mass of approximately 277.96 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

  • Fragmentation Analysis: Under Electron Impact (EI) ionization, the fragmentation patterns may show subtle differences. The stability of the resulting fragments can be influenced by the substituent positions. For instance, the loss of the nitro group (-NO₂) or the iodine atom (-I) are common fragmentation pathways for such compounds.[8][9] While potentially less diagnostic than NMR for these specific isomers, any reproducible difference in the relative abundance of major fragment ions would provide strong supporting evidence for the structure assigned by NMR.

The Complete Validation Logic

A rigorous validation strategy combines multiple analytical techniques in a logical sequence. The initial synthesis is followed by basic characterization, which then informs the advanced spectroscopic analysis required to make an unambiguous structural assignment.

Validation_Logic start Synthesized Product (Unknown Isomer) check1 Initial Checks (TLC, Melting Point) start->check1 nmr_acq ¹H NMR Acquisition (High-Field) check1->nmr_acq decision Compare Spectrum to Predicted Patterns nmr_acq->decision isomer_a Structure Confirmed: (3-Iodo-4-nitrophenyl)methanamine decision->isomer_a  Matches  Pattern A isomer_b Structure Confirmed: (4-Iodo-3-nitrophenyl)methanamine decision->isomer_b  Matches  Pattern B re_eval Re-evaluate Synthesis or Purify Further decision->re_eval Ambiguous or Mixture ms_confirm Confirm MW & Fragmentation with Mass Spectrometry isomer_a->ms_confirm isomer_b->ms_confirm final_report Final Validated Structure ms_confirm->final_report

Caption: Logical workflow for the complete structural validation process.

Conclusion

Distinguishing between regioisomers like (3-Iodo-4-nitrophenyl)methanamine and its 4-iodo counterpart is a quintessential task in chemical and pharmaceutical development. A superficial analysis is insufficient; a robust, multi-technique approach grounded in the principles of spectroscopy is required. As demonstrated, high-field ¹H NMR spectroscopy, with its ability to resolve subtle differences in proton environments and coupling, stands as the definitive tool. When its predictive power is combined with the confirmatory evidence from Mass Spectrometry and a logical, self-validating experimental workflow, researchers can assign the correct structure with the highest degree of confidence. This rigorous approach is fundamental to ensuring the integrity of research and the safety and efficacy of next-generation therapeutics.

References

  • Brooks, W. H. (n.d.). Stereochemistry in Drug Action. PMC. Retrieved from [Link][3]

  • Patsnap Synapse. (2025, May 21). What is the application of stereochemistry in drug design?. Retrieved from [Link][4]

  • Slideshare. (n.d.). Importance of Stereochemistry in Drug Design.pptx. Retrieved from [Link][10]

  • PubChem. (n.d.). 3-Iodo-4-nitroaniline. Retrieved from [Link][11]

  • Royal Society of Chemistry. (n.d.). Supporting Information Extending the Hammett correlation to mechanochemical solid-state reactions. Retrieved from [Link][12]

  • Springer. (2011). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Retrieved from [Link][13]

  • Reachem. (2024, April 22). The role of Organic Chemistry in Pharmaceuticals. Retrieved from [Link][1]

  • PubChemLite. (n.d.). 4-iodo-n-[(4-nitrophenyl)methylene]benzenamine (C13H9IN2O2). Retrieved from [Link][14]

  • PubChem. (n.d.). 4-Iodo-N-(3-nitrobenzylidene)aniline. Retrieved from [Link][15]

  • PubChem. (n.d.). 3-Nitrobenzylidene-4'-iodoaniline. Retrieved from [Link][16]

  • PubChem. (n.d.). 3-Iodo-4-nitrophenol. Retrieved from [Link][17]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link][18]

  • PubMed. (1984). Mass spectrometry of 2-substituted-4-arylthiazoles. 3--Identification of microsomal nitroreduction products by mass spectrometry. Retrieved from [Link][8]

  • Chem-Impex. (n.d.). 3-Iodo-4-nitrophenol. Retrieved from [Link][19]

  • ResearchGate. (2021). Role of chemistry in drug discovery and drug design. Retrieved from [Link][2]

  • PubMed. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Retrieved from [Link][9]

  • PubMed. (n.d.). Positive- and negative-ion mass spectrometry of diphenylmethane antihistaminics and their analogues and rapid clean-up of them from biological samples. Retrieved from [Link][20]

  • ChemBK. (n.d.). 3-iodo-N-[(4-nitrophenyl)methyl]aniline. Retrieved from [Link][21]

  • PubMed. (1978). Mass spectrometry of N-nitrosamines. Retrieved from [Link][22]

  • ResearchGate. (2012, March 9). Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf. Retrieved from [Link][23]

  • Google Patents. (n.d.). EP1588997A1 - Process for the preparation of iodoaromatic compounds. Retrieved from [24]

  • PMC. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Retrieved from [Link][25]

  • Royal Society of Chemistry. (n.d.). Supporting Information (SI). Retrieved from [Link][5]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link][26]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link][7]

  • Cheméo. (n.d.). Chemical Properties of 4-Amino-3-nitrophenol (CAS 610-81-1). Retrieved from [Link][27]

  • ResearchGate. (n.d.). Figure S18. 1 H NMR spectrum of (E)-N,1-bis(4-nitrophenyl)methanimine.... Retrieved from [Link][28]

  • PubChemLite. (n.d.). (4-iodo-3-methylphenyl)methanamine hydrochloride (C8H10IN). Retrieved from [Link][29]

  • MilliporeSigma. (n.d.). (4-iodo-2-methyl-6-nitrophenyl)amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof. Retrieved from [30]

  • SpectraBase. (n.d.). 4'-Methoxy-3'-nitroacetophenone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link][31]

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Comparative

A Comparative Guide to the Crystal Structures of 3-Iodo-4-nitrobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3-Iodo-4-nitrobenzene Derivatives The 3-iodo-4-nitrobenzene scaffold is a key building block in synthetic chemistry, parti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Iodo-4-nitrobenzene Derivatives

The 3-iodo-4-nitrobenzene scaffold is a key building block in synthetic chemistry, particularly in the development of pharmaceutical agents and functional materials. The interplay between the electron-withdrawing nitro group and the bulky, polarizable iodine atom gives rise to a unique electronic and steric profile. This, in turn, dictates the non-covalent interactions that govern the crystal packing, influencing crucial properties such as solubility, melting point, and bioavailability. This guide will explore these structure-property relationships through a detailed examination of the crystal structures of several key derivatives.

Comparative Analysis of Crystal Structures

A comparative analysis of the crystal structures of 3-iodo-4-nitroaniline, 4-iodo-3-nitroanisole, and 4-iodo-3-nitrobenzoic acid reveals the profound impact of the substituent at the 1-position on the overall solid-state architecture. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions dictates the packing motifs and, consequently, the macroscopic properties of these compounds.

Below is a summary of the key crystallographic and physicochemical data for these derivatives:

CompoundFormulaMW ( g/mol )Melting Point (°C)Crystal SystemSpace GroupCCDC No.
4-Iodo-3-nitroanilineC₆H₅IN₂O₂264.02142-144[1]MonoclinicP2₁/c241227[2]
4-Iodo-3-nitroanisoleC₇H₆INO₃279.0358-82[2][3][4]--872529[5]
4-Iodo-3-nitrobenzoic acidC₇H₄INO₄293.02208-211[6]---

Key Observations and Discussion:

  • Hydrogen Bonding: In 4-iodo-3-nitroaniline, the amine group acts as a hydrogen bond donor, forming N-H···O interactions with the nitro groups of adjacent molecules. This leads to the formation of one-dimensional chains or tapes, a common motif in substituted anilines.

  • Halogen Bonding: The iodine atom, with its electropositive σ-hole, can participate in halogen bonds with the electronegative oxygen atoms of the nitro group (I···O interactions). The strength and geometry of these interactions are highly dependent on the steric and electronic environment.

  • π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The offset or slipped-stack arrangement is often observed to minimize electrostatic repulsion.

  • Influence of the Substituent:

    • The aniline derivative's crystal packing is dominated by a network of hydrogen bonds.

    • In the anisole derivative, the methoxy group is a weaker hydrogen bond acceptor compared to the nitro group, and the absence of a strong hydrogen bond donor leads to a greater influence of halogen bonding and van der Waals forces on the crystal packing. The variation in its reported melting point may suggest the existence of polymorphs with different packing arrangements.

    • For the benzoic acid derivative, strong O-H···O hydrogen bonds between the carboxylic acid groups are expected to form dimers, which then pack in the crystal lattice, influenced by other weaker interactions.

Experimental Protocols

The successful synthesis and crystallization of these derivatives are crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following protocols are based on established literature procedures.

Synthesis of 3-Iodo-4-nitrobenzene Derivatives

The synthesis of the target derivatives typically involves electrophilic iodination of the corresponding 4-nitrobenzene precursor.

General Synthetic Workflow.

Detailed Protocol for the Synthesis of 2,6-Diiodo-p-nitroaniline[7]:

  • Dissolve 138 g (1 mole) of p-nitroaniline in 370 cc of boiling glacial acetic acid in a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Remove the heat source and slowly add a mixture of 325 g (2 moles) of iodine monochloride in 100 cc of glacial acetic acid from the dropping funnel over 30 minutes with rapid stirring.

  • Heat the mixture on a rapidly boiling water bath for two hours.

  • Transfer the reaction mixture to a 1-L beaker and allow it to cool.

  • Crush any solidified lumps and filter the mixture by suction using a large Büchner funnel.

  • Wash the crystals with two 25-cc portions of glacial acetic acid.

  • Thoroughly stir the collected crystals with 200 cc of cold glacial acetic acid and filter again.

  • Wash the crystals with 50 cc of ether and dry them to a constant weight.

Note: This protocol describes the synthesis of a di-iodinated derivative. For the mono-iodinated compounds, the stoichiometry of the iodinating agent and reaction conditions would need to be carefully controlled.

Crystallization

Slow evaporation is a widely used and effective method for growing single crystals of nitroaromatic compounds.

General Crystallization Workflow by Slow Evaporation.

General Recrystallization Protocol[5]:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution to remove insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Cool the mixture in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals thoroughly.

Structure-Property Relationships

The observed differences in crystal packing directly translate to variations in the physicochemical properties of these derivatives.

  • Melting Point: The strength and extent of the intermolecular interactions are directly correlated with the melting point. The extensive hydrogen-bonding network in 4-iodo-3-nitrobenzoic acid is expected to result in a significantly higher melting point compared to the aniline and anisole derivatives, which is consistent with the experimental data[6].

  • Solubility: The ability of a molecule to form favorable interactions with solvent molecules governs its solubility. The presence of hydrogen bond donors and acceptors in the aniline and benzoic acid derivatives will influence their solubility in polar solvents. The general insolubility of nitrobenzene derivatives in water is a known characteristic[3][4][8].

Conclusion

This comparative guide highlights the critical role of the substituent at the 1-position in directing the supramolecular assembly of 3-iodo-4-nitrobenzene derivatives. The intricate balance of hydrogen bonds, halogen bonds, and π-π stacking interactions gives rise to distinct crystal packing motifs, which in turn dictate the macroscopic properties of these compounds. A thorough understanding of these structure-property relationships, grounded in detailed crystallographic analysis, is indispensable for the rational design of new materials and active pharmaceutical ingredients with tailored solid-state properties.

References

  • ChemBK. 3-Nitro-4-Iodoanisole. (2024-04-09). Available from: [Link].

  • PubChem. 4-Iodo-3-nitroaniline. National Center for Biotechnology Information. Available from: [Link].

  • Stenutz, R. 4-iodo-3-nitroaniline. Internet WWW page, at URL: [Link] (accessed March 2026).

  • PubChem. 3-Iodo-4-nitroaniline. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. 4-Iodo-3-nitroanisole. National Center for Biotechnology Information. Available from: [Link].

  • Synthesis of 4-iodonitrobenzene. Available from: [Link].

  • Gao, H., et al. Synthesis of 3‐Iodoindoles by the Pd/Cu‐Catalyzed Coupling of N,N‐Dialkyl‐2‐iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. SciSpace. Available from: [Link].

  • Online Chemistry notes. Nitrobenzene : Laboratory preparation, Properties and Uses. (2020-05-02). Available from: [Link].

  • Liebeskind, L. S., & Peña-Cabrera, E. STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-CARBON WITH CuI AS A COCATALYST: SYNTHESIS OF 2-(4'-ACETYLPHENYL)THIOPHENE. Organic Syntheses. Available from: [Link].

  • Methylamine Supplier. 3-Nitro-4-Iodo-Benzonitrile. Available from: [Link].

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  • PubChem. 3-Iodo-4-nitrophenol. National Center for Biotechnology Information. Available from: [Link].

  • Zhang, Y., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Available from: [Link].

  • Deere, C. J., et al. N-(4-Methoxy-3-nitrophenyl)acetamide. PMC. Available from: [Link].

  • Smajlagić, A., et al. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences. (2020-11-20). Available from: [Link].

  • PubChem. 1-Iodo-4-nitrobenzene. National Center for Biotechnology Information. Available from: [Link].

  • The Cambridge Crystallographic Data Centre (CCDC). Downloads. Available from: [Link].

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  • PubChemLite. 4-iodo-3-nitrobenzoic acid (C7H4INO4). Available from: [Link].

  • Smajlagić, A., et al. Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. Available from: [Link].

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Safety & Regulatory Compliance

Safety

Guide to the Proper Disposal of (3-Iodo-4-nitrophenyl)methanamine

A Senior Application Scientist's Guide to Safe Laboratory Operations and Waste Management This document provides a comprehensive, step-by-step guide for the proper handling and disposal of (3-Iodo-4-nitrophenyl)methanami...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Safe Laboratory Operations and Waste Management

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of (3-Iodo-4-nitrophenyl)methanamine. As a research chemical, its complete toxicological and environmental profile may not be fully established. Therefore, this guide is built upon established principles for managing hazardous halogenated and nitroaromatic compounds, ensuring a high margin of safety. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream safely and in compliance with regulatory standards.

Hazard Profile and Core Safety Considerations

(3-Iodo-4-nitrophenyl)methanamine combines three key functional groups that dictate its hazard profile: an aromatic nitro group, a halogen (iodine), and an amine. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a robust safety and disposal plan can be constructed by analyzing structurally similar chemicals.

The presence of the iodo and nitro groups on an aromatic ring suggests that the compound should be treated as hazardous. Structurally related compounds exhibit significant toxicity and irritant properties. For instance, compounds like 1-Iodo-4-nitrobenzene and 3-Iodo-4-nitroaniline are classified as harmful if swallowed, inhaled, or in contact with skin, and cause serious skin and eye irritation[1][2][3]. Furthermore, the methanamine group can impart corrosive properties, as seen in similar amine compounds which can cause severe skin burns and eye damage[4].

Therefore, (3-Iodo-4-nitrophenyl)methanamine must be handled with the assumption that it is toxic, an irritant, and potentially corrosive and harmful to the environment. All personnel must avoid personal contact, including inhalation, and wear appropriate personal protective equipment (PPE) at all times[5][6].

Inferred Hazard Summary for (3-Iodo-4-nitrophenyl)methanamine

The following table summarizes the likely hazards based on data from analogous compounds. This data underscores the necessity for cautious handling and disposal.

Hazard ClassificationAssociated RiskRationale based on Structural Analogs
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.Nitroaromatic and iodo-substituted anilines consistently show these warnings (H302, H312, H332)[3][7].
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns.A common hazard for nitroanilines and aromatic amines (H315, H314)[3][4].
Serious Eye Damage/Irritation Causes serious eye irritation or damage.A consistent warning for this class of chemicals (H319, H318)[3][8].
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Halogenated nitroaromatic compounds are often classified as environmental hazards (H411)[1].

Regulatory Framework: A Commitment to Compliance

The disposal of (3-Iodo-4-nitrophenyl)methanamine is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management[9]. It is imperative that all waste is classified, stored, and disposed of through licensed hazardous waste facilities to ensure compliance with federal, state, and local laws[9].

Core Disposal Principles: A Foundation for Safety

Before detailing the specific protocol, it is crucial to understand the foundational principles of chemical waste management in the laboratory.

  • Waste Segregation is Paramount: (3-Iodo-4-nitrophenyl)methanamine is a halogenated organic compound . As such, it must be collected in a dedicated waste stream. Never mix halogenated waste with non-halogenated organic solvents, as this complicates the disposal process and prevents the potential recycling of non-halogenated solvents[1][10].

  • Container Selection and Integrity: Use only chemically resistant containers, such as high-density polyethylene (HDPE) or borosilicate glass bottles, with a secure, tight-fitting screw cap[1]. Ensure the container is in good condition and compatible with the waste[10].

  • Proper and Immediate Labeling: All waste containers must be clearly labeled the moment the first drop of waste is added[10]. The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, the approximate concentration, accumulation start date, and the appropriate GHS hazard pictograms (e.g., toxic, corrosive, environmental hazard)[1].

Step-by-Step Disposal Protocol for (3-Iodo-4-nitrophenyl)methanamine

This protocol provides a direct, procedural workflow for the safe disposal of waste containing (3-Iodo-4-nitrophenyl)methanamine.

Phase 1: Waste Collection at the Point of Generation
  • Prepare a Dedicated Waste Container:

    • Select an appropriate, clean, and empty HDPE or glass container with a screw cap.

    • Affix a completed hazardous waste label. Fill in all details except the final date.

  • Segregate Waste Streams:

    • Solid Waste: Collect unreacted (3-Iodo-4-nitrophenyl)methanamine, contaminated weigh boats, gloves, and paper towels in a designated, sealed, and clearly labeled hazardous waste bag or container.

    • Liquid Waste: Collect solutions containing (3-Iodo-4-nitrophenyl)methanamine, reaction mixtures, and solvent rinses into your labeled "Halogenated Organic Waste" container[1][10].

    • Decontamination: Do not dispose of any organic liquids down the sink[10].

  • Maintain a Closed System:

    • Keep the waste container tightly sealed at all times, except when actively adding waste. This minimizes the release of volatile organic compounds (VOCs) and prevents spills[10].

Phase 2: On-site Accumulation and Storage
  • Designated Storage: Store the waste container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory[1]. This area should be under the direct control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of potential leaks or spills.

  • Avoid Incompatibles: Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents and strong bases[2].

Phase 3: Final Disposal and Removal
  • Consult Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will provide guidance on specific institutional procedures and coordinate with licensed hazardous waste contractors.

  • Recommended Disposal Method: The standard and most effective disposal method for halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility[1]. This process thermally decomposes the compound into less harmful substances, with advanced emission control systems to neutralize acidic gases and other pollutants[1].

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately before the waste is removed from your facility. Retain copies of these records as required by law, typically for a minimum of three years[11].

Visualizing the Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of (3-Iodo-4-nitrophenyl)methanamine waste.

G Disposal Workflow for (3-Iodo-4-nitrophenyl)methanamine cluster_0 Phase 1: In-Lab Waste Generation cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Final Disposition A Waste Generation (Solid or Liquid) B Is waste halogenated? (Contains (3-Iodo-4-nitrophenyl)methanamine) A->B C Segregate into 'Halogenated Waste' Container B->C Yes D Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Use Secondary Containment E->F G Keep Container Closed F->G H Contact Institutional EHS for Waste Pickup Request G->H I Waste collected by Licensed Hazardous Waste Contractor H->I J Transport to Permitted TSDF* I->J L Complete & Retain Waste Manifest Records I->L K Final Disposal via High-Temperature Incineration J->K

Caption: Disposal workflow for (3-Iodo-4-nitrophenyl)methanamine.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • Essential Safety and Operational Guide for Handling 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
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  • 1-Iodo-4-nitrobenzene Safety D
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  • 3-Iodo-4-nitroaniline Hazard Data.
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  • How to Properly Manage Hazardous Waste Under EPA Regul
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  • Hazardous Waste Disposal in the Workplace: EPA Regul
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